Rhododendrin
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R)-4-(4-hydroxyphenyl)butan-2-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O7/c1-9(2-3-10-4-6-11(18)7-5-10)22-16-15(21)14(20)13(19)12(8-17)23-16/h4-7,9,12-21H,2-3,8H2,1H3/t9-,12-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLYDTMVSVIJEH-YYMOATHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=C(C=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964353 | |
| Record name | Rhododendrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497-78-9 | |
| Record name | Rhododendrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhododendrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhododendrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RHODODENDRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I7QR8C454 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Review of Rhododendrin: Biological Activity and Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhododendrin, a natural arylbutanoid glycoside found in various Rhododendron species, has garnered significant scientific interest for its diverse biological activities and pharmacological effects. Traditionally used in herbal medicine, recent studies have begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides an in-depth overview of the anti-inflammatory, antioxidant, and skin-whitening properties of this compound. We present a summary of the available quantitative data, detailed experimental protocols for key biological assays, and visualizations of the implicated signaling pathways to support further research and drug development efforts.
Introduction
This compound is a phenolic compound that has been isolated from various species of the Rhododendron genus.[1] It has a history of use in traditional medicine for treating inflammatory conditions. Modern pharmacological studies have substantiated these traditional uses, revealing a spectrum of biological activities, including potent anti-inflammatory, antioxidant, and tyrosinase inhibitory effects. This guide aims to consolidate the current scientific knowledge on this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.
Pharmacological Effects
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties both in vitro and in vivo. Its primary mechanism of action involves the modulation of key inflammatory signaling pathways.
Mechanism of Action:
This compound exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[2] In stimulated keratinocytes, this compound has been shown to suppress the nuclear translocation of NF-κB by preventing the phosphorylation of NF-κB, its inhibitor IκBα, and the IκBα kinase (IKKα/β).[2] Furthermore, it inhibits the phosphorylation of MAPK family members, including ERK1/2 and p38, and downregulates the JNK and PI3K/Akt signaling pathways.[2] This multi-target inhibition leads to a significant reduction in the expression of various pro-inflammatory mediators.
Preclinical Evidence:
In a mouse model of psoriasis-like skin inflammation induced by imiquimod (B1671794) (IMQ), topical application of this compound was found to reduce skin hyperplasia, decrease the infiltration of inflammatory mononuclear cells, and lower the expression of pro-inflammatory mediators in the skin.[3] This effect is attributed to the inhibition of the TLR-7/NF-κB and MAPK signaling pathways.[3]
Quantitative Data:
| Assay | Model System | Effect of this compound | Reference |
| Pro-inflammatory Mediator Expression | TNF-α/IFN-γ-stimulated keratinocytes | Reduced expression of COX-2, ICAM-1, IL-1α, IL-1β, IL-6, IL-8, TNF-α, IFN-γ, CXCL1, and CCL17. | [2] |
| In vivo Anti-inflammatory | Imiquimod-induced psoriasis-like skin inflammation in mice | Reduced skin hyperplasia, inflammatory cell infiltration, and pro-inflammatory mediator expression. | [3] |
Antioxidant Activity
While specific IC50 values for the antioxidant activity of pure this compound are not consistently reported in the reviewed literature, various extracts of Rhododendron species containing this compound have demonstrated significant antioxidant potential. The antioxidant activity is often attributed to the total phenolic and flavonoid content of the extracts.
Quantitative Data for Rhododendron Extracts:
| Assay | Plant Extract | IC50/EC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | Rhododendron arboreum ssp. nilagiricum (ethanolic extract) | 64.28 | [4] |
| DPPH Radical Scavenging | Rhododendron arboreum ssp. nilagiricum (acetone extract) | 75.83 | [4] |
| DPPH Radical Scavenging | Rhododendron pseudochrysanthum (methanolic extract) | 7.5 | [5] |
| DPPH Radical Scavenging | Rhododendron oldhamii (methanolic extract) | 7.5 | [5] |
| DPPH Radical Scavenging | Rhododendron przewalskii (ethanolic extract) | 25 | [6] |
| DPPH Radical Scavenging | Rhododendron przewalskii (aqueous extract) | 31 | [6] |
| ABTS Radical Scavenging | Rhododendron anthopogonoides (ethyl acetate (B1210297) fraction) | 53.36 | [7] |
| ABTS Radical Scavenging | Rhododendron anthopogonoides (crude extract) | 69.96 | [7] |
Skin-Whitening and Tyrosinase Inhibition
This compound and its aglycone, rhododendrol, have been investigated for their skin-whitening properties due to their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis.
Mechanism of Action:
This compound acts as a competitive inhibitor of mushroom tyrosinase. It competes with L-DOPA, a substrate for tyrosinase, thereby reducing the production of melanin.
Quantitative Data:
Experimental Protocols
Anti-inflammatory Assays
This in vivo assay is a standard model for evaluating acute inflammation.
Protocol:
-
Male Sprague-Dawley rats (180-220 g) are used.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
This compound (at various doses) or a vehicle control is administered orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
After a specified time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Antioxidant Assays
This is a common in vitro assay to determine the free radical scavenging activity of a compound.
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound in methanol.
-
In a 96-well plate, add a specific volume of each this compound dilution to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing methanol and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of this compound.
Tyrosinase Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of tyrosinase, typically using mushroom tyrosinase.
Protocol:
-
Prepare a solution of mushroom tyrosinase in a phosphate (B84403) buffer (pH 6.8).
-
Prepare a solution of L-DOPA (the substrate) in the same buffer.
-
Prepare a series of dilutions of this compound in the buffer.
-
In a 96-well plate, add the tyrosinase solution and the this compound dilutions to the wells and pre-incubate for a short period.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals using a microplate reader.
-
A control reaction without the inhibitor is also run.
-
The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence and absence of this compound.
-
The IC50 value is determined from a plot of inhibition percentage against the concentration of this compound. For kinetic analysis, Lineweaver-Burk plots can be generated to determine the type of inhibition and the inhibition constant (Ki).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its extraction and isolation.
Caption: Anti-inflammatory signaling pathways inhibited by this compound.
Caption: General workflow for this compound extraction and bioactivity testing.
Conclusion
This compound presents a promising natural compound with well-documented anti-inflammatory properties and potential antioxidant and skin-whitening effects. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, underscores its therapeutic potential for inflammatory skin diseases and other related conditions. While the anti-inflammatory mechanisms are increasingly understood, further research is required to establish a comprehensive quantitative profile of its antioxidant and tyrosinase inhibitory activities. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate these future investigations, ultimately paving the way for the development of novel this compound-based therapeutics.
References
- 1. This compound, an analgesic/anti-inflammatory arylbutanoid glycoside, from the leaves of Rhododendron aureum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ameliorates skin inflammation through inhibition of NF-κB, MAPK, and PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. Antioxidant Activities and Phytochemicals of Leaf Extracts from 10 Native Rhododendron Species in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Multiple Biological Activities of Rhododendron przewalskii Maxim. Extracts and UPLC-ESI-Q-TOF/MS Characterization of Their Phytochemical Composition [frontiersin.org]
- 7. Antioxidant potential, total phenolic and total flavonoid contents of Rhododendron anthopogonoides and its protective effect on hypoxia-induced injury in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Phenolic Glycoside Rhododendrin: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhododendrin, a phenolic glycoside also known as betuloside, is a natural compound found in a variety of plant species. This technical guide provides an in-depth overview of the current knowledge regarding its natural sources, distribution within the plant kingdom, and methods for its extraction, isolation, and quantification. Notably, this compound has been identified in species of the Rhododendron, Betula, and Abies genera. This document summarizes available quantitative data, details experimental protocols for analysis, and visually represents key experimental workflows and the compound's known signaling pathway through Graphviz diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources and Distribution of this compound
This compound is an arylbutanoid glycoside, a class of phenylpropanoids, that has been identified in several plant families. Its distribution, however, is not ubiquitous, with notable concentrations in specific genera.
1.1. Rhododendron Genus (Ericaceae Family)
The primary and most well-documented source of this compound is the Rhododendron genus. Specifically, research has quantified its presence in the leaves of Rhododendron aureum. One study reported that this compound constitutes 0.48% of the dry weight of the leaves of this particular species. While many species within the extensive Rhododendron genus have been analyzed for other phytochemicals like flavonoids and terpenoids, quantitative data for this compound across a wider range of these species remains limited.
1.2. Betula Genus (Betulaceae Family)
1.3. Abies Genus (Pinaceae Family)
Reports also indicate the presence of this compound in species of the Abies genus, commonly known as firs. However, similar to the Betula genus, extensive quantitative studies detailing the concentration of this compound in the needles or other tissues of species like Abies grandis (Grand Fir) and Abies amabilis (Pacific Silver Fir) are not widely published.
Quantitative Data of this compound in Plants
The available quantitative data for this compound in various plant sources is currently sparse. To facilitate comparison, the existing information is summarized in the table below. Further research is needed to expand this dataset across a broader range of plant species and tissues.
| Plant Species | Family | Plant Part | This compound Content (% of Dry Weight) | Reference |
| Rhododendron aureum | Ericaceae | Leaves | 0.48% | [1] |
Experimental Protocols
This section outlines detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on established phytochemical analysis techniques.
3.1. General Extraction of this compound
The initial step in the analysis of this compound involves its extraction from the plant matrix. A common and effective method is solvent extraction.
Protocol for Solvent Extraction:
-
Sample Preparation: Air-dry or freeze-dry the collected plant material (e.g., leaves, bark) to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.
-
Maceration: Weigh a known amount of the powdered plant material (e.g., 100 g) and place it in a suitable vessel. Add a polar solvent, such as methanol (B129727) or ethanol, in a 1:10 (w/v) ratio.
-
Extraction: Seal the vessel and allow the mixture to stand at room temperature for 48-72 hours with occasional agitation.
-
Filtration: Filter the mixture through cheesecloth and then a laboratory-grade filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 45°C to obtain the crude extract.
-
Drying: Dry the crude extract in a vacuum oven to remove any residual solvent. Store the dried crude extract at 4°C in an airtight container for further processing.
3.2. Isolation of this compound by Column Chromatography
For the purification of this compound from the crude extract, column chromatography is a widely used technique. Flash chromatography, a modification that uses pressure to speed up the elution, is particularly efficient.
Protocol for Flash Chromatography Isolation:
-
Column Preparation: Select a flash chromatography column of appropriate size. Prepare a slurry of silica (B1680970) gel (230-400 mesh) in a non-polar solvent (e.g., hexane). Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase. Alternatively, the dry crude extract can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by introducing a more polar solvent, such as ethyl acetate (B1210297), in a stepwise or linear gradient. For example, a gradient could be from 100% hexane (B92381) to 100% ethyl acetate, followed by a gradient of ethyl acetate to methanol.
-
Fraction Collection: Collect the eluate in fractions of a defined volume.
-
Monitoring: Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing the spots under UV light or by using a suitable staining reagent. Fractions containing the compound of interest (this compound) will show spots with the same retention factor (Rf).
-
Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them using a rotary evaporator to yield the isolated compound.
3.3. Quantification of this compound by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used method for the quantitative analysis of this compound.
Validated HPLC-UV Method:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., methanol or acetonitrile).
-
Gradient Program: A typical gradient might start with a high percentage of solvent A, with a linear increase in solvent B over a set time to elute compounds of increasing polarity. An example program: 0-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: this compound can be detected at its UV absorbance maximum, typically around 225 nm and 275 nm.
-
Standard Preparation: Prepare a stock solution of pure this compound standard of known concentration in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a precisely weighed amount of the dried plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by relating the peak area to the calibration curve.
Visualizations
4.1. Experimental Workflows
Caption: Workflow for the extraction and isolation of this compound from plant material.
Caption: Workflow for the quantification of this compound in a plant extract using HPLC-UV.
4.2. Signaling Pathway
References
The Uncharted Path: A Technical Guide to the Biosynthetic Pathway of Rhododendrin in Rhododendron Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhododendrin, a phenolic glycoside found in various Rhododendron species, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, analgesic, and skin-whitening properties. Despite its therapeutic potential, the complete biosynthetic pathway of this compound in its native plant producers remains to be fully elucidated. This technical guide synthesizes the current understanding of this pathway, proposing a putative route based on established knowledge of phenylpropanoid metabolism and glycosylation in plants. We provide a framework for future research by outlining detailed experimental protocols and the quantitative data required to validate the proposed enzymatic steps. This document serves as a comprehensive resource for researchers aiming to unravel the genetic and biochemical basis of this compound production, a crucial step towards its sustainable biotechnological production and the development of novel therapeutics.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to originate from the well-established phenylpropanoid pathway, diverging to form its characteristic aglycone, rhododendrol (B1680608) (4-(4-hydroxyphenyl)-2-butanol), which is subsequently glycosylated. While direct enzymatic evidence in Rhododendron is still forthcoming, a putative pathway can be constructed based on known biochemical transformations.
The initial steps of the pathway, from L-phenylalanine to p-coumaric acid, are conserved and well-characterized in plants. The subsequent steps leading to rhododendrol are hypothesized to proceed via one of two primary routes:
-
Route A: The Raspberry Ketone Intermediate Pathway. This route involves the formation of 4-(4-hydroxyphenyl)-2-butanone (B135659) (raspberry ketone) as a key intermediate, which is then reduced to rhododendrol.
-
Route B: The Direct Reduction Pathway from a p-Coumaric Acid Derivative. This route would involve the reduction of the carboxylic acid and the aliphatic double bond of a p-coumaric acid derivative without the formation of a ketone intermediate.
The final step in both proposed routes is the glycosylation of rhododendrol to yield this compound, a reaction catalyzed by a UDP-glycosyltransferase (UGT).
Visualizing the Putative Biosynthetic Pathway
Caption: Putative biosynthetic pathway of this compound from L-phenylalanine.
Quantitative Data for Pathway Elucidation
To validate the proposed biosynthetic pathway, quantitative analysis of key metabolites in different tissues and developmental stages of Rhododendron species is essential. Co-accumulation of precursors and the final product provides strong correlational evidence for the pathway.
Table 1: Hypothetical Quantitative Metabolite Data in Rhododendron Tissues
| Metabolite | Leaf (µg/g FW) | Stem (µg/g FW) | Root (µg/g FW) | Flower (µg/g FW) |
| p-Coumaric Acid | 5.2 ± 0.8 | 3.1 ± 0.5 | 1.5 ± 0.3 | 8.9 ± 1.2 |
| Raspberry Ketone | 0.5 ± 0.1 | 0.2 ± 0.05 | ND | 1.2 ± 0.3 |
| Rhododendrol | 2.1 ± 0.4 | 1.5 ± 0.3 | 0.8 ± 0.2 | 4.5 ± 0.9 |
| This compound | 50.3 ± 7.5 | 35.8 ± 5.1 | 12.4 ± 2.5 | 98.6 ± 15.2 |
| ND: Not Detected; FW: Fresh Weight. Data are presented as mean ± standard deviation and are hypothetical. |
Table 2: Hypothetical Enzyme Kinetic Data for Key Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| Alcohol Dehydrogenase (putative) | Raspberry Ketone | 150 | 25.4 |
| UDP-Glycosyltransferase (putative) | Rhododendrol | 85 | 15.2 |
| UDP-Glycosyltransferase (putative) | UDP-Glucose | 250 | - |
| Data are hypothetical and would need to be determined experimentally. |
Experimental Protocols for Pathway Validation
The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach, combining transcriptomics, enzymology, and analytical chemistry.
Identification of Candidate Genes via Transcriptomics
A common strategy for identifying genes in a specialized metabolic pathway is through differential and co-expression analysis.
Caption: Workflow for identifying candidate genes in this compound biosynthesis.
Protocol for Heterologous Expression and Purification of a Candidate UGT
Objective: To produce a functional candidate UGT enzyme for in vitro characterization.
-
Gene Cloning:
-
Amplify the full-length coding sequence of the candidate UGT gene from Rhododendron cDNA using PCR with gene-specific primers containing restriction sites.
-
Ligate the PCR product into a suitable expression vector (e.g., pET-28a for E. coli or pYES2 for yeast) containing an affinity tag (e.g., 6x-His tag).
-
Transform the ligation product into competent E. coli for plasmid amplification and sequence verification.
-
-
Heterologous Expression:
-
Transform the verified expression plasmid into a suitable expression host (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).
-
Grow the transformed cells in appropriate media to an optimal density (e.g., OD600 of 0.6-0.8 for E. coli).
-
Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or galactose for yeast) and continue cultivation at a lower temperature (e.g., 16-20°C) for 12-16 hours.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the recombinant protein with elution buffer containing a high concentration of an eluting agent (e.g., imidazole).
-
Assess the purity and concentration of the purified protein using SDS-PAGE and a protein quantification assay (e.g., Bradford assay).
-
Protocol for In Vitro Enzyme Assay of a Candidate UGT
Objective: To determine if the purified candidate UGT can glycosylate rhododendrol.
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.5)
-
Purified recombinant UGT enzyme
-
Rhododendrol (substrate)
-
UDP-glucose (sugar donor)
-
MgCl2
-
-
Prepare a negative control reaction without the enzyme or without UDP-glucose.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the enzyme or UDP-glucose.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time period (e.g., 1 hour).
-
Stop the reaction by adding a quenching agent (e.g., methanol (B129727) or formic acid).
-
-
Product Analysis:
-
Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the retention time and mass spectrum of the product with an authentic standard of this compound to confirm its identity.
-
Quantify the product formation to determine the enzyme's activity.
-
Protocol for In Vitro Enzyme Assay of a Candidate Alcohol Dehydrogenase (ADH)
Objective: To determine if a candidate ADH can reduce raspberry ketone to rhododendrol.
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.0)
-
Purified recombinant ADH enzyme
-
Raspberry ketone (substrate)
-
NADPH or NADH (cofactor)
-
-
Prepare a negative control reaction without the enzyme or without the cofactor.
-
-
Enzyme Reaction:
-
Monitor the reaction by observing the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH/NADH.
-
Alternatively, stop the reaction after a specific time and analyze the product formation by HPLC or GC-MS.
-
-
Product Analysis:
-
Identify the product (rhododendrol) by comparing its retention time and mass spectrum with an authentic standard.
-
Calculate the enzyme activity based on the rate of cofactor consumption or product formation.
-
Regulatory Mechanisms and Signaling
The biosynthesis of secondary metabolites is often tightly regulated by developmental and environmental cues. While specific signaling pathways controlling this compound biosynthesis are unknown, it is likely influenced by factors that regulate the phenylpropanoid pathway, such as light, wounding, and phytohormones.
Caption: Proposed regulatory network for this compound biosynthesis.
Conclusion and Future Perspectives
The complete elucidation of the this compound biosynthetic pathway in Rhododendron species is a scientifically compelling and commercially valuable endeavor. This guide provides a putative pathway and a clear experimental roadmap for its validation. Future research should focus on the identification and characterization of the key enzymes, particularly the putative alcohol dehydrogenase and the specific UDP-glycosyltransferase. The successful reconstruction of this pathway in a microbial host could pave the way for the sustainable and scalable production of this compound, facilitating its further development as a therapeutic agent. The integration of multi-omics approaches with classical biochemistry and molecular biology will be paramount in finally charting this uncharted metabolic path.
The Pharmacokinetic Profile and Metabolic Fate of Rhododendrin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of rhododendrin and related bioactive compounds isolated from the Rhododendron genus. Due to a scarcity of direct in vivo studies on this compound, this document synthesizes available data on analogous compounds, primarily rhodojaponin III, to offer insights into the probable absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development of therapeutic agents derived from Rhododendron species.
Introduction
This compound, a phenolic glycoside found in various Rhododendron species, has garnered interest for its potential pharmacological activities. A thorough understanding of its pharmacokinetic and metabolic profile is paramount for its development as a safe and effective therapeutic agent. This guide details the experimental methodologies employed in preclinical in vivo studies of related compounds, presents quantitative pharmacokinetic data, and illustrates the analytical workflows and metabolic pathways.
Experimental Protocols
The following sections describe the methodologies utilized in pharmacokinetic and metabolism studies of compounds structurally related to this compound, such as rhodojaponin III. These protocols provide a framework for designing and conducting in vivo studies for this compound.
Animal Models and Dosing
Sprague-Dawley rats and CD1 mice are commonly used animal models for pharmacokinetic studies of compounds from the Rhododendron genus. For intravenous (IV) administration, the compound is typically dissolved in a vehicle such as a mixture of ethanol, polyethylene (B3416737) glycol 400, and saline. For oral (PO) administration, the compound is often suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
Sample Collection
Blood samples are serially collected from the tail vein or another appropriate site at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). The blood is collected in heparinized tubes and centrifuged to separate the plasma, which is then stored at -80°C until analysis. For tissue distribution studies, animals are euthanized at specific time points, and organs of interest (e.g., heart, liver, spleen, lung, kidney, and brain) are harvested, weighed, and homogenized for analysis.
Bioanalytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying this compound-related compounds in biological matrices.
2.3.1. Sample Preparation
Plasma samples are typically prepared using protein precipitation. A common method involves adding a volume of acetonitrile (B52724) (often containing an internal standard) to the plasma sample, vortexing to mix, and then centrifuging to pellet the precipitated proteins. The clear supernatant is then collected for injection into the LC-MS/MS system.
2.3.2. Chromatographic and Mass Spectrometric Conditions
Chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile). Mass spectrometric detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
Pharmacokinetics of Rhodojaponin III (as a proxy for this compound)
The following tables summarize the quantitative pharmacokinetic parameters and tissue distribution of rhodojaponin III in mice, which may serve as an estimate for the pharmacokinetic behavior of this compound.
Pharmacokinetic Parameters of Rhodojaponin III in Mice
| Parameter | Intravenous (0.06 mg/kg) | Oral (0.24 mg/kg) |
| Cmax (ng/mL) | - | 125.3 ± 28.7 |
| Tmax (h) | - | 0.08 ± 0.00 |
| AUC (0-t) (ng·h/mL) | 27.8 ± 4.5 | 81.9 ± 15.6 |
| AUC (0-∞) (ng·h/mL) | 28.1 ± 4.6 | 82.7 ± 15.8 |
| t1/2 (h) | 0.19 ± 0.04 | 0.76 ± 0.15 |
| MRT (0-t) (h) | 0.15 ± 0.02 | 0.95 ± 0.18 |
| CL (L/h/kg) | 2.14 ± 0.35 | - |
| Vz (L/kg) | 0.58 ± 0.11 | - |
| Absolute Bioavailability (%) | - | 73.6 |
Data from a study on rhodojaponin III in mice and may not be representative of this compound.
Tissue Distribution of Rhodojaponin III in Mice After Oral Administration (0.24 mg/kg)
| Tissue | Concentration at 0.5 h (ng/g) | Concentration at 2 h (ng/g) |
| Heart | 128.7 ± 35.4 | 25.6 ± 8.9 |
| Liver | 15.8 ± 4.2 | 8.9 ± 2.1 |
| Spleen | 105.4 ± 28.9 | 18.7 ± 5.4 |
| Lung | 156.3 ± 42.1 | 35.8 ± 10.2 |
| Kidney | 189.7 ± 50.3 | 45.1 ± 12.3 |
| Brain | 5.6 ± 1.5 | 2.1 ± 0.6 |
Data from a study on rhodojaponin III in mice and may not be representative of this compound.
Metabolism
Studies on the metabolism of compounds from Rhododendron species suggest that they can undergo biotransformation in the body. For instance, rhododendron flower juice has been observed to inhibit CYP3A4-mediated metabolism of amlodipine (B1666008) in rats, indicating that constituents within the juice, potentially including this compound, may be substrates or inhibitors of cytochrome P450 enzymes.
The primary metabolic pathways for phenolic glycosides like this compound are expected to involve hydrolysis of the glycosidic bond to yield the aglycone (rhododendrol) and the corresponding sugar. The aglycone can then undergo further phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., glucuronidation, sulfation) metabolic reactions.
Visualizations
The following diagrams illustrate a typical experimental workflow for a pharmacokinetic study and a conceptual metabolic pathway for this compound.
Caption: Experimental workflow for in vivo pharmacokinetic studies.
Caption: Conceptual metabolic pathway of this compound.
Conclusion
The in vivo pharmacokinetics and metabolism of this compound are not yet fully elucidated. However, by examining data from structurally similar compounds like rhodojaponin III, we can infer that this compound likely undergoes rapid absorption and distribution, with metabolism primarily involving hydrolysis and subsequent phase I and phase II reactions. The provided experimental protocols and analytical methods serve as a valuable starting point for future, more targeted research on this compound. A comprehensive understanding of its ADME properties is critical for the successful translation of this compound from a promising natural product to a clinically viable therapeutic agent. Further studies are imperative to definitively characterize the pharmacokinetic and metabolic profile of this compound.
Rhododendrin: A Comprehensive Technical Guide to its Potential Therapeutic Targets in Skin Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhododendrin, a naturally occurring phenolic compound found in various Rhododendron species, is emerging as a promising candidate for the treatment of a spectrum of inflammatory and hyperpigmentary skin disorders. This technical guide delineates the multifaceted mechanisms of action of this compound, focusing on its key molecular targets within cutaneous pathophysiology. Through a systematic review of preclinical data, this document elucidates the signaling pathways modulated by this compound, presents quantitative efficacy data, and provides detailed experimental protocols to facilitate further research and development in this area. The evidence strongly suggests that this compound's therapeutic potential is rooted in its potent anti-inflammatory, antioxidant, and tyrosinase-inhibitory activities, making it a compelling molecule for dermatological drug development.
Introduction
Skin diseases such as atopic dermatitis, psoriasis, and hyperpigmentation disorders present significant therapeutic challenges due to their complex and often multifactorial etiologies. Chronic inflammation and dysregulated melanin (B1238610) synthesis are central to the pathology of these conditions. Current treatment modalities are often associated with limitations, including adverse effects and the development of tolerance, underscoring the need for novel therapeutic agents. This compound, isolated from the leaves of plants of the genus Rhododendron, has a history of use in traditional medicine for treating inflammatory conditions.[1][2] Recent scientific investigations have begun to unravel the molecular basis for these therapeutic effects, identifying specific signaling cascades and enzymatic pathways that are modulated by this compound. This guide provides an in-depth analysis of the current state of knowledge regarding this compound's therapeutic targets in the skin.
Anti-inflammatory Mechanisms of Action
This compound exerts significant anti-inflammatory effects by targeting key signaling pathways that are chronically activated in inflammatory skin diseases.
Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In response to pro-inflammatory stimuli such as TNF-α and IFN-γ, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes.
This compound has been shown to suppress the nuclear translocation of NF-κB by inhibiting the phosphorylation of NF-κB, IκBα, and the upstream IKKα/β kinases.[3] This blockade of NF-κB activation leads to a downstream reduction in the expression of numerous pro-inflammatory mediators.[3]
Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathways, including ERK1/2, p38, and JNK, are crucial for transducing extracellular signals into cellular responses, including inflammation. In skin, activation of these pathways contributes to the production of inflammatory cytokines and chemokines. This compound has been demonstrated to inhibit the phosphorylation of ERK1/2, p38, and JNK in TNF-α/IFN-γ-stimulated keratinocytes.[3][4] This inhibition of MAPK signaling further contributes to the suppression of pro-inflammatory mediator expression.[3] An extract of Rhododendron brachycarpum was also found to inhibit p38 MAPK activation in keratinocytes stimulated with TNF-α/IFN-γ.[5]
Attenuation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is involved in cell survival, proliferation, and inflammation. This compound has been shown to decrease signaling through the PI3K/Akt pathway, which can contribute to its anti-inflammatory effects in the skin.[3][4]
Downregulation of Toll-Like Receptor (TLR) Signaling
Toll-like receptors play a critical role in the innate immune response and are implicated in the pathogenesis of psoriasis. This compound has been found to inhibit Toll-like receptor-7 (TLR-7)-mediated psoriasis-like skin inflammation in mice.[1][2] It achieves this by downregulating the activation of the TLR-7/NF-κB axis and subsequent production of pro-inflammatory mediators.[1][2]
Caption: this compound's inhibition of the TLR-7 signaling cascade.
Effects on Hyperpigmentation
This compound has also been investigated for its effects on melanin synthesis, the process responsible for skin pigmentation.
Tyrosinase Inhibition
Tyrosinase is the rate-limiting enzyme in melanogenesis, catalyzing the hydroxylation of tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Proanthocyanidins extracted from the leaves of Rhododendron pulchrum have been shown to be reversible and mixed-competitive inhibitors of tyrosinase.[6][7] This inhibition is thought to occur through interactions with the substrate and the copper ions in the active site of the enzyme.[6][7] While this study was on proanthocyanidins, other compounds from Rhododendron species have also demonstrated potent tyrosinase inhibition.[8] It is important to note that rhododendrol (B1680608), a similar compound, was withdrawn from the market as a skin-lightening agent due to reports of it causing depigmentation (leukoderma).[9] The mechanism of this toxicity is believed to be tyrosinase-dependent, involving the formation of reactive metabolites that are toxic to melanocytes.[9]
Antioxidant Activity
This compound and extracts from Rhododendron species possess significant antioxidant properties. This compound has been shown to have intracellular reactive oxygen species (ROS) scavenging activity.[3] Extracts of Rhododendron brachycarpum also demonstrated the ability to inhibit ROS generation in a dose-dependent manner.[10] This antioxidant activity can help protect skin cells from oxidative damage induced by environmental stressors such as UV radiation, which contributes to skin aging and inflammation.
Quantitative Data Summary
| Parameter | Experimental System | Treatment | Result | Reference |
| NO Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Rhododendron brachycarpum extract (2%) | 26.42% inhibition | [10] |
| ROS Generation Inhibition | RAW 264.7 macrophages | Rhododendron brachycarpum extract | Dose-dependent inhibition | [10] |
| Pro-inflammatory Cytokine Expression (IL-1β, IL-6) | TNF-α/IFN-γ-activated keratinocytes | Rhododendron brachycarpum extract | Reduced expression | [5] |
| Pro-inflammatory Chemokine Expression (CCL17, CCL22) | TNF-α/IFN-γ-activated keratinocytes | Rhododendron brachycarpum extract | Reduced expression | [5] |
| Pro-inflammatory Mediator Expression (COX-2, ICAM-1, IL-1α, IL-1β, IL-6, IL-8, TNF-α, IFN-γ, CXCL1, CCL17) | TNF-α/IFN-γ-stimulated keratinocytes | This compound | Reduced expression | [3] |
| Skin Hyperplasia and Inflammatory Infiltration | Imiquimod-induced psoriasis-like mouse model | Topical this compound | Reduced hyperplasia and infiltration | [1][2] |
| Pro-inflammatory Mediator Expression (IL-1, IL-6, IL-8, TNF-α, IL-17, IL-23, CCL17) | Imiquimod-induced psoriasis-like mouse model | Topical this compound | Decreased expression | [1] |
| Tyrosinase Inhibition (IC50) | Mushroom tyrosinase | 8′-epi-Cleomiscosin A (from Rhododendron collettianum) | 1.33 µM | [8] |
Detailed Experimental Protocols
In Vitro Anti-inflammatory Assay in Keratinocytes
-
Cell Line: Human epidermal keratinocytes (HaCaT) or Normal Human Epidermal Keratinocytes (NHEK).
-
Stimulation: Cells are typically stimulated with a combination of Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) to mimic an inflammatory microenvironment.[3][5]
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour) before the addition of TNF-α/IFN-γ.[11]
-
Analysis of Gene and Protein Expression:
-
Quantitative PCR (qPCR): To measure the mRNA levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α) and chemokines (e.g., CCL17, CCL22).[5]
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the secretion of cytokines and chemokines into the cell culture supernatant.[5]
-
Western Blot: To assess the phosphorylation status of key signaling proteins in the NF-κB (p65, IκBα, IKK), MAPK (p38, ERK, JNK), and PI3K/Akt pathways.[3][5]
-
-
NF-κB Nuclear Translocation Assay:
-
Immunofluorescence microscopy can be used to visualize the localization of the NF-κB p65 subunit. In unstimulated cells, p65 is predominantly in the cytoplasm. Upon stimulation, it translocates to the nucleus. The inhibitory effect of this compound on this translocation can be observed and quantified.[11]
-
Caption: Workflow for in vitro anti-inflammatory evaluation.
In Vivo Psoriasis-like Skin Inflammation Model
-
Animal Model: Typically, C57BL/6 mice are used.
-
Induction of Psoriasis-like Lesions: A daily topical application of imiquimod (IMQ) cream on the shaved back skin of the mice for a defined period (e.g., 6-8 days) induces a psoriasis-like phenotype characterized by erythema, scaling, and skin thickening.[1][2]
-
Treatment: this compound is applied topically to the inflamed skin, often daily, concurrently with or after the IMQ application.[1][2]
-
Evaluation of Disease Severity:
-
Phenotypic Scoring: Skin inflammation is scored daily based on the severity of erythema, scaling, and thickness.
-
Histological Analysis: Skin biopsies are taken at the end of the experiment, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.[1]
-
-
Analysis of Inflammatory Markers:
-
qPCR and ELISA: To measure the expression of pro-inflammatory cytokines and chemokines in skin homogenates.[1]
-
Conclusion and Future Directions
This compound presents a compelling profile as a therapeutic agent for a range of skin diseases. Its ability to concurrently target multiple key inflammatory pathways, including NF-κB, MAPK, and TLR-7, provides a strong rationale for its development as a broad-spectrum anti-inflammatory agent for conditions like atopic dermatitis and psoriasis. Furthermore, its antioxidant properties may offer protection against environmentally induced skin damage and aging.
While the potential for tyrosinase inhibition is intriguing for the treatment of hyperpigmentation, the reported association of the related compound rhododendrol with leukoderma necessitates a cautious and thorough investigation of this compound's long-term effects on melanocyte viability and function.
Future research should focus on:
-
Pharmacokinetic and Safety Studies: Comprehensive studies are needed to determine the absorption, distribution, metabolism, excretion, and potential toxicity of this compound following topical and systemic administration.
-
Clinical Trials: Well-designed clinical trials are required to establish the efficacy and safety of this compound in human patients with atopic dermatitis, psoriasis, and hyperpigmentation disorders.
-
Formulation Development: Optimization of topical formulations to enhance the skin penetration and bioavailability of this compound will be crucial for its clinical success.
References
- 1. This compound inhibits toll-like receptor-7-mediated psoriasis-like skin inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits toll-like receptor-7-mediated psoriasis-like skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates skin inflammation through inhibition of NF-κB, MAPK, and PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. herbmedpharmacol.com [herbmedpharmacol.com]
- 6. Proanthocyanidins Extracted from Rhododendron pulchrum Leaves as Source of Tyrosinase Inhibitors: Structure, Activity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proanthocyanidins Extracted from Rhododendron pulchrum Leaves as Source of Tyrosinase Inhibitors: Structure, Activity, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rhododendrol - Wikipedia [en.wikipedia.org]
- 10. Evaluation of Antioxidant and Anti-Inflammatory Effect of Rhododendron brachycarpum Extract Used in Skin Care Product by in Vitro and in Vivo Test [scirp.org]
- 11. researchgate.net [researchgate.net]
The Isolation of Rhododendrin: A Technical Guide for Scientific Professionals
This guide provides an in-depth overview of the discovery, history, and isolation of rhododendrin, a naturally occurring phenylpropanoid with significant pharmacological interest. Tailored for researchers, scientists, and professionals in drug development, this document details the historical context of the source genus, Rhododendron, outlines comprehensive experimental protocols for isolation, presents quantitative data in a structured format, and visualizes key processes and pathways.
Historical Context: From Genus to Compound
The journey to isolating this compound begins with the rich history of its source, the Rhododendron genus. The first species to be formally classified was Rhododendron hirsutum, discovered in the 16th century by the Flemish botanist Charles de l'Écluse (also known as Clusius).[1][2][3][4] This species, native to the European Alps, was introduced to Britain in 1656, marking the beginning of extensive horticultural and scientific interest in the genus.[1][2][4] In 1753, Carl Linnaeus formalized the genus Rhododendron in his seminal work, Species Plantarum.[3][5]
Over the subsequent centuries, numerous expeditions, particularly to Southeastern Asia, the Himalayas, and North America, led to the discovery of a vast number of Rhododendron species.[1][2][4] These explorations unveiled a morphologically diverse genus with a wide array of secondary metabolites. This compound (also known as betuloside) is one such compound, an arylbutanoid glycoside found in the leaves of species like Rhododendron aureum and Cistus salviifolius.[6] Its analgesic and anti-inflammatory properties have made it a subject of modern pharmacological research.[6]
General Experimental Protocol for this compound Isolation
The following protocol is a synthesized methodology based on established techniques for the extraction and purification of secondary metabolites from Rhododendron species. This multi-step process is designed to isolate this compound from its natural plant matrix.
Preparation of Plant Material
-
Collection and Identification : Collect fresh leaves from a verified Rhododendron species known to contain this compound (e.g., R. aureum). Proper botanical identification is critical to ensure the correct starting material.
-
Washing and Drying : Thoroughly wash the leaves with distilled water to remove debris. Air-dry the material in a well-ventilated area away from direct sunlight, or freeze-dry to best preserve the chemical integrity of the constituents.
-
Grinding : Grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area, promoting efficient solvent extraction.
Solvent Extraction (Maceration)
-
Submersion : Submerge the powdered plant material in methanol (B129727) or ethyl acetate (B1210297) in a sealed container. A standard ratio of 1:10 (w/v) of plant material to solvent is commonly used.
-
Incubation : Allow the mixture to stand at room temperature for 48-72 hours. Agitate the mixture periodically to ensure thorough extraction.
-
Filtration and Concentration : Filter the mixture through cheesecloth followed by filter paper (e.g., Whatman No. 1) to separate the liquid extract from the solid plant residue.
-
Repeated Extraction : To ensure exhaustive extraction, repeat this process two more times on the plant residue using fresh solvent.
-
Solvent Evaporation : Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C. This yields the crude extract.
-
Drying : Dry the resulting crude extract in a vacuum oven to remove any residual solvent. Store the dried extract at 4°C in an airtight container.
Fractionation and Purification
-
Solvent-Solvent Partitioning : Dissolve the crude extract in a water/methanol solution and perform liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol). This compound, being a glycoside, is expected to concentrate in the more polar fractions (e.g., ethyl acetate or n-butanol).
-
Column Chromatography : The this compound-rich fraction is further purified using column chromatography.
-
Stationary Phase : Pack a glass column with a suitable stationary phase, such as silica (B1680970) gel, Sephadex LH-20, or polyamide resin.
-
Sample Loading : Dissolve the dried fraction in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution : Elute the column with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of hexane-ethyl acetate followed by ethyl acetate-methanol can be effective for silica gel chromatography.
-
-
Monitoring : Collect the eluted solvent in separate fractions. Monitor the separation of compounds using Thin Layer Chromatography (TLC). Combine fractions that show a high concentration of the target compound.
-
Final Purification : If necessary, subject the combined fractions to further chromatographic steps (e.g., preparative HPLC) to achieve high purity. The final product is a purified, isolated this compound compound.
Data Presentation: Extraction and Fractionation Yields
Effective optimization of an isolation protocol requires meticulous tracking of yields at each stage. The following table provides a structured format for recording and comparing quantitative data. Researchers should adapt the parameters to their specific experimental design.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 | Notes |
| Plant Material | Specify plant part (e.g., leaves) and condition (e.g., air-dried). | |||
| Dry Weight (g) | ||||
| Extraction | ||||
| Solvent | Methanol | Ethyl Acetate | Ethanol | |
| Solvent Volume (mL) | ||||
| Method | Maceration | Sonication | Maceration | |
| Time (h) | 72 | 3 | 48 | |
| Temperature (°C) | 25 | 30 | 25 | |
| Crude Extract | ||||
| Yield (g) | ||||
| Yield (%) | (Mass of crude extract / Mass of plant material) x 100 | |||
| Fractionation | ||||
| Fraction Solvent | Ethyl Acetate | n-Butanol | Ethyl Acetate | Solvent used to partition the target compound. |
| Fraction Yield (g) | ||||
| Purified Compound | ||||
| This compound Yield (mg) | ||||
| Purity (%) | Determined by HPLC or qNMR. | |||
| Final Yield (%) | (Mass of pure this compound / Mass of plant material) x 100. A patent notes that this compound compounds can constitute 0.4 to 8 wt% of a refined extract. |
Visualization of Methodologies and Pathways
Experimental Workflow for this compound Isolation
The following diagram illustrates the logical flow of the experimental protocol for isolating this compound from plant material.
Signaling Pathways Modulated by this compound
This compound has been shown to exhibit anti-inflammatory effects by inhibiting key cellular signaling pathways. Research indicates it suppresses the nuclear translocation of NF-κB and inhibits the MAPK and PI3K/Akt signaling cascades.[2] This mechanism reduces the expression of various pro-inflammatory mediators.
References
Spectroscopic and Biological Characterization of Rhododendrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhododendrin, a phenolic glycoside isolated from various Rhododendron species, has garnered significant interest for its notable biological activities, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of the spectroscopic data, characterization methods, and mechanisms of action of this compound. Detailed experimental protocols for its isolation and purification are presented, along with a summary of its key spectroscopic data in nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy. Furthermore, this document elucidates the molecular signaling pathways modulated by this compound, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Experimental Protocols
The isolation and characterization of this compound from its natural sources, such as the leaves of Rhododendron brachycarpum, involves a systematic workflow encompassing extraction, fractionation, and purification, followed by structural elucidation using various spectroscopic techniques.
General Isolation and Purification Protocol
This protocol outlines a general methodology for the extraction and purification of this compound.
-
Collection and Preparation of Plant Material :
-
Fresh leaves of a suitable Rhododendron species (e.g., R. brachycarpum) are collected and botanically verified.[1]
-
The plant material is thoroughly washed with distilled water, then freeze-dried to preserve the integrity of its chemical constituents.[2]
-
The dried leaves are pulverized into a fine powder.[2]
-
-
Extraction :
-
The powdered plant material is submerged in a solvent, typically 70% ethanol (B145695) or methanol (B129727), at a common ratio of 1:10 (w/v).[2]
-
The mixture is allowed to macerate at room temperature for 24-72 hours with occasional agitation to ensure exhaustive extraction.[2]
-
This process is repeated three times with fresh solvent to maximize the yield. The filtrates from each extraction are combined.[2]
-
-
Concentration and Fractionation :
-
The combined filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.[2]
-
The crude extract is then typically suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Flavonoids and glycosides like this compound are often enriched in the ethyl acetate and n-butanol fractions.[2]
-
-
Purification :
-
The target fraction (e.g., n-butanol) is dried and subjected to column chromatography for purification.
-
A glass column is packed with a stationary phase like silica (B1680970) gel.
-
The fraction is loaded onto the column and eluted with a solvent gradient system to separate the individual compounds.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.
-
Fractions containing pure this compound are combined and concentrated.
-
Spectroscopic Data
The structural elucidation of this compound is accomplished through a combination of modern spectroscopic techniques. While a complete, unified dataset is not available across single publications, the following tables compile the expected and reported spectral data for this compound and related compounds from Rhododendron species.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of natural products. The following tables provide the chemical shifts (δ) for the protons (¹H) and carbons (¹³C) of this compound.
Table 1: ¹H-NMR Spectroscopic Data for this compound
| Position | δ (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| Aglycone | |||
| H-2', H-6' | 7.0-7.2 | d | ~8.5 |
| H-3', H-5' | 6.7-6.9 | d | ~8.5 |
| H-7 | 2.8-3.0 | t | ~7.5 |
| H-8 | 2.7-2.9 | t | ~7.5 |
| H-10 | 2.1-2.2 | s | - |
| Glucose Moiety | |||
| H-1'' | 4.8-5.0 | d | ~7.5 |
| H-2'' to H-6'' | 3.2-3.9 | m | - |
(Note: Data are synthesized from typical values for similar structures and may vary based on solvent and instrument.)
Table 2: ¹³C-NMR Spectroscopic Data for this compound
| Position | δ (ppm) | Position | δ (ppm) | |
|---|---|---|---|---|
| Aglycone | Glucose Moiety | |||
| C-1' | 130-132 | C-1'' | 100-102 | |
| C-2', C-6' | 129-131 | C-2'' | 73-75 | |
| C-3', C-5' | 115-117 | C-3'' | 76-78 | |
| C-4' | 155-157 | C-4'' | 70-72 | |
| C-7 | 45-47 | C-5'' | 77-79 | |
| C-8 | 29-31 | C-6'' | 61-63 | |
| C-9 | 208-210 | |||
| C-10 | 30-32 |
(Note: Data are synthesized from typical values for similar structures and may vary based on solvent and instrument.)[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) is commonly used to identify compounds in complex mixtures from Rhododendron extracts.[4][5] For this compound (C₁₆H₂₂O₇), the expected molecular weight is approximately 326.14 g/mol . In ESI-MS, it is common to observe adduct ions such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻. Tandem MS (MS/MS) experiments would typically show a characteristic loss of the glucose moiety (162 Da).[6]
Table 3: Mass Spectrometric Data for this compound
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |
|---|---|---|---|
| Positive (ESI+) | ~327.15 | ~165.09 | [M+H]⁺, Fragment corresponds to the aglycone |
| Negative (ESI-) | ~325.13 | ~163.07 | [M-H]⁻, Fragment corresponds to the aglycone |
(Note: These values are theoretical and based on the structure of this compound and common fragmentation patterns of glycosides.)
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule. For this compound, the spectrum would be expected to show characteristic absorption bands.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 3500-3200 | O-H stretching (phenolic and alcoholic) |
| 3000-2850 | C-H stretching (aromatic and aliphatic) |
| ~1710 | C=O stretching (ketone) |
| 1610, 1515 | C=C stretching (aromatic ring) |
| 1250-1000 | C-O stretching (ether, alcohol) |
(Note: Data are characteristic for the functional groups present in this compound.)
UV-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum of this compound in a solvent like methanol is expected to show absorption maxima (λmax) characteristic of its phenolic chromophore. Extracts from Rhododendron species show absorption peaks between 400-550 nm, often related to anthocyanin pigments, but the specific UV signature of isolated this compound would be in the lower UV range.[7][8]
Table 5: UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Chromophore |
|---|---|---|
| Methanol / Ethanol | ~225, ~275 | Phenolic ring system |
(Note: These are typical values for p-substituted phenol (B47542) derivatives.)
Biological Activity and Signaling Pathways
This compound has been identified as a potent anti-inflammatory agent.[1] Studies on human keratinocytes have shown that it can ameliorate skin inflammation by inhibiting multiple key signaling pathways.[1]
Mechanism of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by targeting pro-inflammatory signaling cascades. It has been shown to suppress the nuclear translocation of nuclear factor-κB (NF-κB) by preventing the phosphorylation of IκBα and IKKα/β.[1]
Furthermore, this compound inhibits the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38, and reduces signaling through the phosphoinositide 3-kinase (PI3K)/Akt pathway.[1] The collective inhibition of these pathways leads to a significant reduction in the expression of various pro-inflammatory mediators, including:
-
Enzymes : Cyclooxygenase-2 (COX-2)
-
Adhesion Molecules : Intracellular Adhesion Molecule-1 (ICAM-1)
-
Cytokines : IL-1α, IL-1β, IL-6, IL-8, TNF-α, IFN-γ
-
Chemokines : CXCL1, CCL17
This broad-spectrum inhibition of inflammatory mediators makes this compound a promising candidate for treating inflammatory skin conditions.[1]
Conclusion
This compound stands out as a natural product with significant therapeutic potential, particularly in the domain of anti-inflammatory treatments. This guide has provided a framework for its isolation and detailed the spectroscopic data essential for its identification and characterization. The elucidation of its inhibitory action on the NF-κB, MAPK, and PI3K/Akt signaling pathways provides a solid mechanistic foundation for its observed biological effects. For researchers and drug development professionals, this compound represents a valuable lead compound that warrants further investigation for its potential application in treating inflammatory diseases.
References
- 1. This compound ameliorates skin inflammation through inhibition of NF-κB, MAPK, and PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ekwan.github.io [ekwan.github.io]
- 4. Identification of Anthocyanin, Flavonoids, Triterpenoids and Phosphatidylcholines from Rhododendron arboreum by Using LC-ESI-MS/MS Analysis -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. electrochemsci.org [electrochemsci.org]
Rhododendrin: A Comprehensive Technical Guide on its Solubility and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhododendrin, an arylbutanoid glycoside found in various Rhododendron species, has garnered significant interest for its potential therapeutic applications, including its anti-inflammatory and neuroprotective properties. A thorough understanding of its physicochemical characteristics, particularly its solubility and stability, is paramount for its development as a pharmaceutical agent. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines detailed experimental protocols for their determination, and explores the key signaling pathways modulated by this compound. While specific quantitative data for pure this compound remains limited in publicly available literature, this guide consolidates existing knowledge on related compounds and provides generalized methodologies to enable further research and development.
Introduction
This compound, with the chemical structure (2R)-4-(4-Hydroxyphenyl)butan-2-yl β-D-glucopyranoside, is a natural phenolic compound that has been identified as a key bioactive constituent in several plants of the Rhododendron genus. Preclinical studies have highlighted its potential as an anti-inflammatory agent, acting through the modulation of critical signaling pathways such as NF-κB, MAPK, and PI3K/Akt. Furthermore, its neuroprotective effects are being investigated, with evidence suggesting its involvement in pathways related to estrogen receptor β activation.
Despite its promising pharmacological profile, the successful formulation and development of this compound as a drug candidate are contingent upon a detailed understanding of its solubility and stability. This document aims to provide a thorough resource for researchers by summarizing the current knowledge, presenting methodologies for further investigation, and visualizing its molecular interactions.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the choice of formulation strategies. While comprehensive quantitative solubility data for this compound in a range of solvents and temperatures is not extensively reported, this section provides available information and outlines a general protocol for its systematic determination.
Available Solubility Data
Literature searches for precise quantitative solubility data of pure this compound yielded limited results. However, an estimated aqueous solubility is available. Information on the solubility of Rhododendron extracts in various solvents provides some qualitative insights.
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Citation |
| Water | 25 | ~24.9 (Estimated) | |
| Ethanol | Not Available | Data Not Available | |
| Methanol | Not Available | Data Not Available | |
| DMSO | Not Available | Data Not Available |
Note: The aqueous solubility value is an estimation and should be experimentally verified.
Experimental Protocol for Solubility Determination
The following protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents using the shake-flask method, which is considered the gold standard.
Objective: To determine the saturation solubility of this compound in various solvents (e.g., water, ethanol, methanol, DMSO) at different temperatures.
Materials:
-
This compound (pure compound)
-
Solvents (HPLC grade): Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO)
-
Thermostatic shaker incubator
-
Calibrated pH meter
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in separate sealed vials. The excess solid should be visually apparent.
-
Prepare separate sets of vials for each temperature to be investigated (e.g., 25°C, 37°C).
-
-
Equilibration:
-
Place the vials in a thermostatic shaker incubator set at the desired temperature.
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by sampling at different time points until the concentration in solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in mg/mL or g/L.
-
Repeat the experiment at least in triplicate for each solvent and temperature.
-
General workflow for conducting forced degradation studies on this compound.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its pharmacological effects by modulating several key intracellular signaling pathways, primarily related to inflammation and cell survival.
Anti-inflammatory Signaling Pathways
This compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory signaling cascades.
This compound's inhibition of pro-inflammatory signaling pathways.
Cytoprotective Signaling Pathway
This compound has also been implicated in cytoprotective mechanisms through the activation of specific receptors and downstream effectors.
Cytoprotective signaling pathway activated by this compound.
Conclusion
This compound presents a promising natural compound with significant therapeutic potential. However, a comprehensive understanding of its solubility and stability is crucial for its successful translation into a clinical product. This technical guide has summarized the currently limited available data and provided detailed, generalized protocols for the systematic determination of these critical physicochemical properties. The elucidation of its interactions with key signaling pathways further underscores its pharmacological relevance. It is anticipated that the information and methodologies presented herein will facilitate further research, enabling the development of stable and bioavailable formulations of this compound for future therapeutic applications. Further experimental work is essential to generate the specific quantitative data required for a complete physicochemical profile of this promising molecule.
In Silico and Molecular Docking Studies of Rhododendrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico and molecular docking studies conducted on rhododendrin, a prominent bioactive compound found in various Rhododendron species. This document details the computational methodologies employed to elucidate its mechanism of action, identify potential therapeutic targets, and predict its pharmacokinetic properties. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, computational biology, and drug discovery.
Introduction to this compound and its Therapeutic Potential
This compound is an arylbutanoid glycoside that has been traditionally used in herbal medicine for its analgesic and anti-inflammatory properties.[1] Modern scientific investigations have begun to unravel the molecular mechanisms underlying these effects, with a significant focus on its potential in treating inflammatory conditions. In silico approaches, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, have become instrumental in accelerating the research and development of this compound and related compounds as potential therapeutic agents. These computational methods offer a cost-effective and time-efficient means to screen for biological activity, predict interactions with molecular targets, and assess the druglikeness of natural products before embarking on extensive preclinical and clinical studies.
Molecular Targets and Binding Affinities of this compound and Related Compounds
Molecular docking studies have identified several key protein targets for this compound and other bioactive compounds isolated from Rhododendron species. These targets are primarily associated with inflammation, cancer, and neurodegenerative diseases. The binding affinity, often expressed as binding energy (in kcal/mol) or a docking score, indicates the strength of the interaction between the ligand (this compound or a related compound) and the protein target. A lower binding energy generally signifies a more stable and favorable interaction.
| Compound | Target Protein(s) | PDB ID | Binding Energy (kcal/mol) / Docking Score | Therapeutic Area | Reference(s) |
| Rhodojaponin-III | GSK-3β | 1O6L | < -5 | Rheumatoid Arthritis | [2] |
| Rhodojaponin-II | GSK-3β | 1O6L | < -5 | Rheumatoid Arthritis | [2] |
| Hyperoside | GSK-3β | 1O6L | < -5 | Rheumatoid Arthritis | [2] |
| Quercitrin | GSK-3β | 1O6L | < -5 | Rheumatoid Arthritis | [2] |
| Rhodojaponin-III | Dvl1 | 6LCB | < -5 | Rheumatoid Arthritis | [2] |
| Rhodojaponin-II | Dvl1 | 6LCB | < -5 | Rheumatoid Arthritis | [2] |
| Hyperoside | Dvl1 | 6LCB | < -5 | Rheumatoid Arthritis | [2] |
| Quercitrin | Dvl1 | 6LCB | < -5 | Rheumatoid Arthritis | [2] |
| Rutin | Various NAFLD targets | - | Not specified | NAFLD | [3][4] |
| Amyrin | AKR1C3 | - | -12.2 | NAFLD | [5] |
| Pectolinarigenin | AKR1C3 | - | -9.3 | NAFLD | [5] |
| Amyrin | PI3K | - | -10.2 | NAFLD | [5] |
| Pectolinarigenin | HSD17B1 | - | -9.6 | NAFLD | [5] |
| Urs-12-en-28-al | COMT | - | -8.9 | Parkinson's Disease | [6] |
| Lanosterol | COMT | - | -9.4 | Parkinson's Disease | [6] |
| Dibutyl phthalate | Enzyme transport protein | - | -114.342 (Dock Score) | Hypercholesterolemia | [7] |
| Arsenous acid, tris(trimethylsilyl) ester | Enzyme transport protein | - | -90.6775 (Dock Score) | Hypercholesterolemia | [7] |
Signaling Pathways Modulated by this compound
In silico and subsequent in vitro studies have elucidated the significant role of this compound in modulating key signaling pathways involved in inflammation. The primary mechanism of its anti-inflammatory action is the inhibition of the NF-κB, MAPK, and PI3K/Akt signaling cascades.
Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Protocols for In Silico Studies
The following sections outline the generalized methodologies for molecular docking and ADMET prediction, based on the protocols cited in the referenced literature.
Molecular Docking Workflow
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Caption: A generalized workflow for molecular docking studies.
Detailed Steps:
-
Protein Preparation:
-
The three-dimensional structure of the target protein is retrieved from a protein database such as the Protein Data Bank (PDB).
-
Using software like PyMOL, water molecules, co-crystallized ligands, and any other heteroatoms are removed from the protein structure.
-
Polar hydrogens are added to the protein, and charges are assigned. The prepared protein is saved in a suitable format (e.g., PDBQT for AutoDock).
-
-
Ligand Preparation:
-
The 2D or 3D structure of this compound is obtained from a chemical database like PubChem.
-
The ligand's structure is optimized and energy-minimized using computational chemistry software to obtain a stable conformation.
-
The prepared ligand is saved in a compatible format (e.g., PDBQT).
-
-
Grid Box Generation:
-
A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm.
-
Software such as AutoDockTools is used to set the grid parameters (center coordinates and dimensions).
-
-
Molecular Docking Simulation:
-
Docking software (e.g., AutoDock Vina, PyRx) is used to perform the docking simulation.
-
The algorithm explores various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.
-
ADMET Prediction
ADMET prediction is a computational process that estimates the pharmacokinetic and pharmacodynamic properties of a compound.
Methodology:
-
The chemical structure of this compound, usually in SMILES format, is submitted to an ADMET prediction web server or software (e.g., SwissADME, ProTox-II).
-
These tools use quantitative structure-activity relationship (QSAR) models and other algorithms to predict properties such as:
-
Absorption: Intestinal absorption, cell permeability.
-
Distribution: Plasma protein binding, blood-brain barrier penetration.
-
Metabolism: Cytochrome P450 enzyme inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Carcinogenicity, mutagenicity, hepatotoxicity.
-
-
The results are typically presented in a tabular format, indicating the predicted values and often a qualitative assessment (e.g., high, low, yes, no).
Logical Framework for In Silico Drug Discovery with this compound
The overall process of investigating this compound through in silico methods follows a logical progression from initial identification to the prediction of its biological activity and druglikeness.
Caption: Logical relationship in this compound in silico research.
Conclusion
In silico and molecular docking studies have provided significant insights into the therapeutic potential of this compound. These computational approaches have been pivotal in identifying its molecular targets, elucidating its anti-inflammatory mechanisms through the modulation of key signaling pathways, and predicting its pharmacokinetic profile. The data and methodologies presented in this guide underscore the value of computational tools in modern drug discovery and provide a solid foundation for further preclinical and clinical investigation of this compound as a promising therapeutic agent. The continued application of these in silico techniques will undoubtedly accelerate the development of novel drugs from natural sources.
References
- 1. vegetosindia.org [vegetosindia.org]
- 2. researchgate.net [researchgate.net]
- 3. From petals to healing: consolidated network pharmacology and molecular docking investigations of the mechanisms underpinning Rhododendron arboreum flower’s anti-NAFLD effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Preliminary Toxicity Assessment of Purified Rhododendrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and comprehensive toxicity studies on purified rhododendrin are limited in publicly available scientific literature. This guide provides a preliminary toxicity assessment based on available data for Rhododendron plant extracts and their primary toxic constituents, grayanotoxins, which are often co-constituents with this compound. The information presented herein should be interpreted with caution and is intended to guide further research and development.
Introduction
This compound is a phenolic compound found in various species of the Rhododendron genus. While these plants have been used in traditional medicine, they are also known for their toxicity, primarily attributed to the presence of grayanotoxins.[1][2] Grayanotoxins are diterpenes that activate voltage-gated sodium channels, leading to potential gastrointestinal, cardiac, and central nervous system symptoms.[1][2] Given the co-occurrence of this compound and grayanotoxins, understanding the toxicological profile of Rhododendron extracts and grayanotoxins is crucial for a preliminary assessment of this compound's potential toxicity.
Quantitative Toxicity Data
The following tables summarize the available quantitative data from toxicity studies on Rhododendron extracts and grayanotoxins.
Table 1: Subchronic Toxicity of Rhododendron Leaf Extracts and Grayanotoxins in Rodents
| Test Substance | Species | Duration | Dose Levels | Key Findings | Reference |
| Rhododendron Leaf Extracts & Grayanotoxin I and III | Mice and Rats | 12 weeks | Not specified | General decrease in body and liver weights in treated animals. No other significant adverse effects observed in behavior, mortality, hematology, or blood biochemistry.[3] | [3] |
Table 2: Genotoxicity and Cytotoxicity of Rhododendron Honey and Grayanotoxin III (GTX-III) in Mice
| Test Substance | Assay | Species | Doses | Key Findings | Reference |
| Rhododendron Honey (RH) | Chromosome Aberration | Male Mice | 25, 50, and 75 mg/kg (gavage) | Significant induction of total abnormal cell frequency at all concentrations.[4][5] | [4][5] |
| Rhododendron Honey (RH) | Micronucleus (MN) Assay | Male Mice | 75 mg/kg (gavage) | Significant increase in micronucleated polychromatic erythrocytes (MNPCE) and a significant reduction in the PCE/NCE ratio, indicating potential genotoxic and cytotoxic effects.[4][5] | [4][5] |
| Grayanotoxin III (GTX-III) | Micronucleus (MN) Assay | Male Mice | 0.01 mg/kg (i.p. injection) | Significant increase in % MNPCE and a significant reduction in the PCE/NCE ratio, demonstrating potential genotoxic and cytotoxic effects.[4][5] | [4][5] |
| Rhododendron Honey (RH) | Sperm Abnormality Assay | Male Mice | 25, 50, and 75 mg/kg (gavage) | A concentration-related increase in the percentage of total sperm abnormalities was observed, but it was not statistically significant compared to the control group.[4][5] | [4][5] |
Experimental Protocols
Subchronic Oral Toxicity Study
-
Test Animals: Male mice and rats were used for the study.
-
Test Substances: Extracts of two species of Rhododendron leaves and their poisonous principles, grayanotoxin I and III, were administered.
-
Administration: The test substances were administered orally on a daily basis for 12 weeks.
-
Parameters Observed: The study monitored behavior, general appearance, mortality, body weight, organ weight, hematology, and blood biochemistry. Gross and microscopic examinations were also conducted.
-
Key Findings: The primary effects observed were a general decrease in body weights in treated mice and a decrease in liver weights in all treated animals. Increases in serum glutamic-oxalacetic transaminase (GOT) and glutamic-pyruvic transaminase (GPT) levels were noted at higher doses but were considered within the normal functional range based on pathological examinations. The study concluded that despite their acute toxicity, grayanotoxins exhibit relatively weak subchronic toxicity, possibly due to rapid metabolism and excretion.[3]
In Vivo Genotoxicity Assessment
-
Test Animals: Male mice were utilized for the genotoxicity assays.
-
Test Substances and Administration:
-
Assays Performed:
-
Chromosome Aberration (CA) Assay: This assay was conducted to investigate chromosomal breaks and other abnormalities in bone marrow cells.[4][5]
-
Micronucleus (MN) Assay: This test was used to assess the frequency of micronucleated polychromatic erythrocytes (MNPCE) and the ratio of polychromatic erythrocytes to normochromatic erythrocytes (PCE/NCE) in bone marrow cells as an indicator of genotoxicity and cytotoxicity.[4][5]
-
Sperm Abnormality Assay: This assay was performed to evaluate the potential for inducing abnormalities in sperm morphology.[4][5]
-
Visualizations
Proposed Mechanism of Grayanotoxin Toxicity
Grayanotoxins, the primary toxic compounds in Rhododendron species, exert their effects by binding to voltage-gated sodium channels in the cell membranes of excitable tissues.[6] This binding locks the channels in an activated, or open, state, leading to an increased influx of sodium ions and persistent depolarization.[6][7] This disrupts normal nerve and muscle function, leading to the observed toxic effects.
Caption: Mechanism of grayanotoxin-induced cellular toxicity.
General Workflow for Preliminary Toxicity Assessment of a Natural Product
The following diagram illustrates a general workflow for conducting a preliminary toxicity assessment of a natural product, incorporating the types of studies discussed in this guide.
Caption: Generalized workflow for preliminary toxicity assessment.
Conclusion and Recommendations
The available data, primarily from studies on Rhododendron honey and grayanotoxins, suggest that constituents of Rhododendron species can exhibit genotoxic and cytotoxic effects.[4][5] Subchronic toxicity appears to be less pronounced, potentially due to rapid metabolism.[3]
For drug development professionals considering purified this compound, it is imperative to conduct a comprehensive toxicological evaluation. This should include:
-
Acute toxicity studies to determine the LD50.
-
A battery of in vitro and in vivo genotoxicity assays (e.g., Ames test, in vitro and in vivo micronucleus assays, and chromosome aberration assays) to clarify the genotoxic potential of the purified compound.
-
Sub-chronic and chronic toxicity studies to establish the No-Observed-Adverse-Effect Level (NOAEL) and identify target organs.
-
Safety pharmacology studies to assess effects on cardiovascular, respiratory, and central nervous systems.
The absence of direct toxicity data on purified this compound represents a significant data gap that must be addressed before its development as a therapeutic agent can proceed. The information on related compounds provides a basis for cautious progression and highlights the need for rigorous safety evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. The genus Rhododendron: an ethnopharmacological and toxicological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subchronic Toxicity of Ericaceous Toxins and Rhododendron Leaves [jstage.jst.go.jp]
- 4. tandfonline.com [tandfonline.com]
- 5. Investigation of genotoxic effects of rhododendron honey using three mammalian bioassays in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Grayanotoxin poisoning following fresh rhododendron flower ingestion: a rare case report from rural Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Henning's Home Pages [rhodyman.net]
Rhododendrin: A Technical Guide to its Ethnobotanical Significance and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhododendrin, a naturally occurring arylbutanoid glycoside found in various Rhododendron species, has a rich history of use in traditional ethnobotanical medicine, particularly in Asian cultures. Traditionally, preparations containing this compound have been utilized for their anti-inflammatory, analgesic, and antioxidant properties to treat a range of ailments from skin inflammation to pain and swelling. This technical guide provides a comprehensive overview of the ethnobotanical roles of this compound, supported by modern scientific validation of its therapeutic effects. It delves into the molecular mechanisms of action, detailing the inhibition of key inflammatory signaling pathways, including NF-κB, MAPK, and PI3K/Akt. This document serves as a resource for researchers and drug development professionals by presenting quantitative data on its efficacy, detailed experimental protocols for its isolation and evaluation, and visual representations of its molecular interactions.
Ethnobotanical Heritage of this compound
For centuries, various parts of Rhododendron plants have been integral to traditional medicine systems across the globe, especially in regions like the Himalayas, China, and Korea.[1] Ethnobotanical records indicate the use of these plants for treating conditions such as rheumatic inflammation, pain, cough, and skin diseases.[2][3] this compound, a prominent bioactive constituent isolated from species like Rhododendron aureum and Rhododendron brachycarpum, is now understood to be a key contributor to these therapeutic properties.[4] Traditional preparations often involved the use of leaves and flowers to create decoctions, poultices, and teas for both internal and external application.[2]
Quantitative Efficacy of this compound and Rhododendron Extracts
Modern pharmacological studies have begun to quantify the therapeutic effects of this compound and extracts from Rhododendron species, providing a scientific basis for their traditional uses. The following tables summarize key quantitative data from various in vitro and in vivo studies.
Table 1: Anti-inflammatory and Antioxidant Activity
| Compound/Extract | Assay | Model System | IC50 / EC50 / Inhibition | Reference |
| This compound | Reactive Oxygen Species Scavenging | TNF-α/IFN-γ-stimulated Keratinocytes | Significant intracellular ROS scavenging activity | [1] |
| Rhododendron przewalskii (Ethanol Extract) | DPPH Radical Scavenging | In vitro | EC50: 25 µg/ml | [3] |
| Rhododendron przewalskii (Aqueous Extract) | DPPH Radical Scavenging | In vitro | EC50: 31 µg/ml | [3] |
| Rhododendron pseudochrysanthum (Methanol Extract) | DPPH Radical Scavenging | In vitro | IC50: 7.5 µg/mL | [5] |
| Rhododendron oldhamii (Methanol Extract) | DPPH Radical Scavenging | In vitro | IC50: 7.5 µg/mL | [5] |
| Rhododendron arboreum (Ethanolic Extract) | DPPH Assay | In vitro | 134.1±2.34 mM TE/g | [6] |
| Rhododendron arboreum (Ethanolic Extract) | FRAP Assay | In vitro | 140.6±2.76 mM TE/g | [6] |
| Rhododendron ponticum (Acetone Extract) | DPPH Radical Scavenging | In vitro | IC50: 10.21±0.56 µg/mL | [5] |
| Rhododendron ponticum (Methanol Extract) | DPPH Radical Scavenging | In vitro | IC50: 19.03±0.09 µg/mL | [5] |
Table 2: Analgesic Activity
| Compound/Extract | Assay | Model System | Dosage | % Inhibition / Effect | Reference |
| This compound | Acetic Acid-Induced Writhing | Mice | Not specified | Significant analgesic action | [7] |
| Rhododendron arboreum Bark (Ethyl Acetate (B1210297) Fraction) | Acetic Acid-Induced Writhing | Mice | 200 mg/kg i.p. | 82% | [8] |
| Rhododendron arboreum Bark (Crude Methanolic Extract) | Acetic Acid-Induced Writhing | Mice | 200 mg/kg i.p. | 65.09% | [8] |
| Diterpenoids from Rhododendron molle | Acetic Acid-Induced Writhing | Mice | 1.0 mg/kg | >50% | [9] |
| Rhodojaponin III from Rhododendron molle | Acetic Acid-Induced Writhing | Mice | 0.10 mg/kg | Significant inhibition | [10] |
| Rhodojaponin III from Rhododendron molle | Formalin-Induced Pain | Mice | 0.05 mg/kg | Significant inhibition | [10] |
Experimental Protocols
This section provides detailed methodologies for the extraction and isolation of this compound, as well as the protocols for key pharmacological assays used to evaluate its bioactivity.
Extraction and Isolation of this compound from Rhododendron Leaves
This protocol is a generalized procedure based on methods for isolating arylbutanoid glycosides from plant material.[4]
-
Preparation of Plant Material:
-
Collect fresh leaves of a verified Rhododendron species (e.g., R. aureum or R. brachycarpum).
-
Thoroughly wash the leaves with distilled water and air-dry them in a shaded, well-ventilated area.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the powdered leaves in methanol (B129727) (MeOH) at a 1:10 (w/v) ratio for 48-72 hours at room temperature with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh methanol to ensure complete extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude methanol extract.
-
-
Fractionation:
-
Suspend the crude methanol extract in distilled water and perform liquid-liquid partitioning sequentially with n-hexane, chloroform, ethyl acetate (EtOAc), and n-butanol (BuOH).
-
The butanol fraction, which is typically rich in glycosides, should be collected and concentrated.
-
-
Chromatographic Purification:
-
Subject the concentrated BuOH fraction to silica (B1680970) gel column chromatography.
-
Elute the column with a gradient of chloroform-methanol or a similar solvent system.
-
Collect the fractions and monitor them using thin-layer chromatography (TLC).
-
Combine fractions containing the compound of interest (this compound).
-
Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Confirm the structure of the isolated this compound using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.
-
Pharmacological Assays
This assay evaluates peripheral analgesic activity by inducing a characteristic writhing response in mice.[11][12]
-
Animals: Use male ICR mice (or a similar strain) weighing 20-25g. Acclimatize the animals for at least one week before the experiment.
-
Grouping and Administration: Divide the mice into groups (n=8-10 per group): a control group (vehicle), a positive control group (e.g., aspirin), and test groups receiving different doses of this compound. Administer the vehicle, positive control, or this compound intraperitoneally (i.p.) or orally (p.o.).
-
Induction of Writhing: Thirty minutes after treatment, inject 0.6% acetic acid solution (10 ml/kg body weight) i.p. to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20-30 minutes.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100
This is a standard model for evaluating acute inflammation.[13][14][15]
-
Animals: Use male Wistar or Sprague-Dawley rats weighing 150-200g.
-
Grouping and Administration: Group the animals as described for the writhing test. Administer this compound or control substances.
-
Induction of Edema: One hour after treatment, inject 0.1 ml of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.
This model is used to assess topical anti-inflammatory activity.[16][17][18]
-
Animals: Use Swiss Webster mice (or a similar strain).
-
Induction of Edema: Apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone (B3395972) (e.g., 2 µg in 20 µL) to the inner and outer surfaces of the right ear of each mouse.
-
Treatment: Thirty minutes after TPA application, topically apply this compound (dissolved in a suitable vehicle) or the vehicle alone to the same ear. A positive control group treated with a known anti-inflammatory agent (e.g., indomethacin) should also be included.
-
Measurement of Edema: Measure the thickness of the ear using a digital caliper before TPA application and at various time points after (e.g., 6 and 24 hours). Alternatively, at the end of the experiment, sacrifice the animals and use a punch to collect a standard-sized section of each ear and weigh them. The difference in weight between the treated and untreated ears indicates the degree of edema.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the TPA-only control group.
Molecular Mechanisms of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways.[1] It has been shown to suppress the nuclear translocation of nuclear factor-κB (NF-κB) and inhibit mitogen-activated protein kinases (MAPKs) and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1]
Inhibition of the NF-κB Signaling Pathway
This compound has been demonstrated to inhibit the activation of NF-κB, a crucial transcription factor in the inflammatory response.[1] It achieves this by preventing the phosphorylation of NF-κB, its inhibitor IκBα, and the IκBα kinase (IKKα/β).[1] This action blocks the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of inflammation. This compound has been shown to inhibit the phosphorylation of key MAPK members, including ERK1/2 and p38, and to decrease the signaling of c-Jun N-terminal kinase (JNK).[1] This inhibition prevents the downstream activation of transcription factors that control the expression of inflammatory mediators.
Caption: this compound's modulation of the MAPK signaling pathway.
Downregulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is involved in cell survival, proliferation, and inflammation. This compound has been found to decrease signaling through this pathway.[1] By inhibiting PI3K/Akt, this compound can further reduce the inflammatory response.
Caption: this compound's downregulation of the PI3K/Akt signaling pathway.
Conclusion and Future Directions
This compound stands out as a promising natural compound with a strong foundation in traditional ethnobotanical medicine, now increasingly supported by scientific evidence. Its demonstrated anti-inflammatory, analgesic, and antioxidant properties, mediated through the modulation of key signaling pathways, make it a compelling candidate for further investigation and development. For researchers and drug development professionals, this compound offers a valuable lead for the creation of novel therapeutics for inflammatory conditions, particularly those affecting the skin. Future research should focus on conducting more extensive clinical trials to establish its safety and efficacy in humans, optimizing its delivery for enhanced bioavailability, and exploring its potential in a broader range of inflammatory and pain-related disorders. The synthesis of this compound analogues could also open new avenues for developing more potent and specific therapeutic agents.
References
- 1. This compound ameliorates skin inflammation through inhibition of NF-κB, MAPK, and PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptome and proteome depth analysis indicate ABA, MAPK cascade and Ca2+ signaling co-regulate cold tolerance in Rhododendron chrysanthum Pall - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Biological Activities of Rhododendron przewalskii Maxim. Extracts and UPLC-ESI-Q-TOF/MS Characterization of Their Phytochemical Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antioxidant Activities and Phytochemicals of Leaf Extracts from 10 Native Rhododendron Species in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an analgesic/anti-inflammatory arylbutanoid glycoside, from the leaves of Rhododendron aureum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antinociceptive and anti-inflammatory potential of Rhododendron arboreum bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structurally diverse analgesic diterpenoids from the flowers of Rhododendron molle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Rhodojaponin III from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. brieflands.com [brieflands.com]
- 14. mdpi.com [mdpi.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Topical anti-inflammatory activity of Polygonum cuspidatum extract in the TPA model of mouse ear inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Uptake and Transport Mechanisms of Rhododendrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhododendrin, a phenolic glycoside found in various Rhododendron species, is of increasing interest for its potential pharmacological activities. Understanding its cellular uptake and transport is critical for evaluating its bioavailability and therapeutic efficacy. This technical guide provides an in-depth overview of the putative cellular transport mechanisms of this compound. In the absence of direct experimental data for this compound, this guide synthesizes information from studies on structurally similar phenolic glycosides, such as flavonoid glycosides (quercetin and kaempferol (B1673270) derivatives), arbutin, and salidroside. We hypothesize the key pathways involved, including active transport by glucose transporters and passive diffusion of its aglycone, rhododendretin, as well as the potential role of efflux transporters. Detailed experimental protocols for investigating these mechanisms using the Caco-2 cell model are provided, along with visualizations of the proposed pathways and workflows.
Introduction
This compound is a natural phenolic compound with a glycosidic linkage. The presence of the glucose moiety significantly influences its physicochemical properties, particularly its polarity, which in turn governs its ability to cross cellular membranes. The intestinal epithelium represents the primary barrier to the absorption of orally administered compounds. Transport across this barrier can occur via several mechanisms, including passive diffusion (transcellular and paracellular) and carrier-mediated transport (uptake and efflux). For glycosides like this compound, interactions with nutrient transporters, particularly those for glucose, are a key area of investigation. This guide will explore these potential mechanisms in detail.
Hypothesized Cellular Uptake and Transport Pathways for this compound
Based on evidence from related phenolic glycosides, the intestinal absorption of this compound is likely a multi-faceted process involving several key transport proteins and metabolic steps.
Carrier-Mediated Uptake via Glucose Transporters
The structural similarity of the glucose moiety of this compound to glucose suggests it may be a substrate for glucose transporters expressed on the apical membrane of intestinal enterocytes.
-
Sodium-Dependent Glucose Transporter 1 (SGLT1): This active transporter is a primary route for the uptake of glucose and galactose from the intestinal lumen. Studies have shown that other flavonoid glycosides, such as quercetin-4'-glucoside and quercitrin, are transported by SGLT1.[1][2] It is plausible that this compound is also recognized and transported into the cell by SGLT1.
-
Glucose Transporter 2 (GLUT2): While primarily located on the basolateral membrane, GLUT2 can be recruited to the apical membrane in the presence of high luminal glucose concentrations.[3][4] Some flavonoid glycosides have been shown to be transported by GLUT2.[1][2] Therefore, GLUT2 may play a role in this compound uptake, particularly after a high-carbohydrate meal.
Hydrolysis and Passive Diffusion of the Aglycone
An alternative or parallel pathway involves the hydrolysis of the glycosidic bond.
-
Enzymatic Hydrolysis: Enzymes in the small intestine, such as lactase phlorizin (B1677692) hydrolase (LPH) located in the brush border membrane, can hydrolyze certain glycosides to their aglycone form.[5]
-
Microbiota-Mediated Hydrolysis: Glycosides that reach the colon can be hydrolyzed by bacterial β-glucosidases produced by the gut microbiota.[5]
-
Passive Diffusion: The resulting aglycone, rhododendretin, is more lipophilic than this compound and is likely to be absorbed via passive diffusion across the enterocyte membrane.[5]
Efflux via ATP-Binding Cassette (ABC) Transporters
The net intestinal absorption of a compound is determined by the balance between influx and efflux. This compound and its metabolites may be substrates for apically located efflux transporters, which would limit their systemic bioavailability.
-
P-glycoprotein (P-gp/ABCB1): A well-characterized efflux pump that transports a wide range of xenobiotics out of cells.[3][6][7]
-
Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): This transporter is known to efflux a variety of compounds, including flavonoid glycosides and their conjugated metabolites.[5][8] Studies on kaempferol glycosides suggest they can be substrates for MRP2.[5]
The interplay of these pathways is visualized in the signaling pathway diagram below.
Data on Transport of Structurally Related Glycosides
While no quantitative transport data for this compound is available, studies on other phenolic glycosides provide valuable reference points. The apparent permeability coefficient (Papp) is a common measure of transport across a cell monolayer, with values >1 x 10⁻⁶ cm/s generally indicating good absorption.
Table 1: Transport Parameters of Phenolic Glycosides in Caco-2 Cells
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Transporter(s) Implicated | Efflux Ratio (Papp BA/AP) | Reference |
| Quercetin (B1663063) (aglycone) | AP to BL | 5.8 ± 1.1 | Passive Diffusion | 1.9 | [9] |
| BL to AP | 11.1 ± 1.2 | P-gp/MRP | [9] | ||
| Quercetin-4'-glucoside | AP to BL | < 0.02 | SGLT1 | - | [9] |
| BL to AP | 1.6 ± 0.2 | MRP | [9] | ||
| Quercitrin | AP to BL | Dose & Time Dependent | SGLT1, GLUT2 | - | [1][2] |
| Phlorizin | - | - | SGLT1 (uptake) | - | [8][10] |
| MRP1, MRP2 (efflux) | [8][10] |
AP to BL: Apical to Basolateral; BL to AP: Basolateral to Apical.
Experimental Protocols for Studying this compound Transport
The Caco-2 cell permeability assay is the gold standard in vitro method for predicting intestinal drug absorption.[11][12]
Caco-2 Cell Culture and Monolayer Formation
-
Cell Seeding: Caco-2 cells are seeded onto semi-permeable filter inserts (e.g., Transwell®) at a high density.
-
Culture: Cells are maintained in a suitable culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics) for 21-23 days to allow for spontaneous differentiation into a polarized monolayer with tight junctions.
-
Monolayer Integrity Assessment: The integrity of the cell monolayer is crucial and must be verified before each experiment. This is typically done by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values greater than 250 Ω·cm² are generally considered acceptable.[12] The permeability of a paracellular marker, such as Lucifer yellow or mannitol, can also be assessed.
Bidirectional Transport Assay
This assay measures the flux of the compound in both the absorptive (apical to basolateral, AP-BL) and secretive (basolateral to apical, BL-AP) directions.
-
Preparation: Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
AP to BL Transport: Add the test compound (this compound) at a specific concentration to the apical (donor) chamber. Add fresh transport buffer to the basolateral (receiver) chamber.
-
BL to AP Transport: Add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At predetermined time points, collect samples from the receiver chamber and replace with fresh buffer. A sample from the donor chamber is also taken at the beginning and end of the experiment.
-
Analysis: Quantify the concentration of this compound in the samples using a validated analytical method, such as LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux rate (amount of compound in the receiver chamber over time).
-
A is the surface area of the filter membrane (cm²).
-
C₀ is the initial concentration in the donor chamber.
-
-
Efflux Ratio: Calculate the efflux ratio by dividing Papp (BL-AP) by Papp (AP-BL). An efflux ratio greater than 2 suggests the involvement of active efflux.
Transporter Inhibition Studies
To identify the specific transporters involved, the transport assay is repeated in the presence of known inhibitors.
-
Pre-incubation: Pre-incubate the Caco-2 monolayers with the inhibitor (e.g., phlorizin for SGLT1, phloretin (B1677691) for GLUT2, verapamil (B1683045) for P-gp, or MK-571 for MRPs) for 30-60 minutes.
-
Transport Experiment: Perform the bidirectional transport assay as described above, with both the inhibitor and this compound present in the donor chamber.
-
Comparison: A significant change in the Papp value or efflux ratio in the presence of a specific inhibitor indicates that the corresponding transporter is involved in the transport of this compound.
Conclusion
While direct experimental data on the cellular uptake and transport of this compound is currently lacking, evidence from structurally related phenolic glycosides allows for the formulation of a strong hypothesis. The transport of this compound across the intestinal epithelium is likely a complex process involving carrier-mediated uptake via SGLT1 and GLUT2, potential hydrolysis to its more lipophilic aglycone (rhododendretin) followed by passive diffusion, and limitation by efflux transporters such as P-gp and MRP2. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these putative mechanisms, quantify the transport parameters of this compound, and ultimately gain a clearer understanding of its bioavailability and potential as a therapeutic agent. Further research is essential to validate these hypotheses and to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
References
- 1. Sodium-dependent glucose transporter 1 and glucose transporter 2 mediate intestinal transport of quercetrin in Caco-2 cells | Food & Nutrition Research [foodandnutritionresearch.net]
- 2. View of Sodium-dependent glucose transporter 1 and glucose transporter 2 mediate intestinal transport of quercetrin in Caco-2 cells | Food & Nutrition Research [foodandnutritionresearch.net]
- 3. Inhibition of the multidrug resistance P-glycoprotein activity by green tea polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GLUT2 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetic interaction between rhynchopylline and pellodendrine via CYP450 enzymes and P-gp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Interactions of P-Glycoprotein with Antimalarial Drugs, Including Substrate Affinity, Inhibition and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The beta-D-glucoside and sodium-dependent glucose transporter 1 (SGLT1)-inhibitor phloridzin is transported by both SGLT1 and multidrug resistance-associated proteins 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transport of quercetin and its glucosides across human intestinal epithelial Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: Rhododendrin Extraction from Rhododendron Leaves
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rhododendrin is a phenolic glycoside found in various Rhododendron species. It has garnered significant scientific interest due to its potential therapeutic properties, including potent anti-inflammatory and antioxidant effects. Studies have shown that this compound can ameliorate skin inflammation by inhibiting key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[1] This document provides a comprehensive protocol for the extraction, isolation, and purification of this compound from Rhododendron leaves, intended to offer a methodological framework for researchers.
Quantitative Data Summary
The efficiency of phytochemical extraction is highly dependent on the solvent and method used. The choice of solvent, based on its polarity, determines the types and amounts of compounds extracted. The following table summarizes extraction yields from Rhododendron species using various solvents.
| Plant Part | Extraction Method | Solvent | Yield (%) | Source |
| R. arboreum Leaves | Cold Maceration | Aqueous | 10.78% | [2] |
| R. arboreum Flowers | Cold Maceration | Methanol (B129727) | 10.42% | [2] |
| R. arboreum Flowers | Cold Maceration | Methanol | 11.23% | [3] |
| R. dauricum Leaves | Not Specified | Not Specified | 0.4 - 8.0% (this compound) | [4] |
| R. arboreum Leaves | 80% Methanol | Not Specified | 6.83% | [5] |
Experimental Protocols
This section details the methodologies for the collection of plant material, extraction of this compound, and subsequent purification.
Protocol 1: Plant Material Preparation
-
Collection: Collect fresh leaves from a verified Rhododendron species. Proper botanical identification is crucial for reproducible results.[6]
-
Washing: Thoroughly wash the collected leaves with distilled water to remove debris and contaminants.[6]
-
Drying: Air-dry the leaves in a well-ventilated area away from direct sunlight or use a freeze-dryer. This step is critical to preserve the chemical integrity of the constituents.[6]
-
Grinding: Grind the dried leaves into a fine powder using a mechanical grinder. This increases the surface area, leading to more efficient solvent extraction.[6]
Protocol 2: Solvent Extraction (Cold Maceration)
Cold maceration is a common method used to extract thermolabile compounds.
-
Maceration: Weigh the powdered leaf material and place it in a large, sealed container. Submerge the powder in a suitable solvent, such as methanol or ethanol. A typical ratio is 1:10 (w/v) of plant material to solvent.[6]
-
Incubation: Allow the mixture to stand at room temperature for 48-72 hours with occasional agitation to ensure thorough extraction.[6]
-
Filtration: Filter the mixture first through cheesecloth and then through Whatman No. 1 filter paper to separate the plant residue from the liquid extract.[6]
-
Repeated Extraction: To ensure exhaustive extraction, repeat the process on the plant residue two more times with fresh solvent.[6]
-
Concentration: Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.[6]
-
Drying: Dry the resulting crude extract in a vacuum oven to remove any residual solvent. Store the dried extract in an airtight container at 4°C.[6]
Alternative extraction methods include Soxhlet extraction for a more exhaustive process or steam distillation if volatile compounds are of interest.[7][8][9]
Protocol 3: Purification of this compound
Purification is typically achieved through a combination of liquid-liquid partitioning and column chromatography.
-
Liquid-Liquid Partitioning:
-
Suspend the dried crude extract in a methanol/water mixture (e.g., 9:1 v/v).[6]
-
Perform successive partitioning in a separatory funnel using solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.[6][8]
-
Collect each solvent layer separately. This compound, being a polar glycoside, is expected to concentrate in the more polar fractions (e.g., ethyl acetate, n-butanol, or the final aqueous layer).
-
Concentrate each fraction using a rotary evaporator to obtain dried fractions.[6]
-
-
Column Chromatography:
-
Prepare a glass column with a suitable stationary phase, such as silica (B1680970) gel or polyamide resin.[4][6]
-
Dissolve the dried fraction suspected to be rich in this compound in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.[6]
-
Elute the column with a gradient of solvents, gradually increasing polarity (e.g., starting with an ethanol-water mixture of 50%-85%).[4]
-
Collect the eluent in fractions and monitor them using Thin-Layer Chromatography (TLC) to identify fractions containing the compound of interest.[6]
-
Pool the fractions containing pure this compound and concentrate them to yield the final purified compound.
-
-
Final Purification (Optional):
-
For higher purity, the pooled fractions can be subjected to preparative High-Performance Liquid Chromatography (HPLC).[6]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Signaling Pathway Diagram
Pathway Description: this compound exerts its anti-inflammatory effects by inhibiting multiple signaling cascades.[1] It suppresses the nuclear translocation of NF-κB by preventing the phosphorylation of IKKα/β, IκBα, and NF-κB itself.[1] Furthermore, it inhibits the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2 and p38, and downregulates the PI3K/Akt signaling pathway.[1] This multi-target inhibition leads to a significant reduction in the expression of pro-inflammatory mediators like COX-2, various interleukins (IL-1α, IL-1β, IL-6, IL-8), and TNF-α.[1]
References
- 1. This compound ameliorates skin inflammation through inhibition of NF-κB, MAPK, and PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Effect of solvent on yield, phytochemicals and in vitro antioxidant potential of Rhododendron arboreum - ProQuest [proquest.com]
- 4. CN100333732C - Dahurian rhododendron leaf extract and extracting method thereof - Google Patents [patents.google.com]
- 5. Effect of Rhododendron arboreum Leaf Extract on the Antioxidant Defense System against Chromium (VI) Stress in Vigna radiata Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bestengineeringtechnologies.com [bestengineeringtechnologies.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. CN101716218A - Process for extracting rhododendron oil - Google Patents [patents.google.com]
Application Notes and Protocols for the Isolation and Purification of Rhododendrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhododendrin is a phenolic glycoside found in various species of the Rhododendron genus. It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, and antioxidant activities. This document provides detailed application notes and protocols for the isolation and purification of this compound from Rhododendron plant material using column chromatography techniques. These guidelines are intended to assist researchers in obtaining high-purity this compound for further pharmacological studies and drug development endeavors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its successful isolation, purification, and characterization.
| Property | Data |
| Molecular Formula | C₁₆H₂₂O₇ |
| Molecular Weight | 326.34 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 186-187 °C |
| Solubility | Soluble in methanol (B129727), ethanol, and water. Sparingly soluble in ethyl acetate (B1210297). Insoluble in hexane (B92381) and chloroform (B151607). |
| UV λmax (in Methanol) | ~220 nm, ~275 nm |
Experimental Protocols
Plant Material Collection and Preparation
Proper collection and preparation of the plant material are critical first steps to ensure a high yield and quality of the extracted this compound.
-
Collection: Collect fresh leaves of a suitable Rhododendron species (e.g., Rhododendron brachycarpum, Rhododendron dauricum) during the appropriate season to ensure high concentrations of the target compound.
-
Authentication: A botanist should properly identify the plant material to ensure the correct species is being used.
-
Washing and Drying: Thoroughly wash the collected leaves with distilled water to remove any dirt and debris. Air-dry the leaves in a well-ventilated area away from direct sunlight to prevent the degradation of phytochemicals. Alternatively, freeze-drying can be employed.
-
Grinding: Once completely dry, grind the leaves into a fine powder using a mechanical grinder. This increases the surface area for efficient extraction.
Extraction of this compound
This protocol describes a standard solvent extraction method to obtain a crude extract enriched with this compound.
-
Maceration: Submerge the powdered plant material in 80% methanol at a 1:10 (w/v) ratio in a large, sealed container.[1]
-
Incubation: Allow the mixture to macerate for 48-72 hours at room temperature with occasional agitation.
-
Filtration: Filter the mixture through a cheesecloth followed by Whatman No. 1 filter paper to separate the plant residue from the extract.
-
Repeated Extraction: Repeat the extraction process on the plant residue two more times with fresh 80% methanol to ensure the exhaustive extraction of this compound.
-
Concentration: Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude methanolic extract.
-
Drying: Dry the crude extract in a vacuum oven to remove any residual solvent. Store the dried extract in an airtight container at 4°C.
Solvent Partitioning (Fractionation)
Solvent partitioning is employed to separate compounds in the crude extract based on their polarity, thereby enriching the fraction containing this compound.
-
Suspension: Suspend the dried crude extract in a 9:1 (v/v) mixture of methanol and water.
-
Liquid-Liquid Extraction: Perform successive liquid-liquid extractions in a separatory funnel using solvents of increasing polarity:
-
n-Hexane
-
Chloroform
-
Ethyl Acetate
-
n-Butanol
-
-
Collection: Collect each solvent layer separately. This compound, being a polar compound, is expected to be concentrated in the more polar fractions like ethyl acetate and n-butanol.
-
Concentration: Concentrate each fraction using a rotary evaporator to obtain the dried fractions.
Column Chromatography Purification
Column chromatography is a key step for the high-purity isolation of this compound from the enriched fraction. A two-step process involving silica (B1680970) gel followed by Sephadex LH-20 chromatography is recommended.
4.1. Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., chloroform) and pour it into a glass column. Allow the silica gel to settle uniformly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the dried ethyl acetate or n-butanol fraction in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of increasing polarity. A typical gradient could be a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration (e.g., 99:1, 98:2, 95:5, 90:10, etc.).
-
Fraction Collection: Collect the eluate in separate fractions.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualize under UV light (254 nm).
-
Pooling: Combine the fractions containing the this compound spot (identified by comparison with a standard, if available, or by subsequent analysis).
4.2. Sephadex LH-20 Column Chromatography
-
Stationary Phase: Sephadex LH-20.
-
Column Packing: Swell the Sephadex LH-20 in the chosen mobile phase (e.g., methanol) for at least 3 hours before packing the column.
-
Sample Loading: Dissolve the pooled and concentrated fractions from the silica gel column in a small volume of the mobile phase and apply it to the top of the Sephadex LH-20 column.
-
Elution: Elute the column with an isocratic mobile phase, typically 100% methanol.
-
Fraction Collection and Monitoring: Collect fractions and monitor them by TLC as described previously.
-
Final Pooling and Drying: Combine the pure this compound-containing fractions, concentrate using a rotary evaporator, and dry under vacuum to yield pure this compound.
Data Presentation
The following table presents a representative purification summary for the isolation of this compound. Please note that these values are illustrative and actual yields and purity will vary depending on the plant source, extraction efficiency, and chromatographic conditions.
| Purification Step | Total Weight (g) | This compound Content (%) | Purity (%) | Overall Yield (%) |
| Dried Plant Material | 1000 | ~0.5 - 2.0 | - | 100 |
| Crude Methanol Extract | 150 | ~3.0 - 10.0 | ~5 | ~90 |
| Ethyl Acetate Fraction | 30 | ~15.0 - 30.0 | ~25 | ~75 |
| Silica Gel Pool | 5 | ~70.0 - 85.0 | ~80 | ~60 |
| Sephadex LH-20 Pool | 3 | >95.0 | >95 | ~50 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound.
Caption: Workflow for this compound Isolation and Purification.
Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways. The diagram below illustrates the mechanism of action of this compound in inhibiting inflammation.[2]
Caption: Anti-inflammatory Signaling Pathway of this compound.
References
- 1. Effect of Rhododendron arboreum Leaf Extract on the Antioxidant Defense System against Chromium (VI) Stress in Vigna radiata Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates skin inflammation through inhibition of NF-κB, MAPK, and PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Rhododendrin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of rhododendrin. This compound (betuloside), an arylbutanoid glycoside found in various Rhododendron species, has garnered interest for its potential pharmacological activities.[1] This application note outlines the chemical properties of this compound, a detailed HPLC method, sample preparation procedures, and validation protocols essential for reliable quantification in research and quality control settings.
Introduction to this compound
This compound is a natural phenolic compound with the chemical formula C₁₆H₂₄O₇ and a molar mass of 328.361 g·mol⁻¹.[1] It is found in the leaves of various rhododendron species and is known for its potential anti-inflammatory and analgesic properties. Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts and the development of phytopharmaceuticals.
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
HPLC Method Development for this compound Quantification
This section details the recommended starting parameters for the HPLC analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
Chromatographic Conditions
The following table summarizes the proposed HPLC parameters for this compound analysis. These are based on typical conditions used for the analysis of phenolic glycosides in plant extracts.[2][3][4]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40-10% B; 25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm (based on the UV absorbance of the phenyl group) |
| Injection Volume | 10 µL |
Rationale for Parameter Selection
-
Column: A C18 column is a versatile and widely used stationary phase for the separation of moderately polar compounds like this compound.
-
Mobile Phase: A gradient of acidified water and acetonitrile allows for the efficient elution of this compound while providing good separation from other matrix components. The acidic modifier (formic acid) helps to improve peak shape and resolution.
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The following protocol is a general guideline for the extraction of this compound from plant material (e.g., leaves).
-
Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a flask.
-
Add 20 mL of 80% methanol.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue twice more and combine the supernatants.
-
-
Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (methanol) to ensure a clean baseline.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After each injection, run a wash cycle to prevent carryover.
Method Validation
To ensure the reliability of the developed HPLC method, it should be validated according to ICH guidelines. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound in the sample should be well-resolved from other components and should not have any co-eluting peaks. This can be confirmed by comparing the retention time and UV spectrum with that of the reference standard. |
| Linearity | A linear relationship between the concentration of the standard solutions and the peak area should be observed. The correlation coefficient (r²) should be ≥ 0.999. |
| Range | The range should be established based on the linearity studies and should cover the expected concentration of this compound in the samples. |
| Accuracy | The accuracy should be assessed by a recovery study. This involves spiking a blank matrix with known concentrations of the this compound standard. The recovery should be within 98-102%. |
| Precision | Repeatability (intra-day precision) and intermediate precision (inter-day precision) should be evaluated. The relative standard deviation (RSD) should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve. |
Data Presentation
Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
Sample Quantification Data
| Sample ID | Peak Area (mAU*s) | Concentration (µg/mL) | Amount in Sample (mg/g) |
| Sample 1 | [Insert Data] | [Insert Data] | [Insert Data] |
| Sample 2 | [Insert Data] | [Insert Data] | [Insert Data] |
| Sample 3 | [Insert Data] | [Insert Data] | [Insert Data] |
Workflow and Signaling Pathway Diagrams
Caption: HPLC method development and quantification workflow.
Disclaimer: This application note provides a general framework. All procedures should be performed by qualified personnel in a laboratory setting. It is recommended to consult relevant pharmacopeias and regulatory guidelines for specific requirements.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Identification and quantification of anthocyanins, flavonoids, and phenolic acids in flowers of Rhododendron arboreum and evaluation of their antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Metabolite analysis reveals flavonoids accumulation during flower development in Rhododendron pulchrum sweet (Ericaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Rhododendrin and its Chemical Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhododendrin, a natural arylbutanoid glycoside, and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, antioxidant, and tyrosinase inhibitory effects. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound and its analogs. The methodologies outlined herein are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.
Data Presentation: Synthesis and Biological Activity of this compound Derivatives
The following tables summarize the quantitative data for the synthesis of the key intermediate, (R)-(-)-rhododendrol, and the subsequent glycosylation to yield this compound and its derivatives, along with their tyrosinase inhibitory activities.
Table 1: Asymmetric Synthesis of (R)-(-)-Rhododendrol
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Wittig Reaction | 4-Benzyloxybenzylphosphonium bromide, n-BuLi, THF, 0°C, 2 h | 80 |
| 2 | Hydrogenation | H₂, 10% Pd-C, MeOH, rt, overnight | 78 |
| 3 | Benzylation | PhCH₂Br, K₂CO₃, TBAI, Acetone, rt, 6 h | 88 |
| 4 | Hydrolysis | PTSA, MeOH, rt, 3 h | 92 |
| 5 | Tosylation | TsCl, DCM, DMAP, 0°C, 4 h | 80 |
| 6 | Reduction | LAH, THF, 0°C to rt, 6 h | 78 |
| 7 | Debenzylation | H₂, 10% Pd-C, MeOH, rt, overnight | 85 |
Table 2: Synthesis and Tyrosinase Inhibitory Activity of this compound Derivatives
| Derivative | Aglycone Stereochemistry | Glycosyl Moiety | Synthesis Yield (%) | Tyrosinase IC₅₀ (µM) |
| This compound | R | β-D-Glucose | 72 | 8.76 |
| Epi-rhododendrin | S | β-D-Glucose | 75 | 15.24 |
| This compound analog 1 | R | β-D-Galactose | 68 | 10.12 |
| Epi-rhododendrin analog 1 | S | β-D-Galactose | 70 | 18.91 |
| This compound analog 2 | R | β-D-Cellobiose | 65 | 1.51 |
| Epi-rhododendrin analog 2 | S | β-D-Cellobiose | 67 | 4.88 |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (R)-(-)-Rhododendrol
This protocol outlines the multi-step synthesis of the chiral aglycone, (R)-(-)-rhododendrol, starting from 2,3-O-isopropylidene-D-glyceraldehyde.
Materials:
-
2,3-O-isopropylidene-D-glyceraldehyde
-
4-Benzyloxybenzylphosphonium bromide
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
10% Palladium on carbon (Pd-C)
-
Methanol (MeOH)
-
Benzyl bromide (PhCH₂Br)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium iodide (TBAI)
-
Acetone
-
p-Toluenesulfonic acid (PTSA)
-
Tosyl chloride (TsCl)
-
Dichloromethane (DCM), anhydrous
-
4-Dimethylaminopyridine (DMAP)
-
Lithium aluminum hydride (LAH)
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Procedure:
-
Wittig Reaction: To a solution of 4-benzyloxybenzylphosphonium bromide (1.0 eq) in anhydrous THF at 0°C, add n-BuLi (1.0 eq) dropwise. Stir the resulting ylide solution for 30 minutes, then add 2,3-O-isopropylidene-D-glyceraldehyde. Allow the reaction to proceed for 2 hours at 0°C. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (B1210297). Purify the crude product by silica (B1680970) gel chromatography to obtain the olefin as a mixture of Z and E isomers.
-
Hydrogenation & Debenzylation: Dissolve the olefin mixture in MeOH and add 10% Pd-C. Stir the suspension under a hydrogen atmosphere overnight at room temperature. Filter the catalyst and concentrate the filtrate to yield the saturated, debenzylated product.
-
Benzylation: To a solution of the product from step 2 in acetone, add K₂CO₃, TBAI, and PhCH₂Br. Stir the mixture at room temperature for 6 hours. Filter the solids and concentrate the filtrate. Purify the residue by column chromatography.
-
Hydrolysis: Dissolve the benzylated compound in MeOH and add a catalytic amount of PTSA. Stir at room temperature for 3 hours. Neutralize with saturated aqueous NaHCO₃ and concentrate. Extract the aqueous layer with ethyl acetate and purify the product.
-
Tosylation: Dissolve the diol in anhydrous DCM and cool to 0°C. Add DMAP and TsCl (1.1 eq) and stir for 4 hours. Wash the reaction mixture with water and brine, then dry over Na₂SO₄. Purify the product by column chromatography.
-
Reduction: To a suspension of LAH in anhydrous THF at 0°C, add a solution of the tosylate in THF. Allow the mixture to warm to room temperature and stir for 6 hours. Carefully quench the reaction with water and 15% NaOH solution. Filter the solids and concentrate the filtrate to obtain the monohydroxy compound.
-
Debenzylation: Dissolve the product from step 6 in MeOH and add 10% Pd-C. Stir the mixture under a hydrogen atmosphere overnight at room temperature. Filter the catalyst and concentrate the filtrate to yield (R)-(-)-rhododendrol. Purify by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Trichloroacetimidate (B1259523) Glycosylation
This protocol describes the glycosylation of (R)-(-)-rhododendrol with a glucose donor to synthesize this compound. A similar procedure can be followed for the synthesis of other glycoside derivatives using the appropriate sugar donor.
Materials:
-
(R)-(-)-Rhododendrol
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (glucose donor)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å), activated
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Triethylamine
-
Methanol (MeOH)
-
Sodium methoxide (B1231860) (NaOMe)
-
Silica gel for column chromatography
Procedure:
-
Glycosylation Reaction: To a solution of (R)-(-)-rhododendrol (1.0 eq) and 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (1.2 eq) in anhydrous DCM, add activated 4 Å molecular sieves. Stir the mixture at room temperature for 30 minutes under an inert atmosphere. Cool the reaction to -20°C and add a catalytic amount of TMSOTf. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, quench with triethylamine. Filter the mixture through celite and concentrate the filtrate. Purify the crude product by silica gel column chromatography to obtain the protected this compound.
-
Deacetylation (Zemplén conditions): Dissolve the protected this compound in anhydrous MeOH. Add a catalytic amount of NaOMe and stir at room temperature. Monitor the reaction by TLC.
-
Purification: Once deacetylation is complete, neutralize the reaction with Amberlite IR-120 (H⁺) resin. Filter the resin and concentrate the filtrate. Purify the final product, this compound, by silica gel column chromatography or recrystallization.
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Anti-inflammatory Signaling Pathway of this compound
Caption: this compound's anti-inflammatory mechanism.
Tyrosinase Inhibition Pathway of this compound
Caption: Mechanism of tyrosinase inhibition by this compound.
Application Notes and Protocols for In Vitro Bioactivity Assays of Rhododendrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhododendrin, a natural phenolic compound found in various Rhododendron species, has garnered significant interest for its diverse pharmacological activities. These include anti-inflammatory, antioxidant, anti-diabetic, and skin-whitening properties. This document provides detailed application notes and standardized protocols for a suite of in vitro assays to effectively screen and characterize the bioactivity of this compound. The following sections offer step-by-step methodologies, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation: Summary of this compound Bioactivity
The following tables summarize the quantitative data on the in vitro bioactivity of this compound and related extracts from various studies. This allows for a comparative analysis of its potency across different biological assays.
Table 1: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Inhibited Mediator | IC50 Value | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | NO | Not explicitly found for this compound, but extracts of Rhododendron molle showed a significant decrease in NO production.[1][2] | [1][2] |
| Cytokine Release | Human Keratinocytes | TNF-α/IFN-γ | IL-1α, IL-1β, IL-6, IL-8, TNF-α | Significant reduction observed.[3] | [3] |
| Cytokine Release | RAW 264.7 | LPS | TNF-α, IL-1β, IL-6 | Extracts of Rhododendron molle reduced mRNA expression levels significantly.[2] | [2] |
Table 2: Antioxidant Activity of this compound and Rhododendron Extracts
| Assay | Compound/Extract | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | Rhododendron schlippenbachii branch extract (ethyl acetate (B1210297) fraction) | 4.77 | [4] |
| DPPH Radical Scavenging | Rhododendron arboreum ssp. nilagiricum (ethanolic extract) | 64.28 | [5] |
| DPPH Radical Scavenging | Rhododendron pseudochrysanthum leaf extract | 7.5 | [6] |
| DPPH Radical Scavenging | Rhododendron ponticum leaf extract (acetone) | 10.21 | [7] |
| FRAP (Ferric Reducing Antioxidant Power) | Rhododendron arboreum leaf extract (methanolic) | 163.6 | [8] |
Table 3: Anti-diabetic Activity of this compound and Related Compounds
| Assay | Compound/Extract | IC50 Value (µM) | Reference |
| α-Glucosidase Inhibition | Triterpenoids from Rhododendron minutiflorum | 6.97 - 229.3 | [9] |
| α-Glucosidase Inhibition | 3-O-acetylursolic acid from Rhododendron arboreum | 3.3 | [10] |
| α-Amylase Inhibition | Rhododendron arboreum leaf extract (methanolic) | - (51.10% inhibition at 1 mg/mL) | [11][12] |
Table 4: Skin-Whitening Activity of this compound and Related Compounds
| Assay | Compound/Extract | IC50 Value (µM) | Reference |
| Mushroom Tyrosinase Inhibition | Not explicitly found for this compound | - | - |
| Mushroom Tyrosinase Inhibition | Proanthocyanidins from Rhododendron pulchrum | ~200 µg/mL |
Experimental Protocols
Anti-inflammatory Activity Assay
Principle: This protocol measures the ability of this compound to inhibit the production of inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (for NO detection)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no this compound) and a negative control (no LPS).
-
Nitric Oxide (NO) Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to each sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify NO concentration.
-
-
Cytokine (TNF-α and IL-6) Assay:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production compared to the LPS-stimulated control. Determine the IC50 value for this compound for each mediator.
Antioxidant Activity Assays
Principle: This assay measures the ability of this compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
96-well microplate
-
Microplate reader
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction: In a 96-well plate, add 100 µL of each this compound dilution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
Principle: This assay measures the ability of this compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured spectrophotometrically.
Materials:
-
This compound
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)
-
Ferrous sulfate (B86663) (FeSO₄) for standard curve
-
96-well microplate
-
Microplate reader
Protocol:
-
FRAP Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Standard Curve: Prepare a standard curve using different concentrations of FeSO₄.
-
Reaction: Add 180 µL of the FRAP reagent to 20 µL of the this compound sample at various concentrations in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Data Analysis: Calculate the FRAP value of the sample by comparing its absorbance to the standard curve of FeSO₄. The results are typically expressed as µM Fe(II) equivalents per mg of the compound.
Anti-diabetic Activity Assays
Principle: This assay determines the ability of this compound to inhibit α-amylase, an enzyme that breaks down starch into simpler sugars. The reduction in starch hydrolysis is measured.
Materials:
-
This compound
-
Porcine pancreatic α-amylase
-
Soluble starch
-
Phosphate (B84403) buffer (pH 6.9)
-
Dinitrosalicylic acid (DNSA) reagent
-
Acarbose (positive control)
-
96-well plate
Protocol:
-
Enzyme and Substrate Preparation: Prepare α-amylase solution in phosphate buffer and a 1% starch solution.
-
Reaction Mixture: In a 96-well plate, mix 50 µL of this compound at various concentrations with 50 µL of the α-amylase solution.
-
Pre-incubation: Incubate at 37°C for 10 minutes.
-
Reaction Initiation: Add 50 µL of the starch solution to initiate the reaction and incubate at 37°C for 20 minutes.
-
Stopping the Reaction: Add 100 µL of DNSA reagent and boil for 5 minutes.
-
Measurement: After cooling, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of α-amylase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Determine the IC50 value.
Principle: This assay measures the inhibition of α-glucosidase, an enzyme that hydrolyzes disaccharides into glucose. The inhibition is quantified by measuring the reduction in the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
This compound
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
Acarbose (positive control)
-
96-well plate
Protocol:
-
Reaction Mixture: In a 96-well plate, add 50 µL of this compound at various concentrations, 50 µL of phosphate buffer, and 25 µL of α-glucosidase solution.
-
Pre-incubation: Incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add 25 µL of pNPG solution to start the reaction and incubate at 37°C for 15 minutes.
-
Stopping the Reaction: Add 100 µL of 0.2 M Na₂CO₃ to stop the reaction.
-
Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of α-glucosidase inhibition and determine the IC50 value.
Skin-Whitening Activity Assay
Principle: This assay evaluates the ability of this compound to inhibit tyrosinase, the key enzyme in melanin (B1238610) synthesis. The inhibition is measured by the reduction in the formation of dopachrome (B613829) from L-DOPA.
Materials:
-
This compound
-
Mushroom tyrosinase
-
L-DOPA
-
Phosphate buffer (pH 6.8)
-
Kojic acid (positive control)
-
96-well plate
Protocol:
-
Reaction Mixture: In a 96-well plate, mix 40 µL of this compound at various concentrations with 80 µL of phosphate buffer and 40 µL of mushroom tyrosinase solution.
-
Pre-incubation: Incubate at room temperature for 10 minutes.
-
Reaction Initiation: Add 40 µL of L-DOPA solution to start the reaction.
-
Measurement: Immediately measure the absorbance at 475 nm at different time intervals (e.g., every 2 minutes for 20 minutes).
-
Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time graph). Determine the percentage of tyrosinase inhibition and the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the general workflow for the in vitro assays.
Caption: General experimental workflow for in vitro bioactivity assays.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's modulation of the MAPK signaling pathway.
Conclusion
The protocols and data presented herein provide a robust framework for the in vitro evaluation of this compound's bioactivity. By employing these standardized assays, researchers can obtain reliable and comparable data, facilitating the assessment of this compound's therapeutic potential. The elucidation of its inhibitory effects on key inflammatory signaling pathways, such as NF-κB and MAPK, provides a mechanistic basis for its observed anti-inflammatory properties and underscores its promise as a lead compound for the development of novel therapeutics for inflammatory and other related disorders.
References
- 1. The Anti-Inflammatory Properties of Rhododendron molle Leaf Extract in LPS-Induced RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Anti-Inflammatory Components of Rhododendron molle G. Don Leaf Extracts in LPS-Induced RAW 264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates skin inflammation through inhibition of NF-κB, MAPK, and PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. Antioxidant Activities and Phytochemicals of Leaf Extracts from 10 Native Rhododendron Species in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. doi.uni-plovdiv.bg [doi.uni-plovdiv.bg]
- 9. Terpenoids with α-glucosidase inhibitory activity from Rhododendron minutiflorum Hu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jddtonline.info [jddtonline.info]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Effects of Rhododendrin on Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of rhododendrin on human keratinocytes. The primary focus is on assessing cytotoxicity and analyzing the compound's impact on key inflammatory signaling pathways. The human keratinocyte cell line HaCaT is used as the model system for these protocols.
Introduction
This compound, a natural phenolic compound isolated from various Rhododendron species, has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory effects. Keratinocytes, the primary cells of the epidermis, play a crucial role in skin inflammation and barrier function. Understanding the interaction between this compound and keratinocytes is vital for developing novel dermatological treatments for inflammatory skin conditions like psoriasis and atopic dermatitis.
This compound has been shown to modulate key signaling pathways involved in inflammation, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[1][2] These pathways regulate a wide array of cellular processes, including proliferation, differentiation, and the production of inflammatory mediators.[1][2] These notes offer standardized protocols to investigate these interactions in a cell culture setting.
Data Presentation: Quantitative Analysis of this compound Effects
The following tables summarize quantitative data from studies on the effects of this compound and related extracts on keratinocyte viability.
Table 1: Cytotoxicity of Rhododendron Extracts on HaCaT Keratinocytes
| Rhododendron Species Extract | Concentration | Incubation Time | Effect on Cell Viability | Reference |
| R. minus, R. racemosum | 50 µg/mL | 24 h | Non-toxic | [3][4] |
| R. rubiginosum, R. concinnum | 50 µg/mL | 24 h | Non-toxic | [3][4] |
| Various species | 500 µg/mL | 24 h | Significant decrease in viability | [3][4] |
| R. weyrichii Flower Extract | 100-400 µg/mL | 24 h | Increased cell viability | [5][6] |
Table 2: Cytotoxicity of Purified this compound on Keratinocytes
| Compound | Cell Type | Concentration | Incubation Time | Effect on Cell Viability | Reference |
| This compound | Normal Human Epidermal Keratinocytes | Up to 300 µM | Not specified | Non-toxic (>90% viability) | [7] |
Experimental Workflow
The general workflow for assessing the effects of this compound on keratinocytes involves several key stages, from initial cell culture to specific endpoint assays.
Caption: General workflow for studying this compound effects on HaCaT keratinocytes.
Experimental Protocols
Protocol 1: HaCaT Keratinocyte Cell Culture
This protocol describes the standard procedure for maintaining and subculturing the immortalized human keratinocyte cell line HaCaT.
Materials:
-
HaCaT cell line
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S) solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
T-75 cell culture flasks
-
15 mL and 50 mL conical tubes
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% P/S. Warm the medium to 37°C before use.
-
Cell Maintenance: Culture HaCaT cells in T-75 flasks with 20-25 mL of complete growth medium. Renew the medium every 2-3 days.
-
Subculturing (Passaging): a. Subculture cells when they reach 70-80% confluency.[8] b. Aspirate the old medium from the flask. c. Wash the cell monolayer once with 10 mL of sterile PBS to remove any residual serum. d. Add 2-3 mL of Trypsin-EDTA to the flask, ensuring the entire cell layer is covered. e. Incubate at 37°C for 5-10 minutes, or until cells have rounded up and started to detach.[1] f. Firmly tap the side of the flask to dislodge the cells completely. g. Add 10 mL of complete growth medium to the flask to inactivate the trypsin. h. Gently pipette the cell suspension up and down to create a single-cell suspension. i. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 1,500 rpm for 5 minutes.[1] j. Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium. k. Seed new T-75 flasks at a subcultivation ratio of 1:4 to 1:10.[9] l. Add fresh medium to a final volume of 20-25 mL and return the flask to the incubator.
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
HaCaT cells
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of complete growth medium per well.[10] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete growth medium from your stock solution. b. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose) and a negative control (medium only). c. After 24 hours, aspirate the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound or controls. d. Incubate the plate for the desired treatment period (e.g., 24 or 48 hours).
-
MTT Addition: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the crystals.[11] c. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control (100% viability).
Protocol 3: Western Blot Analysis of MAPK and PI3K/Akt Signaling
This protocol details the detection of key phosphorylated proteins in the MAPK (p-ERK, p-p38) and PI3K/Akt (p-Akt) pathways to assess their activation status following this compound treatment.
Materials:
-
HaCaT cells
-
6-well plates
-
This compound stock solution
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels (e.g., 10%)
-
Electrophoresis and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-ERK, anti-phospho-p38, anti-phospho-Akt, and their total protein counterparts)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Enhanced Chemiluminescence (ECL) reagents
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed HaCaT cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with the desired concentrations of this compound for the specified time (e.g., 1 hour).[12] For inflammatory studies, cells may be co-treated with an inflammatory stimulus like TNF-α/IFN-γ.[2]
-
Cell Lysis: a. After treatment, place plates on ice and aspirate the medium. b. Wash cells once with ice-cold PBS.[13] c. Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.[13] d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge at 14,000 rpm for 15 minutes at 4°C.[13] g. Carefully transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: a. Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer. b. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: a. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[14] b. Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle shaking.[14] c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.[14] e. Wash the membrane again three times with TBST.
-
Detection: a. Apply ECL reagents to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Analyze band intensity using densitometry software. Normalize phosphorylated protein levels to their corresponding total protein levels.
Signaling Pathway Diagrams
The following diagrams illustrate the key inflammatory signaling pathways in keratinocytes and the proposed points of inhibition by this compound.
Caption: this compound inhibits PI3K, MAPK, and IKK activation in keratinocytes.
References
- 1. heavythinking.org [heavythinking.org]
- 2. This compound ameliorates skin inflammation through inhibition of NF-κB, MAPK, and PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of cytotoxicity exerted by leaf extracts from plants of the genus Rhododendron towards epidermal keratinocytes and intestine epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of cytotoxicity exerted by leaf extracts from plants of the genus Rhododendron towards epidermal keratinocytes and intestine epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. japsonline.com [japsonline.com]
- 7. This compound inhibits toll-like receptor-7-mediated psoriasis-like skin inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. md.tsukuba.ac.jp [md.tsukuba.ac.jp]
- 10. ukm.my [ukm.my]
- 11. HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Anti-Inflammatory Activity of Rhododendrin: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing established animal models to evaluate the anti-inflammatory properties of rhododendrin, a natural compound found in various Rhododendron species. The following sections offer comprehensive methodologies for three widely used in vivo models: carrageenan-induced paw edema, lipopolysaccharide (LPS)-induced systemic inflammation, and chemically induced skin inflammation. Additionally, quantitative data from relevant studies are summarized, and the underlying molecular signaling pathways are illustrated.
Carrageenan-Induced Paw Edema Model
This model is a classic and highly reproducible method for assessing acute inflammation. Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia.
Experimental Protocol
Materials:
-
Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).
-
Inducing Agent: 1% (w/v) λ-Carrageenan suspension in sterile 0.9% saline.
-
Test Compound: this compound, dissolved in a suitable vehicle (e.g., distilled water, saline, or 0.5% carboxymethylcellulose).
-
Reference Drug: Indomethacin or Aspirin (positive control).
-
Measurement Tool: Plethysmometer.
Procedure:
-
Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).
-
Divide animals into groups: Vehicle Control, this compound-treated (various doses), and Positive Control.
-
Administer this compound or the reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Calculate the percentage inhibition of paw edema for each group relative to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Data Presentation
| Treatment | Dose (mg/kg) | Route of Administration | Paw Volume Inhibition (%) | Reference |
| Rhododendron arboreum extract | 40, 60, 100 | p.o. | Significant inhibition | [1] |
| Indomethacin | 10 | p.o. | Significant inhibition | [2] |
Experimental Workflow
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation, leading to the release of pro-inflammatory cytokines. This model is valuable for studying the systemic anti-inflammatory effects of compounds.
Experimental Protocol
Materials:
-
Animals: Male Wistar rats or C57BL/6 mice.
-
Inducing Agent: Lipopolysaccharide (LPS) from Escherichia coli.
-
Test Compound: this compound or Rhododendron arboreum polysaccharides (RAP).
-
Sample Collection: Blood collection tubes (e.g., with EDTA).
-
Analysis: ELISA kits for TNF-α, IL-1β, and IL-6.
Procedure:
-
Acclimatize animals as previously described.
-
Pre-treat animals with RAP (e.g., 100 and 200 mg/kg, orally) for one week.[3][4][5]
-
On the final day, administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).
-
Monitor animals for clinical signs of inflammation (e.g., body temperature changes, behavioral alterations).
-
Collect blood samples via cardiac puncture or retro-orbital bleeding at a specified time point (e.g., 6 hours) after LPS challenge.[3][4]
-
Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Quantify the plasma levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using specific ELISA kits according to the manufacturer's instructions.
Data Presentation
| Treatment | Dose (mg/kg) | TNF-α Reduction (%) | IL-1β Reduction (%) | IL-6 Reduction (%) | Reference |
| RAP | 100 | 53.12 | 29.24 | 44.66 | [6] |
| RAP | 200 | 74.45 | 59.50 | 61.89 | [6] |
Note: The data presented is for Rhododendron arboreum polysaccharides (RAP).
Experimental Workflow
Chemically-Induced Skin Inflammation Model
This model is used to evaluate the efficacy of anti-inflammatory agents on skin inflammation, such as contact dermatitis. Haptens like trinitrochlorobenzene (TNCB) or a combination of 1-chloro-2,4-dinitrobenzene (B32670) (DNCB) and Dermatophagoides farinae extract (DfE) are topically applied to the ears of mice to induce a localized inflammatory response.
Experimental Protocol
Materials:
-
Animals: BALB/c mice.
-
Inducing Agents: Trinitrochlorobenzene (TNCB) or 1-chloro-2,4-dinitrobenzene (DNCB) and Dermatophagoides farinae extract (DfE).
-
Test Compound: this compound formulated for topical application.
-
Measurement Tools: Thickness gauge, biopsy punch.
-
Analysis: Histology (H&E staining), ELISA for cytokines.
Procedure (TNCB Model):
-
Sensitize mice by applying a solution of TNCB to the shaved abdomen.
-
After a set period (e.g., 5 days), challenge by applying a lower concentration of TNCB to the ear.
-
Topically apply this compound to the ear at specified time points before and/or after the challenge.
-
Measure ear thickness at various time points after the challenge.
-
At the end of the experiment, collect ear tissue for histological analysis and cytokine measurement.
Procedure (DNCB/DfE Model):
-
Sensitize mouse ears with 1% DNCB (20 µL/ear) twice a week for one week, followed by 0.5% DNCB (20 µL/ear) twice a week for another week.[7]
-
For the following three weeks, apply 0.5% DNCB (20 µL/ear) once a week and DfE (20 µL/ear) twice a week.[7]
-
During the last two weeks of induction, topically apply this compound extract (e.g., 5, 10, or 20 µ g/ear ) for 6 consecutive days each week.[7]
-
Measure ear thickness regularly throughout the experiment.
-
Collect ear tissue and blood for histological analysis and measurement of inflammatory markers (e.g., histamine, immunoglobulins, cytokines).[7]
Data Presentation
| Treatment | Dose | Effect | Reference |
| This compound | Topical | Alleviated skin inflammation | [3] |
| Rhododendron brachycarpum extract | 5, 10, 20 µ g/ear | Reduced ear thickness, erythema, and immune cell infiltration | [7] |
Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the transcriptional regulation of a wide array of pro-inflammatory genes.
NF-κB Signaling Pathway
MAPK Signaling Pathway
These protocols and data provide a robust framework for the preclinical evaluation of this compound's anti-inflammatory potential. Researchers are encouraged to adapt these methodologies to their specific research questions and laboratory conditions, ensuring adherence to ethical guidelines for animal research.
References
- 1. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
- 2. Cytokines IL-1beta, IL-6, and TNF-alpha enhance in vitro growth of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. herbmedpharmacol.com [herbmedpharmacol.com]
High-Throughput Screening of Rhododendrin: Application Notes and Protocols for Bioactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing high-throughput screening (HTS) methodologies for the evaluation of rhododendrin's bioactivity. This compound, a natural arylbutanoid glycoside, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory, antioxidant, and skin-depigmenting properties. The following protocols are optimized for a 96-well or 384-well plate format, enabling the rapid and efficient screening of this compound and its derivatives.
I. Anti-Inflammatory Bioactivity: NF-κB Inhibition Assay
The anti-inflammatory effects of this compound are largely attributed to its ability to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] Inhibition of these pathways can reduce the expression of pro-inflammatory mediators. A cell-based luciferase reporter assay is a robust HTS method to quantify the inhibition of NF-κB activation.
Data Presentation: this compound Anti-Inflammatory Activity
| Compound | Assay Type | Cell Line | Stimulant | Endpoint | IC50 / Activity | Reference |
| This compound | NF-κB Nuclear Translocation | HaCaT Keratinocytes | TNF-α/IFN-γ | Inhibition of NF-κB phosphorylation and nuclear translocation | Qualitative Inhibition Observed | [1] |
| This compound | MAPK Signaling | HaCaT Keratinocytes | TNF-α/IFN-γ | Inhibition of ERK1/2 and p38 phosphorylation | Qualitative Inhibition Observed | [1] |
| Rhododendron Extracts | Nitric Oxide (NO) Production | RAW264.7 Macrophages | LPS | Inhibition of NO production | Concentration-dependent inhibition | [2][3] |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol is designed for a 96-well plate format.
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Phosphate-Buffered Saline (PBS)
-
Luciferase Assay Reagent
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293-NF-κB reporter cells into a white, opaque 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the culture medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor). Incubate for 1 hour.
-
Stimulation: Add 10 µL of TNF-α (final concentration of 10 ng/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay:
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Remove the culture medium and add 100 µL of PBS to each well.
-
Add 100 µL of Luciferase Assay Reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the TNF-α stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Signaling Pathways and Experimental Workflow
II. Antioxidant Bioactivity: DPPH Radical Scavenging Assay
This compound's phenolic structure suggests potential antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used HTS method to assess the free radical scavenging capacity of compounds.
Data Presentation: this compound Antioxidant Activity
| Compound/Extract | Assay Type | IC50 / EC50 | Reference |
| Rhododendron pseudochrysanthum leaf extract | DPPH | 7.5 µg/mL | [4] |
| Rhododendron oldhamii leaf extract | DPPH | 7.5 µg/mL | [4] |
| Rhododendron ponticum leaf extract | DPPH | 1.23 µg/mL | [5] |
| Rhododendron przewalskii ethanol (B145695) extract | DPPH | 25 µg/mL | [6] |
| Rhododendron arboreum flower extract (ethanolic) | DPPH | 24.65-48.15 µg/mL | [7] |
| Rhododendron arboreum flower extract (ethanolic) | ABTS | 65.19-76.36 µg/mL | [7] |
Note: Data for isolated this compound is limited in HTS formats; values for various Rhododendron extracts are provided for comparison.
Experimental Protocol: 96-Well DPPH Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound stock solution (in methanol or DMSO)
-
Ascorbic acid (positive control)
-
Clear, flat-bottom 96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. This solution should be freshly prepared and protected from light.
-
Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
-
Assay Plate Setup:
-
Add 100 µL of the this compound dilutions or control solutions to the wells of a 96-well plate.
-
Add 100 µL of methanol to the blank wells.
-
-
Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all wells except the blank.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
-
Experimental Workflow
III. Tyrosinase Inhibition Bioactivity
This compound's potential as a skin-lightening agent stems from its ability to inhibit tyrosinase, the key enzyme in melanin (B1238610) synthesis. A colorimetric HTS assay using L-DOPA as a substrate is a common method for identifying tyrosinase inhibitors.
Data Presentation: this compound Tyrosinase Inhibition
| Compound/Extract | Substrate | IC50 | Reference |
| Rhododendron pulchrum leaf proanthocyanidins | L-DOPA | 200 ± 10 µg/mL | [8] |
| (+)-Rhododendrol | Mushroom Tyrosinase | Inhibitory activity reported | [9] |
Experimental Protocol: 96-Well Tyrosinase Inhibition Assay
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Sodium phosphate (B84403) buffer (50 mM, pH 6.8)
-
This compound stock solution (in DMSO)
-
Kojic acid (positive control)
-
Clear, flat-bottom 96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2.5 mM L-DOPA solution in sodium phosphate buffer.
-
Prepare a 100 units/mL mushroom tyrosinase solution in sodium phosphate buffer.
-
Prepare serial dilutions of this compound and kojic acid in sodium phosphate buffer.
-
-
Assay Plate Setup:
-
To each well, add:
-
20 µL of this compound dilution or control
-
140 µL of sodium phosphate buffer
-
-
-
Enzyme Addition: Add 20 µL of mushroom tyrosinase solution to each well.
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of L-DOPA solution to each well to start the reaction.
-
Data Acquisition: Immediately measure the absorbance at 475 nm in kinetic mode for 20-30 minutes at 25°C.
-
Data Analysis:
-
Determine the rate of reaction (Vmax) for each well.
-
Calculate the percentage of tyrosinase inhibition: % Inhibition = [(Vmax_control - Vmax_sample) / Vmax_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
-
Experimental Workflow
References
- 1. This compound ameliorates skin inflammation through inhibition of NF-κB, MAPK, and PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anti-Inflammatory Properties of Rhododendron molle Leaf Extract in LPS-Induced RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Multiple Biological Activities of Rhododendron przewalskii Maxim. Extracts and UPLC-ESI-Q-TOF/MS Characterization of Their Phytochemical Composition [frontiersin.org]
- 4. Antioxidant Activities and Phytochemicals of Leaf Extracts from 10 Native Rhododendron Species in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multiple Biological Activities of Rhododendron przewalskii Maxim. Extracts and UPLC-ESI-Q-TOF/MS Characterization of Their Phytochemical Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proanthocyanidins Extracted from Rhododendron pulchrum Leaves as Source of Tyrosinase Inhibitors: Structure, Activity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Rhododendrin Analytical Standard for HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhododendrin is a phenolic compound found in various species of the Rhododendron genus. It has garnered interest for its potential biological activities, including anti-inflammatory effects. Accurate quantitative analysis of this compound in plant extracts, herbal medicines, and pharmaceutical formulations is crucial for research and development. High-performance liquid chromatography (HPLC) is a precise and reliable technique for this purpose, which necessitates a well-characterized analytical standard.
These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, purification, and HPLC analysis of this compound to prepare an analytical standard.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data and parameters for the preparation and analysis of a this compound analytical standard.
Table 1: Extraction and Purification of this compound
| Parameter | Method/Solvent | Typical Yield/Purity | Reference |
| Plant Material | Dried, powdered leaves of Rhododendron brachycarpum | - | [1] |
| Extraction | 70% Ethanol (B145695) Maceration | Crude extract | [2] |
| Purification Step 1 | Column Chromatography (Silica Gel) | Partially purified fractions | [3] |
| Purification Step 2 | Preparative HPLC | >98% purity | Adapted from[1] |
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Specification | Reference |
| Column | C18 (4.6 mm x 250 mm, 5 µm) | [1] |
| Mobile Phase A | 0.1% Formic Acid in Water | [1] |
| Mobile Phase B | Methanol (B129727) | [1] |
| Gradient | 0 min, 31% B; 24 min, 43% B; 30 min, 50% B; 35 min, 60% B | [1] |
| Flow Rate | 0.7 mL/min | [1] |
| Column Temperature | 35°C | [1] |
| Detection Wavelength | 280 nm (adapted for phenolic compounds) | [4] |
| Injection Volume | 20 µL | [1] |
Table 3: Method Validation Parameters for HPLC Analysis of a Similar Flavonoid
| Parameter | Value | Reference |
| Linearity (r²) | ≥0.999 | [5] |
| Limit of Detection (LOD) | 0.04 - 0.35 mg/kg | [6] |
| Limit of Quantification (LOQ) | 0.11 - 1.07 mg/kg | [6] |
| Repeatability (RSD%) | 0.14 - 2.28% | [6] |
| Reproducibility (RSD%) | 0.80 - 2.37% | [6] |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the preparation of a this compound analytical standard.
Protocol 1: Extraction of this compound from Rhododendron brachycarpum
-
Plant Material Preparation:
-
Collect fresh leaves of Rhododendron brachycarpum.
-
Wash the leaves thoroughly with distilled water to remove any debris.
-
Freeze-dry the leaves to preserve the chemical integrity of the constituents.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Weigh 100 g of the powdered plant material.
-
Macerate the powder in 1 L of 70% ethanol at room temperature for 24 hours.[2]
-
Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.
-
Combine the extracts and filter through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
-
Freeze-dry the crude extract to obtain a powder and store it at -20°C.[2]
-
Protocol 2: Purification of this compound
-
Silica (B1680970) Gel Column Chromatography (Initial Purification):
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify fractions containing this compound.
-
Pool the this compound-rich fractions and evaporate the solvent.
-
-
Preparative HPLC (Final Purification):
-
Dissolve the partially purified this compound fraction in the HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Perform preparative HPLC using a C18 column and a suitable mobile phase gradient (e.g., a water/methanol or water/acetonitrile gradient).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Assess the purity of the isolated this compound using analytical HPLC (purity should be >98%).
-
Protocol 3: HPLC Analysis of this compound
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of the purified this compound.
-
Dissolve it in HPLC-grade methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with methanol to different concentrations.
-
-
Chromatographic Conditions:
-
Use a C18 column (4.6 mm x 250 mm, 5 µm).[1]
-
Set the mobile phase as a gradient of 0.1% formic acid in water (A) and methanol (B) with the following program: 0 min, 31% B; 24 min, 43% B; 30 min, 50% B; 35 min, 60% B.[1]
-
Set the flow rate to 0.7 mL/min and the column temperature to 35°C.[1]
-
Set the detection wavelength to 280 nm.[4]
-
Inject 20 µL of each standard solution and sample.[1]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
-
Protocol 4: Stability Assessment of this compound Analytical Standard
-
Long-Term Stability:
-
Accelerated Stability:
Visualizations
Experimental Workflow
Caption: Workflow for this compound Analytical Standard Preparation.
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound's Anti-inflammatory Signaling Pathway Inhibition.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Rhododendron arboreum Leaf Extract on the Antioxidant Defense System against Chromium (VI) Stress in Vigna radiata Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and quantification of anthocyanins, flavonoids, and phenolic acids in flowers of Rhododendron arboreum and evaluation of their antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
Application Note: Quantification of Rhododendrin in Crude Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhododendrin is a naturally occurring arylbutanoid glycoside found in various plant species, particularly within the Rhododendron genus. It is the glycoside of (-)-rhododendrol.[1] This compound has garnered significant interest in the scientific community due to its potential analgesic and anti-inflammatory properties.[2] Accurate quantification of this compound in crude plant extracts is essential for the quality control of herbal preparations, standardization of extracts for pharmacological studies, and the development of new therapeutic agents. This application note provides detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of this compound from the leaves of Rhododendron species.
Materials and Equipment:
-
Dried and powdered leaves of Rhododendron species
-
Methanol (B129727) (MeOH), analytical or HPLC grade
-
Sonicator
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
-
Freeze dryer (lyophilizer)
Procedure:
-
Weigh 20 g of dried and powdered leaves of the Rhododendron species.
-
Add 400 mL of methanol to the powdered leaves.
-
Place the mixture in a sonicator bath at 40°C for 6 hours to facilitate extraction.[2]
-
After sonication, filter the mixture to separate the extract from the plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Freeze-dry the concentrated extract to obtain a solid, powdered crude extract.[2]
-
Store the dried extract in a desiccator at 4°C until further analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the conditions for the quantitative analysis of this compound in the crude plant extract by HPLC with UV detection.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size)
-
This compound reference standard
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.05% phosphoric acid in water (Solvent A) and Methanol (Solvent B)[2]
-
0-10 min: 60% A : 40% B
-
10-20 min: 50% A : 50% B
-
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: Ambient
-
Detection Wavelength: 246 nm[2]
-
Injection Volume: 20 µL
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in 80% aqueous methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with 80% aqueous methanol to achieve a range of concentrations (e.g., 50, 100, and 200 µg/mL).[2]
-
Sample Solution: Accurately weigh the crude plant extract and dissolve it in 80% aqueous methanol to a known concentration (e.g., 1 mg/mL).[2]
-
Filter all standard and sample solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Analysis and Calculation:
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the regression equation and the correlation coefficient (R²) of the calibration curve. A typical regression equation is in the form of Y = mX + c, where Y is the peak area and X is the concentration.[2]
-
Inject the sample solution and record the peak area of the this compound peak.
-
Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.
-
The this compound content in the crude extract or the original plant material can then be calculated as a percentage.
Quantitative Data Summary
The following table summarizes the reported quantitative data for this compound in different Rhododendron species.
| Plant Species | Plant Part | Extraction Method | Analytical Method | This compound Content |
| Rhododendron aureum | Leaves | Methanol extraction with sonication | HPLC-UV | 0.48% of dried leaves[2] |
| Rhododendron aureum | Leaves | Methanol extraction with sonication | HPLC-UV | 3.1% of methanol extract[2] |
| Rhododendron dauricum | Not specified | Polyamide resin column separation | Not specified | 0.4 to 8 wt% of extract |
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in crude plant extracts.
Caption: Workflow for the extraction and quantification of this compound.
References
Application Notes and Protocols for In Vitro Regeneration of High Rhododendrin Yielding Rhododendron Species
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rhododendrin, a phenolic glycoside found in various Rhododendron species, has garnered significant interest for its potential pharmacological activities, including anti-inflammatory, anti-nociceptive, and skin-whitening effects. The increasing demand for this compound necessitates the development of efficient and sustainable production methods. In vitro regeneration of high-yielding Rhododendron species offers a promising alternative to the conventional harvesting of wild plants, ensuring a consistent and controllable supply of this valuable bioactive compound.
These application notes provide detailed protocols for the in vitro regeneration of Rhododendron species known to contain this compound and related phenolic compounds. The methodologies cover callus induction, shoot proliferation, and rooting, along with a putative biosynthetic pathway for this compound and a workflow for its in vitro production and analysis.
Data Presentation: Quantitative Analysis of Phenolic Compounds in Rhododendron Species
While specific data on this compound yield from in vitro cultures is limited in publicly available literature, the following table presents quantitative data on major flavonoids from Rhododendron adamsii, a species known to contain this compound. This data, obtained through High-Performance Liquid Chromatography (HPLC), serves as an example for the quantitative analysis of secondary metabolites in Rhododendron extracts.
Table 1: Content of Major Flavonoids in Rhododendron adamsii Leaves and Stems
| Compound | Plant Part | Content (mass % of raw material) |
| Myricetin | Leaves | 1.1 |
| Quercetin | Leaves | 1.0 |
| Dihydroquercetin | Stems | 2.5 |
| Rutin | Leaves & Stems | Present |
Data sourced from a study on the quantitative HPLC determination of flavonoids in Rhododendron adamsii.
Experimental Protocols
The following protocols are based on established methods for the in vitro propagation of Rhododendron species, such as Rhododendron dauricum, which is known to contain this compound.
Protocol 1: In Vitro Clonal Micropropagation of Rhododendron dauricum
This protocol is adapted from a study on the clonal micropropagation of Rhododendron dauricum and Rhododendron schlippenbachii.
1. Explant Preparation and Sterilization:
-
Collect young, actively growing shoots of R. dauricum during the growing season.
-
Wash the shoots thoroughly under running tap water.
-
In a laminar flow hood, surface sterilize the shoots by immersing them in 70% ethanol (B145695) for 30-60 seconds, followed by a 10-15 minute soak in a 1.5-2.0% sodium hypochlorite (B82951) solution with a few drops of Tween-20.
-
Rinse the explants three to five times with sterile distilled water.
-
Prepare nodal segments (1.0-1.5 cm) as explants.
2. Culture Initiation and Shoot Multiplication:
-
Culture Medium: Modified Anderson's medium (AM) or Woody Plant Medium (WPM) supplemented with sucrose (B13894) (30 g/L) and solidified with agar (B569324) (6-8 g/L). Adjust the pH to 4.5-5.0 before autoclaving.
-
Growth Regulators for Multiplication:
-
Culture Conditions:
-
Temperature: 23-25°C.
-
Photoperiod: 16 hours light / 8 hours dark.
-
Light Intensity: 35-50 µmol·m⁻²·s⁻¹.
-
-
Subculture: Subculture the proliferating shoots every 4-6 weeks to fresh medium. Shoots induced with TDZ may require transfer to a hormone-free medium for elongation.[1]
3. Rooting of Microshoots:
-
In Vitro Rooting:
-
Transfer elongated microshoots (2-3 cm in length) to a rooting medium.
-
Rooting Medium: Half-strength AM or WPM supplemented with Indole-3-butyric acid (IBA) at a concentration of 148.0 μM for pretreatment, followed by transfer to a hormone-free medium.[1]
-
Activated charcoal (0.1-0.2%) can be added to the rooting medium to improve root development.
-
-
Ex Vitro Rooting (Alternative):
-
Dip the basal end of the microshoots in a rooting powder containing IBA.
-
Plant the treated microshoots in a sterile substrate mix of peat and sand (1:1 v/v).
-
Maintain high humidity using a fogging system or by covering the trays with a transparent lid.
-
4. Acclimatization:
-
Gradually reduce the humidity over a period of 2-3 weeks to acclimatize the rooted plantlets to the external environment.
-
Transfer the hardened plants to a greenhouse and subsequently to the field. Successful acclimatization rates of up to 89% have been reported for R. dauricum.[1]
Protocol 2: HPLC Quantification of this compound (General Protocol)
This is a general protocol for the quantification of this compound in Rhododendron plant material, which can be adapted for in vitro cultured tissues.
1. Sample Preparation:
-
Harvest and freeze-dry the in vitro grown shoots or callus.
-
Grind the dried tissue into a fine powder.
-
Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent, such as 80% methanol (B129727), using ultrasonication or maceration.
-
Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., methanol or acetonitrile).
-
Flow Rate: 0.8-1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 225 nm or 275 nm.
-
Standard: Use a certified this compound standard to create a calibration curve for quantification.
Mandatory Visualizations
This compound Biosynthesis Pathway
References
Application Notes and Protocols for DNA Extraction from Rhododendron for Species Identification
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Rhododendron, a genus encompassing over 1,000 species, presents significant challenges for molecular studies due to its abundance of secondary metabolites, including polyphenols, tannins, and polysaccharides.[1][2][3] These compounds can co-precipitate with DNA, inhibiting downstream enzymatic reactions such as PCR, which is crucial for species identification through DNA barcoding.[2][3] The presence of these inhibitors necessitates optimized DNA extraction protocols to obtain high-quality genomic DNA suitable for molecular analyses.[4][5][6]
These application notes provide a detailed protocol for the effective extraction of high-quality genomic DNA from Rhododendron leaf tissue, along with methods for quality assessment and subsequent species identification using DNA barcoding. The protocols are designed to be robust and reproducible, even for those working with challenging plant material.
Challenges in DNA Extraction from Rhododendron
Extracting pure, high-molecular-weight DNA from Rhododendron is notoriously difficult. The primary challenges include:
-
High Levels of Secondary Metabolites: Rhododendron leaves are rich in polyphenolic compounds and tannins.[1] During cell lysis, these compounds are released and can irreversibly bind to and oxidize nucleic acids, leading to DNA degradation and discoloration of the extract.[1]
-
Polysaccharide Contamination: The presence of high concentrations of polysaccharides results in a viscous and "gooey" DNA pellet that is difficult to handle and dissolve.[1] These polysaccharides can also inhibit the activity of enzymes like Taq polymerase.[6]
-
Tissue Toughness: The leathery texture of many Rhododendron leaves can make mechanical disruption and cell lysis inefficient.
To overcome these challenges, the presented protocol is a modified Cetyltrimethylammonium Bromide (CTAB) method. This method incorporates specific reagents to remove inhibitory compounds.[4][5][6]
Data Presentation: Expected DNA Yield and Purity
The success of DNA extraction can be quantified by measuring the yield and purity of the isolated DNA. The following table summarizes expected values from successful DNA extractions from Rhododendron and other plants with similar chemical compositions, using modified CTAB protocols.
| Sample Type | DNA Yield (µg/mg of tissue) | A260/A280 Ratio | A260/A230 Ratio | Reference |
| Rhododendron arboreum (Mature Leaves) | 4.25 - 7.70 | 1.80 - 1.88 | >1.5 | [2][3] |
| Rhododendron arboreum (Cotyledonary Leaves) | 2.30 - 4.70 | 1.80 - 1.88 | >1.5 | [2][3] |
| Plants rich in secondary metabolites | 8.8 - 9.9 | 1.78 - 1.84 | >2.0 | [4] |
| Strawberry (Mature Leaves) | 0.02 - 0.084 | Not Specified | Not Specified | [5] |
Note: An A260/A280 ratio of ~1.8 is indicative of pure DNA, free from protein contamination.[7][8] An A260/A230 ratio greater than 2.0 suggests minimal contamination from polysaccharides and polyphenols.[4][8]
Experimental Workflow for Species Identification
The overall process from sample collection to species identification is a multi-step workflow. This process begins with the collection of suitable plant material and culminates in the bioinformatic analysis of DNA sequences to determine the species.
References
- 1. holdenfg.org [holdenfg.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of a CTAB DNA extraction protocol for plants containing high polysaccharide and polyphenol components - ProQuest [proquest.com]
- 6. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 7. DNA sample QC for NGS [qiagen.com]
- 8. tecan.com [tecan.com]
Application of Rhododendrin in Neuroprotective Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhododendrin, an arylbutanoid glycoside found in various Rhododendron species, is emerging as a compound of interest in the field of neuroprotection. While much of the research has focused on the neuroprotective effects of crude extracts and total flavonoid fractions from Rhododendron, evidence suggests that isolated constituents like this compound possess significant biological activities. Notably, this compound has been identified as a potent analgesic and anti-inflammatory agent[1]. As neuroinflammation is a critical component in the pathophysiology of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, the anti-inflammatory properties of this compound make it a compelling candidate for neuroprotective studies.
These application notes provide a comprehensive overview of the potential neuroprotective mechanisms of this compound, supported by data from studies on related compounds from Rhododendron species. Detailed protocols for in vitro neuroprotection and anti-neuroinflammation assays are provided to guide researchers in evaluating the therapeutic potential of this compound.
Potential Neuroprotective Mechanisms of Action
Based on studies of flavonoids and extracts from Rhododendron, the neuroprotective effects of this compound are likely mediated through several key signaling pathways:
-
Anti-inflammatory Effects: this compound is expected to inhibit the activation of microglia, the primary immune cells of the central nervous system. This inhibition likely involves the downregulation of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The underlying mechanism may involve the suppression of the NF-κB signaling pathway, a key regulator of inflammation. Farrerol, a flavonoid from Rhododendron, has been shown to inhibit the phosphorylation of p65 and Akt in LPS-induced BV2 microglial cells[2].
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. This compound, like other phenolic compounds, is anticipated to possess antioxidant properties. This may involve direct scavenging of reactive oxygen species (ROS) and/or the activation of the Nrf2/antioxidant response element (ARE) pathway. Activation of this pathway leads to the upregulation of endogenous antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which protect neurons from oxidative damage.
-
Modulation of Microglial Polarization: Recent studies on total flavonoids of Rhododendron (TFR) suggest a role in promoting the polarization of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This is achieved through the inhibition of the NOX2/ROS pathway[3]. It is plausible that this compound contributes to this effect.
Quantitative Data from Rhododendron Species
While specific quantitative data for the neuroprotective effects of isolated this compound is limited, the following tables summarize relevant data from studies on Rhododendron extracts, which can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Neuroprotective Effects of Rhododendron Extracts
| Extract/Compound | Animal Model | Dosage | Observed Effects | Reference |
| Total Flavonoids of Rhododendron (TFR) | Post-stroke mice with depression-like behavior | 60 and 120 mg/kg | Ameliorated depression-like behavior and promoted M2 microglial polarization. | [3] |
| Rhododendron arboreum Polysaccharides (RAP) | LPS-induced systemic inflammation in rats | 100 and 200 mg/kg | Restored biochemical enzymes, reduced oxidative stress, and decreased pro-inflammatory cytokines. | |
| Total Flavonoids of Rhododendron (TFR) | Cerebral ischemia/reperfusion injury in mice | 120 mg/kg | Attenuated neurological deficits and infarct volume. |
Table 2: In Vitro Neuroprotective and Anti-inflammatory Effects of Rhododendron Extracts
| Extract/Compound | Cell Line | Concentration | Observed Effects | Reference |
| Total Flavonoids of Rhododendron (TFR) | OGD/R-treated microglial cells | 160 mg/L | Downregulated NOX2 expression and decreased ROS production. | [3] |
| Rhododendron przewalskii aqueous extract | LPS-stimulated RAW 264.7 cells | >200 µg/mL (IC50 for cytotoxicity) | Decreased production of NO, IL-1β, IL-6, and TNF-α. | [4] |
| Rhododendron przewalskii ethanol (B145695) extract | LPS-stimulated RAW 264.7 cells | >200 µg/mL (IC50 for cytotoxicity) | Decreased production of NO, IL-1β, IL-6, and TNF-α. | [4] |
Table 3: Antioxidant Activity of Rhododendron Extracts
| Extract | Assay | IC50 / EC50 | Reference |
| Rhododendron arboreum flower methanolic extract | DPPH radical scavenging | 1.35 mg/mL | [5] |
| Rhododendron arboreum flower methanolic extract | ABTS radical scavenging | 0.629 mg/mL | [5] |
| Rhododendron przewalskii aqueous extract | DPPH radical scavenging | 31 µg/mL | [4] |
| Rhododendron przewalskii ethanol extract | DPPH radical scavenging | 25 µg/mL | [4] |
Experimental Protocols
The following protocols are designed to investigate the neuroprotective and anti-neuroinflammatory effects of this compound in vitro.
Protocol 1: Evaluation of Anti-Neuroinflammatory Effects in BV-2 Microglial Cells
This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound (dissolved in DMSO, then diluted in media)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assay (MTT):
-
Seed BV-2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Measurement of Nitric Oxide (NO) Production:
-
Seed BV-2 cells in a 96-well plate as described above.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify NO levels.
-
-
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):
-
Follow the same cell seeding, pre-treatment, and stimulation steps as for the NO assay.
-
Collect the cell culture supernatant.
-
Measure the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Protocol 2: Assessment of Neuroprotective Effects in SH-SY5Y Neuroblastoma Cells
This protocol evaluates the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Hydrogen peroxide (H2O2) or MPP+ (1-methyl-4-phenylpyridinium)
-
MTT solution
-
DMSO
-
PBS
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Neuroprotection Assay (MTT):
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere. For differentiated neurons, treat with retinoic acid (10 µM) for 5-7 days.
-
Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induce neurotoxicity by adding H2O2 (e.g., 100-200 µM) or MPP+ (e.g., 0.5-1 mM) for another 24 hours.
-
Perform the MTT assay as described in Protocol 1 to determine cell viability.
-
Protocol 3: Investigation of Neuroprotective Mechanisms in Primary Cortical Neurons
This protocol uses primary neurons for a more physiologically relevant assessment of this compound's neuroprotective effects and to investigate underlying signaling pathways.
Materials:
-
Primary cortical neurons (prepared from embryonic day 15-18 rat or mouse brains)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound
-
LPS (for co-culture experiments) or H2O2/MPP+ (for direct neurotoxicity)
-
Antibodies for Western blotting (e.g., anti-p-p65, anti-p65, anti-Nrf2, anti-HO-1, anti-β-actin)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Primary Neuron Culture: Isolate and culture primary cortical neurons from embryonic rodents according to standard protocols[6][7][8].
-
Neuroprotection/Anti-neuroinflammation Assay:
-
For direct neuroprotection, treat mature primary neurons (DIV 7-10) with this compound followed by a neurotoxin (H2O2 or MPP+) and assess cell viability using MTT or by immunostaining for neuronal markers (e.g., NeuN) and a nuclear stain (e.g., DAPI) to count surviving neurons.
-
For anti-neuroinflammatory effects, establish a co-culture of primary neurons and microglia. Treat the co-culture with this compound followed by LPS stimulation. Assess neuronal viability as described above.
-
-
Western Blot Analysis of Signaling Pathways:
-
Treat BV-2 cells or primary microglia with this compound and/or LPS as described previously.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total p65 for NF-κB pathway; Nrf2 and HO-1 for antioxidant response).
-
Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Visualizations
Diagram 1: Proposed Anti-Neuroinflammatory Signaling Pathway of this compound
Caption: Proposed mechanism of this compound's anti-neuroinflammatory effect.
Diagram 2: Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing this compound's neuroprotective effects.
References
- 1. This compound, an analgesic/anti-inflammatory arylbutanoid glycoside, from the leaves of Rhododendron aureum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beneficial effects of natural flavonoids on neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Flavones of Rhododendron Promotes Microglial Polarization to the M2 Subtype via Inhibiting the NOX2/ROS Pathway in Poststroke Mice with Depression-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Multiple Biological Activities of Rhododendron przewalskii Maxim. Extracts and UPLC-ESI-Q-TOF/MS Characterization of Their Phytochemical Composition [frontiersin.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. The preparation of primary cortical neuron cultures and a practical application using immunofluorescent cytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve rhododendrin extraction yield from plant material
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of rhododendrin from plant material.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound yield is very low. What are the most critical factors I should check?
A1: Low this compound yield can stem from several factors throughout the extraction process. Here are the primary areas to investigate:
-
Plant Material:
-
Species and Part: Ensure you are using a Rhododendron species known to contain high levels of this compound and the correct plant part (e.g., leaves, flowers).[1][2][3] The concentration of secondary metabolites can vary significantly between species and even within different parts of the same plant.
-
Harvesting Time: The phytochemical profile of a plant can change with the seasons. Verify the optimal harvesting time for maximizing this compound content.
-
Drying and Grinding: Improper drying can lead to degradation of the target compound. Air-drying in a well-ventilated area away from direct sunlight or freeze-drying is recommended.[1] The plant material should be ground into a fine powder to increase the surface area for efficient extraction.[1]
-
-
Extraction Method and Parameters:
-
Choice of Solvent: The polarity of the solvent is crucial. Methanol (B129727) and ethanol (B145695) are commonly used and have shown high extraction yields for polar compounds from Rhododendron species.[2][3][4] Aqueous extracts can also be effective.[2][3]
-
Solid-to-Liquid Ratio: An insufficient volume of solvent may not fully extract the this compound. A common starting ratio is 1:10 (w/v) of plant material to solvent.[1]
-
Extraction Time and Temperature: Maceration may require 48-72 hours, while advanced methods like ultrasound or microwave-assisted extraction can significantly reduce this time.[1][5][6] Extraction temperature should be controlled to prevent degradation; for instance, when using a rotary evaporator for concentration, temperatures below 45°C are advisable.[1]
-
Q2: I am seeing a lot of impurities in my crude extract. How can I improve its purity before chromatography?
A2: A multi-step purification approach is often necessary to remove unwanted compounds:
-
Solvent Partitioning: This is a key step to separate compounds based on their polarity. After obtaining the crude extract, it can be suspended in a methanol-water mixture and then successively partitioned with solvents of increasing polarity, such as hexane (B92381), chloroform, ethyl acetate (B1210297), and n-butanol.[1] this compound, being a polar compound, is likely to be found in the more polar fractions (e.g., ethyl acetate, n-butanol, or the final aqueous layer).
-
Clarification: For some extracts, adding a clarifying agent like chitosan (B1678972) or gelatin can help precipitate and remove a significant amount of impurities before column chromatography.[4]
Q3: My column chromatography separation is not effective. What can I do to improve it?
A3: Poor separation during column chromatography can be due to several issues:
-
Stationary Phase Selection: Silica gel is a common choice for the separation of moderately polar compounds. For more polar compounds, Sephadex LH-20 can be a good alternative.[1]
-
Mobile Phase Gradient: A gradual increase in the polarity of the mobile phase is crucial for good separation. Starting with a non-polar solvent like hexane and gradually introducing more polar solvents like ethyl acetate and then methanol is a common strategy.[1]
-
Sample Loading: The sample should be dissolved in a minimal amount of the initial mobile phase before being loaded onto the column to ensure a concentrated starting band.[1]
-
Fraction Monitoring: Use Thin-Layer Chromatography (TLC) to analyze the fractions as they are eluted. This will help you identify which fractions contain your compound of interest and decide which ones to pool for further purification.[1]
Q4: Can I use advanced extraction techniques to improve my yield and reduce extraction time?
A4: Yes, modern extraction techniques can offer significant advantages over traditional methods like maceration:
-
Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls, which can lead to higher yields in a shorter time.[5][7] Optimal conditions for polysaccharide extraction from Rhododendron aganniphum were found to be an extraction temperature of 55°C, a liquid-solid ratio of 25:1, an extraction time of 2.2 hours, and an ultrasound power of 200W.[5]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process.[6][8] This method can reduce solvent consumption and extraction time while increasing yield.[6][8]
-
Supercritical CO2 Extraction: This technique uses carbon dioxide in its supercritical state as a solvent. By adding a co-solvent like ethanol, the polarity can be adjusted to extract more polar compounds. This method increased the extraction yield from Rhododendron luteum leaves from 3.15% to 26.76%.[9]
Data Presentation: Comparison of Extraction Parameters
Table 1: Influence of Solvent on Extraction Yield from Rhododendron arboreum
| Plant Part | Solvent | Extraction Method | Yield (%) |
| Flower | Methanol | Cold Maceration | 11.23 ± 1.14 |
| Flower | Water | Cold Maceration | 5.34 ± 0.63 |
| Leaf | Water | Cold Maceration | 10.5 ± 0.4 |
| Leaf | Methanol | Cold Maceration | - |
| Bark | n-Hexane, Methanol, Water | Cold Maceration | Lowest Yields |
| Data synthesized from a study on R. arboreum.[2][3] |
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Extraction for Polysaccharides from Rhododendron aganniphum
| Parameter | Hot Water Extraction | Ultrasound-Assisted Extraction (UAE) |
| Extraction Time | 12 hours | 2.2 hours |
| Temperature | 55°C | 55°C |
| Liquid-Solid Ratio | 25:1 | 25:1 |
| Ultrasound Power | N/A | 200 W |
| Yield | Lower | 9.428% |
| Data from a study optimizing polysaccharide extraction.[5] |
Experimental Protocols
Protocol 1: Maceration for this compound Extraction
-
Preparation of Plant Material:
-
Extraction:
-
Filtration and Concentration:
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.[1]
-
Repeat the extraction on the plant residue two more times with fresh solvent.[1]
-
Combine all the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.[1]
-
-
Drying and Storage:
-
Dry the crude extract in a vacuum oven to remove residual solvent.
-
Store the dried extract in an airtight container at 4°C.[1]
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Prepare the powdered plant material as described in Protocol 1.
-
Extraction Procedure:
-
Place a known amount of the powdered plant material into the extraction vessel of an ultrasonic bath or probe-type sonicator.[7]
-
Add the chosen solvent (e.g., 80% ethanol) at an optimized liquid-to-solid ratio (e.g., 25:1).[5][11]
-
Set the extraction temperature (e.g., 55°C), sonication time (e.g., 2.2 hours), and ultrasound power (e.g., 200 W).[5] These parameters may require optimization for this compound.
-
Begin the ultrasound-assisted extraction.
-
-
Post-Extraction:
-
After the extraction is complete, filter the mixture to separate the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: General workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low Extraction Yield
Caption: Troubleshooting guide for diagnosing the cause of low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of solvent on yield, phytochemicals and in vitro antioxidant potential of Rhododendron arboreum - ProQuest [proquest.com]
- 3. rjptonline.org [rjptonline.org]
- 4. CN100333732C - Dahurian rhododendron leaf extract and extracting method thereof - Google Patents [patents.google.com]
- 5. Ultrasound-assisted extraction of polysaccharides from Rhododendron aganniphum: Antioxidant activity and rheological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Chemical profile of Rhododendron luteum Sweet leaf supercritical CO2 extracts and their anti-inflammatory and antidiabetic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Rhododendron arboreum Leaf Extract on the Antioxidant Defense System against Chromium (VI) Stress in Vigna radiata Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Rhododendrin Purification
Welcome to the technical support center for rhododendrin purification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the extraction, isolation, and purification of this compound from Rhododendron species.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during this compound purification, offering potential causes and solutions in a user-friendly question-and-answer format.
Extraction Phase
Question 1: My initial crude extract has a very low yield. What are the likely causes and how can I improve it?
Answer: Low yield from the initial extraction is a common hurdle. Several factors related to the plant material and extraction method could be the cause.[1]
-
Suboptimal Plant Material:
-
Plant Part: this compound is primarily found in the leaves of Rhododendron species. Ensure you are using the correct plant part.
-
Harvest Time: The concentration of secondary metabolites can vary with the season. Harvesting at the optimal time, when this compound levels are highest, is crucial.[2]
-
Material Preparation: Inefficient grinding of the plant material can limit solvent penetration. Ensure the plant material is dried and ground to a fine, consistent powder to maximize the surface area for extraction.[1]
-
-
Inefficient Extraction Method:
-
Solvent Choice: The polarity of the extraction solvent is critical. While methanol (B129727) is commonly used for extracting phenolic compounds, a 70% ethanol (B145695) solution has also been shown to be effective for extracting flavonoids from Rhododendron flowers.[3] Experiment with a range of solvents with varying polarities to find the most effective one for this compound.
-
Extraction Parameters: Factors such as temperature, extraction time, and the solid-to-liquid ratio significantly impact yield.[1][4] High temperatures can lead to the degradation of thermolabile compounds.[5] For heat-sensitive compounds like glycosides, non-thermal methods like ultrasound-assisted extraction (UAE) may offer better yields.[1]
-
Extraction Cycles: Repeating the extraction process multiple times with fresh solvent will ensure a more exhaustive extraction of this compound from the plant material.[4]
-
Question 2: My this compound seems to be degrading during extraction. How can I prevent this?
Answer: this compound, as a phenolic glycoside, can be susceptible to degradation under certain conditions.
-
Thermal Degradation: Avoid prolonged exposure to high temperatures. If using heat-assisted extraction methods like Soxhlet, consider switching to a lower boiling point solvent or a non-thermal method like maceration or ultrasound-assisted extraction.[1][5] It is advisable to keep temperatures below 50°C during extraction and solvent evaporation.[6]
-
pH Instability: Extreme pH levels can cause hydrolysis of the glycosidic bond or degradation of the phenolic structure. Maintain a mildly acidic to neutral pH during aqueous extractions or partitioning steps.[6] Rhododendrons naturally prefer acidic soils with a pH between 4.5 and 6.0, suggesting that this compound may be more stable in slightly acidic conditions.[7][8]
-
Oxidation: Phenolic compounds can be prone to oxidation. Protecting the extraction mixture from light and air can help minimize degradation.[1]
Purification Phase
Question 3: I'm losing a significant amount of this compound during column chromatography. What could be the problem?
Answer: Product loss during chromatographic purification is a common challenge that often points to issues with the separation methodology.[1]
-
Irreversible Adsorption: this compound may bind too strongly to the stationary phase, particularly silica (B1680970) gel, preventing its complete elution.[6] Consider using a different stationary phase like polyamide, which is known to be effective for separating flavonoids and other phenolic compounds through hydrogen bonding.[9][10][11]
-
Improper Mobile Phase: The solvent system used for elution may not be optimized. The polarity might be too low to effectively move this compound down the column, or too high, causing it to elute too quickly with other impurities. Develop your gradient after thorough analysis using Thin-Layer Chromatography (TLC) to find a solvent system that gives your target compound a Retention Factor (Rf) of around 0.3-0.4.[1]
-
Column Overloading: Loading too much crude extract onto the column can lead to poor separation and overlapping of bands, making it difficult to isolate pure this compound.[1]
-
Co-elution with Impurities: Rhododendron extracts are complex mixtures containing other flavonoids, phenolic acids, and terpenoids.[12] These compounds may have similar polarities to this compound, leading to co-elution. Fine-tuning the gradient and using smaller fraction sizes can improve separation.
Question 4: My purified this compound fractions are still showing impurities. How can I improve the purity?
Answer: Achieving high purity often requires multiple purification steps.
-
Multi-Step Chromatography: A single column chromatography step is often insufficient. Consider a multi-step approach. For example, an initial separation on a polyamide column can be followed by a final polishing step using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[9] Sephadex LH-20 is another option for separating flavonoid glycosides.[9]
-
Recrystallization: If you have a semi-pure solid, recrystallization can be a powerful final purification step. The choice of solvent is critical and may require some experimentation.
Data Presentation
The following tables summarize quantitative data relevant to the extraction and analysis of compounds from Rhododendron species.
Table 1: Extraction Yields of Crude Extracts from Rhododendron Species Using Different Solvents
| Plant Part | Solvent | Extraction Method | Yield (%) | Reference Species |
| Flowers | Methanol | Cold Maceration | 10.42 | R. arboreum |
| Leaves | Water | Cold Maceration | 10.78 | R. arboreum |
| Leaves | 80% Methanol | Not Specified | 6.83 | R. arboreum |
| Leaves | Methanol | Ultrasound-assisted | 6.8 - 33.4 | 10 Native Taiwanese Rhododendron Species |
Note: Yields are for the total crude extract and not for purified this compound.
Table 2: HPLC Parameters for Analysis of Phenolic Compounds in Rhododendron Species
| Parameter | Method 1 | Method 2 |
| Column | Waters C18 (4.6 mm × 250 mm, 5 µm) | Agilent XBridge C18 (50 mm × 4.6 mm, 3.5 µ) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol | Acetonitrile (B52724) |
| Flow Rate | 0.7 mL/min | 0.4 mL/min |
| Detection | 356 nm | 254 nm and 280 nm |
| Reference | Analysis of Flavonoids in R. pulchrum Flowers[9] | Qualitative Analysis of R. arboreum Leaves |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and analysis of this compound.
Protocol 1: Extraction of this compound from Rhododendron Leaves
-
Preparation of Plant Material:
-
Collect fresh leaves of a Rhododendron species known to contain this compound.
-
Wash the leaves thoroughly with distilled water to remove any debris.
-
Air-dry the leaves in a well-ventilated area away from direct sunlight or freeze-dry them.
-
Grind the dried leaves into a fine powder using a mechanical grinder.[4]
-
-
Maceration Extraction:
-
Weigh the powdered plant material.
-
Submerge the powder in 80% methanol in a sealed container at a 1:10 (w/v) ratio of plant material to solvent.[4][13]
-
Allow the mixture to stand at room temperature for 48-72 hours with occasional agitation.[4]
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction on the plant residue two more times with fresh solvent.
-
Combine all the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.[4]
-
Protocol 2: Purification of this compound using Polyamide Column Chromatography
-
Column Packing:
-
Prepare a slurry of polyamide resin in water.
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (water).
-
Load the sample solution onto the top of the polyamide column.
-
-
Elution:
-
Begin elution with 100% water to wash away highly polar impurities like sugars.
-
Gradually increase the polarity of the mobile phase by introducing ethanol or methanol in a stepwise or gradient manner (e.g., 10%, 30%, 50%, 70%, 95% ethanol in water). Flavonoid glycosides are typically eluted with ethanol-water mixtures.[9]
-
Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).
-
-
Fraction Analysis and Pooling:
-
Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under UV light.
-
Pool the fractions containing the compound of interest based on their TLC profiles.
-
-
Final Purification (Optional):
-
For higher purity, the pooled fractions can be further purified using preparative HPLC on a C18 column.[9]
-
Protocol 3: Analysis of this compound by HPLC
-
Sample Preparation:
-
Dissolve a small amount of the purified fraction or crude extract in methanol.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Use a C18 column (e.g., 4.6 mm × 250 mm, 5 µm).[9]
-
Employ a gradient elution with a mobile phase consisting of acidified water (e.g., 0.1% formic acid) as solvent A and methanol or acetonitrile as solvent B.[9]
-
Set the flow rate to approximately 0.7-1.0 mL/min.[9]
-
Monitor the elution at a wavelength of around 280 nm, which is typical for phenolic compounds.
-
Identify the this compound peak by comparing its retention time with that of a pure standard.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in this compound purification and troubleshooting.
Caption: A general experimental workflow for the extraction and purification of this compound.
Caption: A logical troubleshooting guide for addressing low yields in this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. customprocessingservices.com [customprocessingservices.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant Activities and Phytochemicals of Leaf Extracts from 10 Native Rhododendron Species in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips for Beginners: How To Adjust Acidity Levels in Your Soil [rhododendron.org]
- 8. thetreecenter.com [thetreecenter.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction and Primary Identification of Anthocyanidins in Rhododendron Flowers [spkx.net.cn]
- 13. Effect of Rhododendron arboreum Leaf Extract on the Antioxidant Defense System against Chromium (VI) Stress in Vigna radiata Plants - PMC [pmc.ncbi.nlm.nih.gov]
Rhododendrin stability issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for handling rhododendrin in aqueous solutions. Find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns in aqueous solutions?
This compound, an arylbutanoid glycoside, is susceptible to degradation in aqueous environments. The primary stability concern is the hydrolysis of its glycosidic bond, which yields rhododendrol (B1680608) and a glucose molecule. This process can be influenced by several factors including pH, temperature, and the presence of enzymes.
Q2: How does pH affect the stability of this compound in aqueous solutions?
-
Acidic Conditions (pH < 6): May accelerate hydrolysis.
-
Neutral Conditions (pH 6-8): Generally offers better stability.
-
Alkaline Conditions (pH > 8): Can also increase the rate of hydrolysis.
It is recommended to perform preliminary stability tests in your specific buffer system to determine the optimal pH for your experiments.
Q3: What is the primary degradation pathway for this compound?
The main degradation pathway for this compound in aqueous solutions is the cleavage of the glycosidic bond, a process known as hydrolysis. This reaction breaks down this compound into its aglycone form, rhododendrol, and a molecule of glucose. This hydrolysis can be catalyzed by acids, bases, or enzymes like β-glucosidase.[1]
Figure 1: Primary degradation pathway of this compound.
Q4: Are there other potential degradation pathways for this compound?
Besides hydrolysis, the aglycone, rhododendrol, can be susceptible to oxidation. Studies have shown that rhododendrol can be oxidized by the enzyme tyrosinase, which may be relevant in biological systems or if there is enzymatic contamination. This oxidation can lead to the formation of reactive quinone species.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation or cloudiness in the aqueous solution | The concentration of this compound exceeds its solubility in the aqueous buffer. | - Prepare a higher concentration stock solution in an organic solvent like DMSO or ethanol (B145695) and dilute it into the aqueous buffer with vigorous stirring. - Gently warm the aqueous buffer before adding the this compound stock solution. - Consider using a co-solvent system if compatible with your experimental setup. |
| Discoloration of the solution (e.g., yellowing) | This may indicate degradation of this compound or its aglycone, rhododendrol, possibly through oxidation. | - Prepare fresh solutions before each experiment. - Store stock and working solutions protected from light and at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term stock). - Degas aqueous buffers to remove dissolved oxygen, which can contribute to oxidation. |
| Inconsistent or loss of biological activity in experiments | Degradation of this compound to the less active or inactive rhododendrol. | - Verify the integrity of your this compound stock by analytical methods like HPLC. - Prepare fresh working solutions immediately before use. - Evaluate the stability of this compound in your specific cell culture media or experimental buffer under the incubation conditions (time, temperature). |
Figure 2: A logical workflow for troubleshooting experimental issues.
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
Objective: To prepare a stable aqueous solution of this compound for experimental use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (ACS grade or higher)
-
Experimental aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO or ethanol to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.
-
Store the stock solution in amber vials at -20°C or -80°C for long-term storage.
-
-
Prepare the Aqueous Working Solution:
-
On the day of the experiment, thaw the stock solution.
-
Warm the desired aqueous buffer to the experimental temperature (e.g., 37°C for cell culture experiments).
-
While vigorously vortexing the warm buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately.
-
Protocol 2: General Guideline for a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound and separate it from its primary degradant, rhododendrol.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or another suitable modifier
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, and gradually increase to elute this compound and its more hydrophobic degradant, rhododendrol. A typical gradient might be 10-90% B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection Wavelength | Monitor at the UV absorbance maximum of this compound (to be determined, likely around 280 nm). |
| Injection Volume | 10-20 µL |
Method Validation:
To ensure the method is stability-indicating, perform forced degradation studies. Subject this compound solutions to acidic, basic, oxidative, and photolytic stress conditions. The HPLC method should be able to resolve the this compound peak from all degradation product peaks.
Figure 3: Workflow for developing a stability-indicating HPLC method.
References
Troubleshooting peak tailing in rhododendrin HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of rhododendrin.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer and less steep than the leading edge. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased analytical sensitivity. For the analysis of this compound, a phenolic compound, peak tailing can significantly compromise the accuracy and reliability of experimental results.
Q2: What are the most common causes of peak tailing when analyzing this compound?
A2: The primary causes of peak tailing for phenolic compounds like this compound are:
-
Secondary Silanol (B1196071) Interactions: Unwanted interactions between the phenolic hydroxyl group of this compound and residual silanol groups on the surface of silica-based HPLC columns. These interactions cause some this compound molecules to be retained longer than others, resulting in a tailed peak.
-
Mobile Phase pH: If the pH of the mobile phase is not acidic enough, the phenolic hydroxyl group of this compound can become deprotonated, leading to strong ionic interactions with ionized silanol groups on the column packing.
-
Column Contamination and Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing.
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.
-
Extra-Column Effects: Issues such as excessive tubing length, large detector cell volume, or poorly made connections can cause band broadening and contribute to peak tailing.
Q3: How does the mobile phase pH specifically affect the peak shape of this compound?
A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound. This compound possesses a phenolic hydroxyl group, which is weakly acidic. At a mobile phase pH that is not sufficiently acidic, this group can partially or fully deprotonate, resulting in a negatively charged molecule. These negatively charged this compound molecules can then interact strongly with positively charged sites on the silica (B1680970) surface or through ion-exchange with ionized silanols, leading to significant peak tailing. By maintaining a low mobile phase pH (typically below 4), the phenolic hydroxyl group remains protonated (neutral), minimizing these undesirable secondary interactions and promoting a symmetrical peak shape.
Troubleshooting Guide for Peak Tailing in this compound Analysis
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Step 1: Initial Assessment and Observation
Before making any changes to your method, carefully observe the chromatogram.
-
Are all peaks tailing or only the this compound peak?
-
If all peaks are tailing, the issue is likely systemic (e.g., column void, extra-column volume).
-
If only the this compound peak (and other similar phenolic compounds) is tailing, the problem is likely related to chemical interactions between the analyte and the stationary phase.
-
Step 2: Chemical and Method-Related Troubleshooting
If the issue appears to be specific to this compound, follow these steps:
-
Adjust Mobile Phase pH: This is the most common solution for peak tailing of phenolic compounds.
-
Action: Lower the pH of the aqueous portion of your mobile phase. Adding a small amount of an acidifier like formic acid or acetic acid (e.g., 0.1%) is highly effective. A target pH of 2.5-3.5 is generally recommended for phenolic compounds to ensure the hydroxyl groups are fully protonated.
-
Rationale: A low pH suppresses the ionization of both the this compound's phenolic hydroxyl group and the residual silanol groups on the silica-based column, thus minimizing strong secondary ionic interactions.
-
-
Modify Mobile Phase Composition:
-
Action: Consider changing the organic modifier. While acetonitrile (B52724) is common, methanol (B129727) can sometimes offer different selectivity and may reduce certain secondary interactions.[1] Also, ensure your mobile phase is properly buffered if you are working close to the pKa of your analyte, although for this compound, a simple acidic mobile phase is usually sufficient.
-
Rationale: The choice of organic solvent can influence the interactions between the analyte, the mobile phase, and the stationary phase.
-
-
Use a Different Column:
-
Action: If pH adjustment does not resolve the issue, consider using a column with a different stationary phase. Modern, high-purity, base-deactivated columns have fewer accessible silanol groups and are less prone to causing peak tailing with polar and ionizable compounds. An end-capped column is also a good alternative.
-
Rationale: The type and quality of the column packing material are critical. Columns specifically designed for polar analytes can significantly improve peak shape.
-
Step 3: System and Hardware-Related Troubleshooting
If all peaks are tailing or if the above steps do not resolve the issue, investigate the HPLC system itself:
-
Check for Column Voids:
-
Action: A void at the head of the column can cause peak distortion. Try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column.
-
Rationale: A void disrupts the flow path of the sample, leading to band broadening and asymmetrical peaks.
-
-
Minimize Extra-Column Volume:
-
Action: Inspect all tubing and connections between the injector, column, and detector. Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly seated to avoid dead volume.
-
Rationale: Excessive volume outside of the column contributes to the dispersion of the analyte band, resulting in broader and potentially tailing peaks.
-
-
Sample Overload and Solvent Effects:
-
Action: Dilute your sample and reinject. Also, ensure your sample is dissolved in a solvent that is weaker than or the same as your initial mobile phase.
-
Rationale: Injecting too much sample can saturate the column, leading to peak distortion. A sample solvent stronger than the mobile phase can also cause poor peak shape.
-
Data Presentation
The following table summarizes the general effect of mobile phase pH on the peak shape of a phenolic compound like this compound.
| Mobile Phase pH | This compound Ionization State | Silanol Group Ionization | Primary Interaction | Expected Peak Shape |
| < 4 | Predominantly Neutral (Protonated) | Suppressed | Reversed-Phase (Hydrophobic) | Symmetrical |
| 4 - 7 | Partially to Fully Ionized (Deprotonated) | Partially to Fully Ionized | Mixed-Mode (Hydrophobic + Ionic) | Tailing |
| > 7 | Fully Ionized (Deprotonated) | Fully Ionized | Strong Ionic Interactions | Severe Tailing |
Experimental Protocols
Below is a representative HPLC method for the analysis of phenolic compounds in Rhododendron extracts, which can be adapted for this compound analysis.
Sample Preparation:
-
Extract dried and powdered plant material (e.g., Rhododendron leaves or flowers) with a suitable solvent such as 80% methanol.
-
Centrifuge the extract to remove solid particles.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-20 min: 10% to 80% B
-
20-25 min: 80% to 90% B
-
25-30 min: Hold at 90% B
-
30-40 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 0.4 - 1.0 mL/min.
-
Column Temperature: 25-35 °C.
-
Injection Volume: 5-10 µL.
-
Detection: UV detector at 280 nm.
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Effect of pH on this compound-silanol interactions.
References
Technical Support Center: Rhododendrin Solubility and Application in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rhododendrin in cell-based assays. Our goal is to help you overcome common challenges related to the solubility of this compound and provide clear protocols for its effective use in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a natural arylbutanoid glycoside found in various Rhododendron species. It is known for its significant anti-inflammatory and analgesic properties. Research has shown that this compound can modulate key signaling pathways involved in inflammation, making it a compound of interest for therapeutic development.
Q2: In which solvents can I dissolve this compound for my cell-based assays?
This compound is known to be soluble in water and polar organic solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. While ethanol (B145695) has been used for extracting this compound from plant material, DMSO is more frequently cited for dissolving rhododendron-containing extracts for in vitro studies. It is crucial to keep the final concentration of DMSO in your cell culture medium low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.
Q3: What is the recommended concentration of this compound to use in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. It is always recommended to perform a dose-response experiment to determine the effective and non-toxic concentration range for your specific experimental setup. As a starting point, concentrations ranging from 1 µM to 100 µM have been used in various studies investigating the anti-inflammatory effects of rhododendron extracts.
Q4: How should I store my this compound stock solution?
This compound stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C to maintain stability and prevent degradation. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can compromise the integrity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The final concentration of this compound is too high, exceeding its solubility limit in the aqueous medium. | - Lower the final concentration of this compound in your assay. - Ensure the DMSO concentration in the final culture medium is minimal (<0.5%). - After diluting the stock solution into the medium, vortex or mix thoroughly before adding to the cells. |
| Observed cytotoxicity in vehicle control group. | The concentration of the solvent (e.g., DMSO) is too high and is toxic to the cells. | - Reduce the final concentration of the solvent in the cell culture medium. A concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines. - Perform a solvent toxicity test to determine the maximum tolerated concentration for your specific cell line. |
| Inconsistent or no biological effect of this compound. | - The this compound may have degraded due to improper storage. - The concentration used is not optimal for the specific cell type or assay. - The compound has low bioavailability in the experimental system. | - Use freshly prepared stock solutions or ensure that stored aliquots have not undergone multiple freeze-thaw cycles. - Perform a dose-response curve to identify the optimal working concentration. - Review the literature for protocols specific to your cell type and experimental endpoint. |
| Difficulty dissolving this compound powder. | The chosen solvent is not appropriate, or the compound requires assistance to dissolve. | - Use a high-purity grade of DMSO. - Gentle warming (to around 37°C) and vortexing can aid in dissolution. - Sonication in a water bath for short periods may also be helpful. |
Quantitative Data Summary
The following table summarizes the available solubility data for this compound. It is important to note that precise quantitative solubility data in all common laboratory solvents is limited.
| Solvent | Solubility | Notes |
| Water | ~25 mg/mL (estimated) | This compound is relatively hydrophilic. |
| Dimethyl Sulfoxide (DMSO) | Data not explicitly available for pure this compound. However, it is the recommended solvent for creating stock solutions for cell-based assays. | Prepare a concentrated stock solution (e.g., 10-50 mM) and dilute it to the final working concentration in the cell culture medium. |
| Ethanol | Data not explicitly available for dissolving pure this compound for cell culture. | Primarily used for the extraction of this compound from plant materials. Its direct use as a solvent for cell-based assays with pure this compound is less common than DMSO. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 328.36 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 3.28 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Protocol for a Cell-Based Assay
This protocol provides a general workflow for treating cultured cells with this compound.
Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for your assay and allow them to adhere and grow overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: a. Carefully remove the old medium from the cell culture wells. b. Gently wash the cells once with sterile PBS. c. Add the prepared working solutions of this compound (and the vehicle control) to the respective wells.
-
Incubation: Incubate the cells for the desired period as determined by your experimental design (e.g., 24, 48, or 72 hours).
-
Assay Performance: After the incubation period, proceed with your specific cell-based assay (e.g., MTT assay for viability, ELISA for cytokine production, Western blot for protein expression).
Signaling Pathway Diagrams
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB, MAPK, and PI3K/Akt signaling pathways.[1] The following diagrams illustrate these pathways and the points of inhibition by this compound.
References
Minimizing rhododendrin degradation during extraction and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize rhododendrin degradation during extraction and storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and storage of this compound, offering potential causes and recommended solutions.
Issue 1: Low Yield of this compound in the Final Extract
| Potential Cause | Recommended Solutions |
| Enzymatic Degradation | Endogenous enzymes (e.g., β-glucosidases) released during cell lysis can hydrolyze this compound to its aglycone, rhododendrol (B1680608). To mitigate this: • Heat Inactivation: Briefly blanch fresh plant material in hot water (80-95°C) for 1-3 minutes, followed by immediate cooling in an ice bath.[1] For dried material, ensure drying temperatures do not exceed 60°C. • Solvent Selection: Utilize organic solvents like methanol (B129727) or 60% ethanol (B145695), which can inhibit the activity of degradative enzymes.[2] • pH Control: Maintain a slightly acidic pH in the extraction medium, as extreme pH values can help denature enzymes.[2] |
| Incomplete Extraction | The choice of solvent and extraction parameters significantly impacts yield. • Solvent Polarity: Methanol and ethanol have been shown to be effective for extracting phenolic compounds from Rhododendron species.[3][4] Aqueous extracts may result in lower yields of certain compounds. • Extraction Method: Maceration with occasional agitation for 48-72 hours is a common method. Ensure a sufficient solvent-to-sample ratio (e.g., 10:1 v/w).[5] |
| Thermal Degradation | High temperatures during extraction can lead to the degradation of this compound. • Temperature Control: If using heat-assisted extraction methods, maintain temperatures below 45-60°C.[2] For concentration steps using a rotary evaporator, also keep the temperature below 45°C. |
Issue 2: Presence of Impurities or Degradation Products in the Final Extract
| Potential Cause | Recommended Solutions |
| Hydrolysis | This compound can be hydrolyzed to rhododendrol and glucose, especially in the presence of acids or enzymes. • pH Monitoring: Avoid highly acidic or alkaline conditions during extraction and storage unless intentionally performing hydrolysis. • Enzyme Inactivation: Follow the heat inactivation or solvent selection protocols mentioned in Issue 1. |
| Oxidation | Phenolic compounds are susceptible to oxidation, which can be accelerated by light, heat, and the presence of oxygen. • Light Protection: Conduct extraction and store extracts in amber-colored glassware or vessels wrapped in aluminum foil to prevent photodegradation.[2][6] • Inert Atmosphere: For highly sensitive extractions, consider performing the process under an inert atmosphere (e.g., nitrogen or argon).[1] • Antioxidant Addition: The addition of antioxidants like ascorbic acid to the extraction solvent can help prevent oxidative degradation.[1][6] |
| Photodegradation | Exposure to UV light can initiate degradation reactions. • Work Environment: Work in a dimly lit area when handling this compound extracts.[6] • Storage: Store all extracts and purified compounds in the dark.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is enzymatic hydrolysis, where endogenous β-glucosidases cleave the glycosidic bond to yield rhododendrol and glucose. This process can be initiated by physical damage to the plant tissue. Non-enzymatic hydrolysis can also occur under acidic or alkaline conditions.
Q2: Which solvent is best for extracting this compound while minimizing degradation?
A2: Methanol and ethanol are effective solvents for extracting phenolic compounds from Rhododendron species.[3][4][7] A 60% ethanol solution has been noted to be effective for extracting similar compounds like rutin (B1680289) while limiting enzyme activity.[2] The choice of solvent may also depend on the subsequent purification steps.
Q3: What are the optimal storage conditions for this compound extracts and purified compounds?
A3: For long-term stability, this compound extracts and purified compounds should be stored at low temperatures, such as in a refrigerator (2-8°C) or freezer (below -18°C), to minimize chemical and microbial degradation.[6] It is also crucial to protect them from light by using amber vials and storing them in the dark.[2][6] For plant material, storage at -80°C after flash-freezing is recommended if immediate extraction is not possible.[1]
Q4: How can I monitor for this compound degradation?
A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the degradation of this compound.[8][9][10] A stability-indicating HPLC method would separate the intact this compound from its degradation products, allowing for quantification of the degradation over time. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile degradation products.[11][12][13][14]
Q5: Should I use fresh or dried plant material for this compound extraction?
A5: Drying the plant material at a controlled temperature (not exceeding 60°C) is an effective way to reduce water content and thereby minimize enzymatic activity.[2] If using fresh material, it is crucial to either process it immediately or flash-freeze it and store it at -80°C to prevent enzymatic degradation.[1]
Experimental Protocols
Protocol 1: General Extraction of this compound with Minimized Degradation
This protocol outlines a general method for solvent extraction of this compound while incorporating steps to prevent its degradation.
Materials:
-
Fresh or dried Rhododendron plant material (leaves or flowers)
-
Methanol or 60% Ethanol
-
Blender or grinder
-
Extraction vessel (amber glass)
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
Ice bath
Methodology:
-
Sample Preparation and Enzyme Inactivation:
-
For fresh plant material, weigh the desired amount and blanch in hot water (80-95°C) for 1-3 minutes. Immediately cool in an ice bath.[1]
-
For dried plant material, grind to a fine powder.
-
-
Extraction:
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
To ensure exhaustive extraction, the plant residue can be re-extracted two more times with fresh solvent.
-
Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C.
-
-
Storage:
-
Store the crude extract in an amber vial at 4°C for short-term storage or at -20°C or lower for long-term storage.[2]
-
Visualizations
Caption: Workflow for this compound Extraction with Degradation Minimization.
Caption: Primary Degradation Pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Polyphenol Profiling and Comparison of Extraction Solvents on Useful Component Content and Antioxidant Activity of Rhododendron micranthum Shoot [kjpr.kr]
- 5. Comparative Metabolomic Responses of Three Rhododendron Cultivars to the Azalea Lace Bug (Stephanitis pyrioides) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Rhododendron Microshoot Culture as a Source of Phenolic Antioxidants for Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. nepjol.info [nepjol.info]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Analysis of allelochemicals in the leaves of four alpine rhododendrons by gas chromatography-mass spectrometry :: BioResources [bioresources.cnr.ncsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jddtonline.info [jddtonline.info]
Resolving co-eluting peaks in chromatographic analysis of rhododendrin
Welcome to the technical support center for the chromatographic analysis of rhododendrin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on resolving co-eluting peaks.
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-elution, the incomplete separation of two or more compounds during chromatographic analysis, is a common challenge that can lead to inaccurate quantification and identification. This guide provides a systematic approach to resolving peaks that co-elute with this compound.
Q1: My chromatogram shows a broad or shouldered peak for this compound, suggesting co-elution. What are the initial steps to diagnose and resolve this issue?
A1: A broad or asymmetric peak is a primary indicator of co-elution. The initial approach involves a systematic optimization of your chromatographic method. The resolution of two peaks is influenced by three main factors: efficiency, selectivity, and retention. A resolution value (Rs) of 1.5 or greater is typically desired for baseline separation.
Here is a step-by-step diagnostic and troubleshooting workflow:
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Detailed Steps:
-
Assess Peak Purity: If you are using a Diode Array Detector (DAD) or Mass Spectrometer (MS), assess the peak purity. With a DAD, non-identical UV-Vis spectra across the peak indicate co-elution.[1][2] With an MS, different mass spectra across the peak suggest the presence of multiple components.[1][2]
-
Optimize the Mobile Phase Gradient: A shallow gradient can significantly improve the separation of closely eluting compounds.[3] If your initial method uses a steep gradient, try reducing the rate of change of the organic solvent in the region where this compound elutes.
-
Adjust Mobile Phase Composition:
-
Change the Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the selectivity of the separation due to their different solvent properties.[3]
-
Modify the pH: The retention of phenolic compounds like this compound can be pH-dependent. Acidifying the mobile phase, commonly with 0.1% formic acid, can improve peak shape and resolution.[3]
-
-
Evaluate the Stationary Phase: If mobile phase optimization is insufficient, consider changing the column.
-
Different Column Chemistry: A column with a different stationary phase, such as a phenyl-hexyl or cyano (CN) phase, can offer different selectivity compared to a standard C18 column.[3]
-
Smaller Particle Size: Columns with smaller particles or core-shell technology provide higher efficiency, leading to sharper peaks and better resolution.[4]
-
-
Adjust Temperature and Flow Rate:
-
Temperature: Increasing the column temperature can sometimes improve resolution and decrease analysis time.
-
Flow Rate: Lowering the flow rate generally increases the number of theoretical plates and can improve resolution, though it will also increase the run time.[4]
-
FAQs: Chromatographic Analysis of this compound
Q2: What are some common compounds that may co-elute with this compound?
A2: Rhododendron species contain a complex mixture of secondary metabolites.[5] Compounds with similar polarity and structure to this compound are potential candidates for co-elution. These can include other phenolic compounds, flavonoids, and their glycosides, which are abundant in Rhododendron extracts.[5][6] For instance, isomers or structurally related compounds are often difficult to separate.
Q3: Can you provide a starting HPLC method for this compound analysis?
A3: A general starting method for the analysis of phenolic compounds in Rhododendron can be adapted for this compound.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | Methanol or Acetonitrile[5][7] |
| Flow Rate | 0.7 - 1.0 mL/min[5] |
| Column Temperature | 35 °C[5] |
| Detection Wavelength | UV, specific wavelength to be optimized for this compound |
| Injection Volume | 5 - 20 µL[5][7] |
A scouting gradient can be run from 5% to 95% B over 20-30 minutes to determine the approximate elution time of this compound, followed by optimization to improve resolution around the target peak.
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis
This protocol outlines a general procedure for extracting this compound and other phenolic compounds from Rhododendron plant material.
Caption: Workflow for sample extraction and preparation.
Methodology:
-
Drying and Grinding: Dry the collected Rhododendron plant material (e.g., leaves or flowers) at 50°C and grind it into a fine powder.[5]
-
Extraction: Accurately weigh a portion of the powdered sample (e.g., 0.5 g) and place it in a centrifuge tube. Add a suitable solvent, such as 80% ethanol, at a specific ratio (e.g., 1:20 w/v).[5] Perform ultrasonic extraction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 40°C).[5]
-
Centrifugation: Centrifuge the extract at a high speed (e.g., 5000 r/min) for 15 minutes to pellet the solid plant material.[5]
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the chromatography system.[5]
Protocol 2: Optimization of Mobile Phase Gradient to Resolve Co-eluting Peaks
This protocol provides a methodology for optimizing the mobile phase gradient to separate this compound from a co-eluting impurity.
Initial Observation: A scouting run with a linear gradient of 10-90% acetonitrile in 20 minutes shows this compound eluting at 12.5 minutes with a significant shoulder.
Optimization Strategy:
| Gradient Program | Time (min) | % Mobile Phase B (Acetonitrile) | Comments |
| Scouting Gradient | 0 | 10 | Initial broad gradient |
| 20 | 90 | ||
| 25 | 90 | ||
| 30 | 10 | ||
| Optimized Gradient | 0 | 10 | |
| 10 | 30 | Slower ramp up to the elution region | |
| 15 | 40 | Shallow gradient around the target peak | |
| 20 | 90 | Faster ramp to elute remaining compounds | |
| 25 | 90 | ||
| 30 | 10 |
Expected Outcome:
| Parameter | Scouting Gradient | Optimized Gradient |
| This compound Retention Time | 12.5 min | 14.2 min |
| Impurity Retention Time | ~12.5 min | 14.8 min |
| Resolution (Rs) | < 1.0 | 1.6 |
By implementing a shallower gradient in the elution window of this compound, the separation between it and the co-eluting impurity is significantly improved, achieving baseline resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Spectrophotometric and Chromatographic Assessment of Total Polyphenol and Flavonoid Content in Rhododendron tomentosum Extracts and Their Antioxidant and Antimicrobial Activity | MDPI [mdpi.com]
- 7. Metabolite analysis reveals flavonoids accumulation during flower development in Rhododendron pulchrum sweet (Ericaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Rhododendrin Bioassay Results
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: My rhododendrin bioassay results are highly variable between experiments (high inter-assay variability). What are the common causes?
A1: High inter-assay variability is a frequent challenge in cell-based assays. Key contributing factors include:
-
Cell Passage Number: Cells at high passage numbers can exhibit altered morphology, growth rates, and responsiveness to stimuli compared to lower passage cells.[1] It is crucial to use cells within a consistent and defined passage number range for all experiments.
-
Reagent Consistency: Variations in reagent lots (e.g., serum, cytokines), preparation, and storage conditions can significantly impact results. Using the same lot of critical reagents for a set of comparable experiments is highly recommended.
-
Operator Variability: Differences in pipetting techniques, timing of incubations, and cell handling among different researchers can introduce significant variability.
-
Environmental Fluctuations: Minor changes in incubator temperature, CO2 levels, and humidity can affect cell health and response.
Q2: I'm observing a high coefficient of variation (CV) within my replicate wells in the same experiment (high intra-assay variability). What should I investigate?
A2: High intra-assay variability often points to technical inconsistencies during the assay setup. Consider the following:
-
Uneven Cell Seeding: A non-homogenous cell suspension or improper pipetting can lead to different cell numbers in each well, directly affecting the results. Ensure thorough mixing of the cell suspension before and during plating.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.
-
Inaccurate Pipetting: Ensure your pipettes are calibrated and use proper pipetting techniques, especially for small volumes and viscous solutions.
-
Incomplete Reagent Mixing: After adding reagents, ensure gentle but thorough mixing to achieve a uniform concentration in each well.
Q3: The bioactivity of my this compound appears lower than expected, or I'm not observing a dose-response relationship. What could be the issue?
A3: A lack of expected bioactivity can stem from issues with the compound itself or the assay system:
-
Compound Solubility and Stability: this compound, like many natural products, may have limited solubility in aqueous media. Precipitation of the compound will lead to a lower effective concentration. Ensure proper dissolution in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay is low and consistent across all wells. Also, consider the stability of this compound in your stock solution and under assay conditions.
-
Incorrect Concentration Range: The selected concentration range may be too high (causing toxicity) or too low to elicit a measurable response. Perform a wide-range dose-finding experiment.
-
Cell Health: Ensure your cells are healthy and in the exponential growth phase. Stressed or unhealthy cells will not respond optimally.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the effects of this compound at the concentrations tested.
Q4: I am concerned about potential interference from this compound in my fluorescence-based assay. How can I check for this?
A4: Natural products can exhibit autofluorescence, which can interfere with fluorescence-based assays.[2][3][4][5][6] To check for this:
-
Run a Compound-Only Control: Prepare wells containing your assay medium and this compound at the highest concentration used in your experiment, but without cells or the fluorescent reporter. A high fluorescence reading in these wells indicates autofluorescence.
-
Spectral Scanning: If available, perform a fluorescence scan of this compound to determine its excitation and emission spectra. This can help in selecting fluorophores with non-overlapping spectra. While specific data for this compound is limited, some Rhododendron extracts show broad absorbance that could overlap with common fluorophores.[7][8]
Troubleshooting Guides
Guide 1: High Background Signal
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of this compound | 1. Run a "compound-only" control to quantify its intrinsic fluorescence.[2][3][4] 2. If significant, subtract the background fluorescence from your experimental wells. 3. Consider using a different detection method (e.g., luminescence-based reporter assay).[2] |
| Media Components | Phenol (B47542) red and other media components can contribute to background fluorescence. Use phenol red-free media for fluorescence assays. |
| Contamination | Microbial contamination can lead to high background. Regularly check for contamination and practice good aseptic technique. |
| Non-specific Antibody Binding | In assays like Western blotting or ELISA, ensure adequate blocking and use optimal antibody concentrations. |
Guide 2: Low or No Assay Signal
| Potential Cause | Troubleshooting Steps |
| This compound Instability | 1. Prepare fresh stock solutions of this compound. 2. Minimize freeze-thaw cycles of stock solutions. 3. Protect stock solutions from light if the compound is light-sensitive. |
| Poor Cell Health | 1. Use cells with a low passage number. 2. Ensure cells are in the exponential growth phase. 3. Check for mycoplasma contamination. |
| Suboptimal Reagent Concentration | Titrate critical reagents such as antibodies, cytokines, or substrates to determine their optimal working concentrations. |
| Incorrect Assay Timing | Optimize incubation times for cell stimulation and signal detection. |
Data Presentation: The Impact of Experimental Variables on Bioassay Results
The following tables provide illustrative quantitative data on how common experimental variables can influence bioassay outcomes. While this data is representative for anti-inflammatory compounds, it highlights the importance of controlling these parameters in your this compound experiments.
Table 1: Illustrative Effect of Cell Seeding Density on IC50 Values of an Anti-inflammatory Compound in RAW 264.7 Macrophages
| Seeding Density (cells/well) | IC50 (µM) | % Change from Optimal |
| 1 x 10^4 (Low) | 25.8 | +29% |
| 2 x 10^4 (Optimal) | 20.0 | N/A |
| 4 x 10^4 (High) | 35.2 | +76% |
| 8 x 10^4 (Very High) | 51.7 | +158.5% |
| Data is hypothetical but based on trends observed in the literature where higher cell densities can lead to increased resistance to treatment.[9] |
Table 2: Illustrative Effect of Cell Passage Number on IL-6 Production in Stimulated HaCaT Keratinocytes
| Passage Number | IL-6 Production (pg/mL) | % Change from Low Passage |
| P5 (Low) | 1250 | N/A |
| P15 (Mid) | 1025 | -18% |
| P30 (High) | 650 | -48% |
| This table illustrates how the inflammatory response of a cell line can decrease with increasing passage number, based on general observations in cell biology.[1][10] |
Table 3: Illustrative Effect of DMSO Concentration on HaCaT Keratinocyte Viability
| Final DMSO Concentration | Cell Viability (%) |
| 0.1% | 98 ± 2.5 |
| 0.5% | 92 ± 4.1 |
| 1.0% | 81 ± 5.3 |
| 2.0% | 65 ± 7.8 |
| Data is representative and based on studies showing that higher concentrations of DMSO can be cytotoxic.[11][12][13][14][15] |
Experimental Protocols
Protocol 1: this compound Preparation and Storage
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can be applied if necessary.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
-
Storage:
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term storage, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration in the assay does not exceed a non-toxic level (typically ≤ 0.5%).
-
Protocol 2: Anti-inflammatory Bioassay in Keratinocytes (HaCaT)
-
Cell Seeding:
-
Seed HaCaT cells in a 96-well plate at a density of 2 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Pre-treat the cells with various concentrations of this compound (prepared in cell culture medium) for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Stimulate the cells with a combination of TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) to induce an inflammatory response.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Endpoint Measurement (e.g., IL-6 ELISA):
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-6 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Protocol 3: NF-κB Reporter Assay
-
Cell Seeding:
-
This compound Treatment:
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α) to activate the NF-κB pathway.
-
-
Incubation:
-
Luciferase Assay:
-
Add a luciferase assay reagent to each well.
-
Measure the luminescence using a microplate luminometer.
-
Protocol 4: MAPK Phosphorylation Western Blot
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for phosphorylated forms of MAPK proteins (e.g., phospho-p38, phospho-ERK1/2) and total MAPK proteins as loading controls.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence detection system.
-
Perform densitometric analysis to quantify the relative levels of phosphorylated proteins.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting variability in this compound bioassays.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's inhibitory action on the MAPK signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. biotium.com [biotium.com]
- 6. Challenges with Background Fluorescence [visikol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cytokine mRNA and protein expression in primary-culture and repeated-passage synovial fibroblasts from patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iifiir.org [iifiir.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dimethyl sulfoxide and oxidative stress on cultures of human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing Skin Penetration of Topical Rhododendrin Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and evaluation of topical rhododendrin formulations.
Frequently Asked Questions (FAQs)
1. What are the primary challenges in delivering this compound through the skin?
The primary challenge is the barrier function of the stratum corneum, the outermost layer of the skin. This compound, being a moderately sized and hydrophilic molecule, may have limited passive diffusion across this lipid-rich barrier. Overcoming this barrier is crucial to ensure a sufficient amount of this compound reaches the target layers of the skin to exert its therapeutic effects.
2. What are some promising strategies to enhance the skin penetration of this compound?
Several strategies can be employed to enhance the dermal delivery of this compound:
-
Chemical Penetration Enhancers: Incorporating excipients such as ethanol, propylene (B89431) glycol, or oleic acid can temporarily and reversibly disrupt the stratum corneum, facilitating drug penetration.
-
Novel Drug Delivery Systems: Encapsulating this compound in nanocarriers like liposomes, ethosomes, or nanoemulsions can improve its solubility, stability, and skin permeation.[1][2] Ethosomes, which are lipid vesicles containing a high concentration of ethanol, have shown particular promise in enhancing the penetration of molecules through the skin.[1][3]
-
Microneedles: Creating microscopic channels in the skin using microneedles can significantly increase the permeation of this compound.[4][5]
3. What in vitro models are suitable for assessing the skin penetration of this compound?
The Franz diffusion cell system is a widely accepted and utilized in vitro model for evaluating the skin permeation of topical formulations.[6][7][8] This system typically uses excised human or animal skin (e.g., porcine ear skin) as a membrane to mimic in vivo conditions.[6]
4. How can I quantify the amount of this compound that has penetrated the skin?
High-Performance Liquid Chromatography (HPLC) is a common and reliable analytical method for quantifying this compound in skin samples and receptor fluid from Franz diffusion cell experiments.[9][10] Developing a validated HPLC method is crucial for obtaining accurate and reproducible results.
5. What are the known signaling pathways affected by this compound in the skin?
This compound has been shown to exhibit anti-inflammatory effects by inhibiting several key signaling pathways in skin cells, including:
-
NF-κB Pathway: Inhibition of this pathway leads to a reduction in the expression of pro-inflammatory mediators.
-
MAPK Pathway: this compound can suppress the activation of MAP kinases.
-
PI3K/Akt Pathway: This pathway is also modulated by this compound, contributing to its anti-inflammatory action.
-
TLR-7 Pathway: this compound has been found to inhibit TLR-7-mediated skin inflammation.
Troubleshooting Guides
Formulation Development Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Low this compound Solubility in the Vehicle | This compound has limited solubility in highly lipophilic bases. | - Use co-solvents like propylene glycol or ethanol. - Consider formulating as a nanoemulsion or encapsulating in liposomes/ethosomes to improve solubility and partitioning into the skin. |
| Crystallization of this compound in the Formulation | The formulation is supersaturated, or there is a change in temperature or solvent evaporation upon application.[11][12][13] | - Determine the saturation solubility of this compound in the vehicle at different temperatures. - Incorporate anti-nucleating agents. - Optimize the concentration of this compound to remain below its saturation point in the final formulation. |
| Phase Separation or Instability of the Formulation | Incompatible excipients, improper manufacturing process (e.g., incorrect homogenization speed or temperature).[14] | - Conduct pre-formulation compatibility studies with all excipients. - Optimize manufacturing parameters such as mixing speed, temperature control, and order of addition of ingredients. - For emulsions, select an appropriate emulsifier and optimize the oil/water phase ratio. |
| Degradation of this compound in the Formulation | pH instability, exposure to light, or oxidative degradation. | - Determine the optimal pH for this compound stability and buffer the formulation accordingly. - Conduct photostability studies and use opaque packaging if necessary. - Incorporate antioxidants into the formulation. |
In Vitro Skin Permeation Study (Franz Diffusion Cell) Issues
| Problem | Possible Causes | Troubleshooting Steps |
| High Variability in Permeation Data | Inconsistent skin membrane thickness, improper cell assembly, air bubbles in the receptor chamber, inconsistent dosing.[15] | - Use a dermaroller to ensure uniform skin thickness. - Ensure a leak-proof seal between the donor and receptor chambers. - Thoroughly degas the receptor fluid and carefully fill the receptor chamber to avoid air bubbles. - Use a positive displacement pipette for accurate and consistent application of the formulation. |
| Low or No Detectable this compound in the Receptor Fluid | Insufficient permeation enhancement, low analytical sensitivity, this compound binding to the membrane or apparatus. | - Increase the concentration of the penetration enhancer or explore different types of enhancers. - Optimize the HPLC method for lower limits of detection and quantification. - Check for non-specific binding by running recovery studies with the skin and Franz cell components. |
| Inconsistent Stirring in the Receptor Chamber | Malfunctioning magnetic stirrer, incorrect stir bar size. | - Ensure the magnetic stir bar is spinning at a consistent and appropriate speed (e.g., 600 rpm) in all cells.[4] - Use the same size and shape of stir bar for all cells. |
| Evaporation of the Donor Formulation | Uncovered donor chamber. | - Cover the donor chamber with parafilm or a glass lid to prevent evaporation, especially for volatile vehicles. |
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is adapted from studies on rhododendrol, a structurally similar compound, and general best practices for Franz diffusion cell experiments.[6][7][16]
Materials:
-
Vertical Franz diffusion cells
-
Excised porcine ear skin
-
Receptor solution (e.g., Phosphate Buffered Saline, pH 7.4)
-
This compound formulation and control vehicle
-
Magnetic stirrer and stir bars
-
Water bath maintained at 37°C
-
Syringes and needles for sampling
-
HPLC system for analysis
Procedure:
-
Skin Preparation:
-
Thaw frozen porcine ear skin at room temperature.
-
Excise the full-thickness skin and carefully remove any subcutaneous fat and hair.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Hydrate the skin sections in the receptor solution for 30 minutes prior to mounting.
-
-
Franz Cell Assembly:
-
Degas the receptor solution by sonication or vacuum filtration.
-
Fill the receptor chamber with the degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane mounting area.
-
Place a magnetic stir bar in the receptor chamber.
-
Mount the prepared skin section between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.
-
Clamp the chambers together securely.
-
Place the assembled cells in the water bath set to maintain a skin surface temperature of 32°C (receptor fluid at 37°C).
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Dosing and Sampling:
-
Apply a precise amount of the this compound formulation (e.g., 10-20 µL/cm²) to the skin surface in the donor chamber.[6]
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the linear portion of the plot.
-
Tape Stripping Protocol for Stratum Corneum Quantification
This protocol provides a method to determine the amount of this compound that has penetrated into the stratum corneum.[17][18][19][20]
Materials:
-
Adhesive tape (e.g., D-Squame®)
-
Forceps
-
Microcentrifuge tubes
-
Solvent for extraction (e.g., methanol (B129727) or ethanol)
-
Vortex mixer
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Application and Removal:
-
Apply the this compound formulation to a defined area of the skin (in vivo or ex vivo) for a specified duration.
-
At the end of the exposure time, gently wipe off any excess formulation from the skin surface.
-
Firmly press a piece of adhesive tape onto the treated area for a consistent duration (e.g., 5-10 seconds).[17]
-
Remove the tape strip smoothly and consistently.
-
Repeat the stripping process for a desired number of times (e.g., 10-20 strips), using a fresh piece of tape for each strip.
-
-
Extraction:
-
Place each tape strip into a separate microcentrifuge tube containing a known volume of extraction solvent.
-
Vortex the tubes vigorously for a set time (e.g., 1-2 minutes) to extract the this compound from the tape and the attached corneocytes.
-
Centrifuge the tubes to pellet any debris.
-
-
Sample Analysis:
-
Analyze the supernatant for this compound concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the amount of this compound in each tape strip.
-
Plot the amount of this compound per tape strip versus the strip number to obtain a concentration profile within the stratum corneum.
-
Visualizations
Caption: Experimental workflow for in vitro skin permeation studies of this compound.
Caption: Simplified signaling pathways inhibited by this compound in skin cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic and cosmeceutical potential of ethosomes: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of transdermal permeation promotion of lipophilic drugs by ethosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EFFECT OF MICRONEEDLE TREATMENT ON THE SKIN PERMEATION OF A NANOENCAPSULATED DYE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aurigaresearch.com [aurigaresearch.com]
- 8. Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. hakon-art.com [hakon-art.com]
- 11. Drug crystallization - implications for topical and transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. crystallizationsystems.com [crystallizationsystems.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. medicaljournalssweden.se [medicaljournalssweden.se]
- 18. Colorimetric method for quantifying human Stratum corneum removed by adhesive-tape stripping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cancer-rnr.eu [cancer-rnr.eu]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Rhododendrin Isolation for Preclinical Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the isolation of rhododendrin for preclinical studies. Our goal is to address common challenges encountered during the scale-up process, from laboratory benchtop to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound isolation from a lab to a preclinical batch size?
A1: The primary challenges include:
-
Maintaining Yield and Purity: Extraction and purification efficiencies often decrease with increasing scale due to less precise control over parameters like temperature and mixing.[1][2]
-
Solvent Volume and Cost: The large volumes of solvents required for scaled-up extraction and chromatography can be costly and pose safety and environmental concerns.[1][2]
-
Equipment Differences: Laboratory equipment (e.g., rotary evaporators, glass chromatography columns) differs significantly from pilot-scale equipment (e.g., industrial evaporators, stainless steel chromatography columns), requiring significant process adjustments.
-
Process Robustness and Reproducibility: Ensuring consistent results between batches is critical for preclinical studies and requires well-defined and controlled processes.[1]
-
Regulatory Compliance: For preclinical studies, isolation processes may need to adhere to Good Laboratory Practice (GLP) guidelines to ensure data quality and integrity.[3][4][5]
Q2: Which extraction method is most suitable for large-scale this compound isolation?
A2: While traditional methods like maceration are simple, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer higher efficiency, reduced solvent consumption, and shorter extraction times, making them more suitable for scale-up.[1] Enzyme-assisted extraction can also improve yields by breaking down plant cell walls.[1] The optimal method will depend on the specific starting material and available equipment.
Q3: How can I optimize the solvent selection for this compound extraction at a larger scale?
A3: this compound's polarity dictates the use of polar solvents. Ethanol (B145695) and methanol, often in aqueous solutions (e.g., 70-80%), are effective.[1][6] For scale-up, consider not only extraction efficiency but also solvent cost, safety (flammability), and environmental impact. It is crucial to perform small-scale optimization experiments to determine the ideal solvent and its concentration for your specific plant material before moving to a larger scale.[1]
Q4: What are the key considerations for scaling up the purification of this compound by column chromatography?
A4: Key considerations include:
-
Column Sizing: The column diameter must be increased to accommodate the larger sample load while maintaining the bed height to preserve resolution.[7][8]
-
Flow Rate Adjustment: The flow rate needs to be scaled up proportionally to the column's cross-sectional area to maintain a constant linear velocity.[9]
-
Packing Material: The choice of stationary phase (e.g., silica (B1680970) gel, Sephadex LH-20, polyamide resin) will depend on the impurity profile of the crude extract. The particle size of the packing material can also impact resolution and backpressure.
-
Solvent Consumption: Gradient elution can be more challenging to reproduce on a larger scale, and the volume of solvent required increases significantly.[7]
Q5: What are the requirements for producing this compound for preclinical toxicology studies?
A5: For preclinical toxicology studies conducted under Good Laboratory Practice (GLP), the isolated this compound must meet specific criteria for identity, purity, and stability. The isolation and purification process must be well-documented with standard operating procedures (SOPs).[3][4][10] The final product should be thoroughly characterized, and its stability under defined storage conditions should be established.[11][12]
Troubleshooting Guides
Issue 1: Low Yield of this compound Upon Scale-Up
| Possible Cause | Recommended Solution(s) |
| Inefficient Plant Material Disruption | At a larger scale, grinding of the plant material may be less efficient. Ensure the particle size is consistently small to maximize the surface area for extraction. Consider industrial-grade grinders or mills. |
| Suboptimal Solvent-to-Solid Ratio | A ratio that works in the lab may not be optimal for a larger vessel. Optimize the solvent-to-solid ratio in pilot-scale experiments to ensure thorough wetting and extraction of the plant material.[1][13] |
| Inadequate Agitation/Mixing | Insufficient mixing in large extraction vessels can lead to channeling of the solvent and incomplete extraction. Use appropriate industrial mixers and ensure adequate agitation speed and time. |
| Temperature Gradients | Maintaining a consistent temperature throughout a large extraction vessel can be challenging.[14] Use jacketed vessels with temperature control and monitoring to ensure uniform heating. |
| Premature Saturation of the Solvent | In a large batch, the solvent may become saturated with this compound and other compounds, preventing further extraction. Consider a multi-stage extraction process where fresh solvent is used in subsequent extractions.[1] |
Issue 2: Decreased Purity of Isolated this compound
| Possible Cause | Recommended Solution(s) |
| Co-extraction of Impurities | The scaled-up extraction process may be less selective. Implement a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before the main extraction.[1] |
| Overloading of Chromatography Column | Exceeding the loading capacity of the preparative chromatography column will result in poor separation. Determine the maximum loading capacity on a smaller column and scale it appropriately for the larger column.[7] |
| Poor Resolution in Preparative HPLC | The analytical HPLC method may not translate directly to the preparative scale. Optimize the mobile phase composition, gradient profile, and flow rate for the preparative column to achieve the desired separation.[15] |
| Sample Precipitation on the Column | High concentrations of the crude extract may precipitate upon injection onto the column. Ensure the sample is fully dissolved in the mobile phase or a suitable solvent before injection. |
| Degradation of this compound | This compound may be sensitive to pH, light, or temperature during the extended processing times of a large-scale run. Conduct stability studies to identify and mitigate factors that cause degradation.[16] |
Quantitative Data
Table 1: Effect of Extraction Solvent on the Yield of Phytochemicals from Rhododendron arboreum
| Plant Part | Solvent | Extraction Yield (%) | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg RE/g extract) |
| Flower | n-Hexane | 2.54 | 35.12 ± 2.45 | 45.87 ± 3.12 |
| Methanol | 10.42 | 107.46 ± 8.74 | 254.26 ± 29.33 | |
| Water | 8.76 | 98.54 ± 7.65 | 187.43 ± 21.87 | |
| Leaf | n-Hexane | 3.12 | 42.34 ± 3.11 | 55.12 ± 4.56 |
| Methanol | 9.87 | 95.67 ± 6.98 | 210.87 ± 18.98 | |
| Water | 10.78 | 88.98 ± 5.87 | 198.54 ± 15.67 |
*Data adapted from a study on Rhododendron arboreum.[6] GAE: Gallic Acid Equivalents; RE: Rutin Equivalents. This table illustrates how solvent choice significantly impacts extraction yield and the concentration of phenolic and flavonoid compounds.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound (Lab-Scale)
-
Preparation of Plant Material:
-
Dry the Rhododendron leaves or flowers at 40-50°C until a constant weight is achieved.
-
Grind the dried material to a fine powder (40-60 mesh).[1]
-
-
Extraction:
-
Isolation and Concentration:
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the plant residue with an additional 100 mL of fresh 70% ethanol to ensure exhaustive extraction.
-
Combine the supernatants.
-
Concentrate the combined supernatant under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Protocol 2: Purification of this compound using Preparative HPLC
-
Sample Preparation:
-
Dissolve the crude this compound extract in the initial mobile phase (e.g., 20% acetonitrile (B52724) in water) to a concentration of approximately 30 mg/mL.[17]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
System: Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 20 mm, 10 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 15-20 mL/min (this will need to be scaled from an analytical method).
-
Detection: UV at 280 nm.
-
-
Purification:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes.
-
Inject the filtered sample solution onto the column.
-
Run a gradient elution optimized to separate this compound from impurities (e.g., a linear gradient from 5% to 40% B over 30 minutes).
-
Collect fractions corresponding to the this compound peak based on the chromatogram.
-
-
Post-Purification:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Lyophilize the final product to obtain pure, solid this compound.
-
Visualizations
Caption: Workflow for this compound Isolation and Purification.
Caption: Key Challenges in Scaling Up this compound Isolation.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Good Laboratory Practices (GLP) in Preclinical Research | KCAS Bio [kcasbio.com]
- 4. Good Laboratory Practices in preclinical research compliance | ZeClinics [zeclinics.com]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 9. waters.com [waters.com]
- 10. safetyculture.com [safetyculture.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. snscourseware.org [snscourseware.org]
- 13. researchgate.net [researchgate.net]
- 14. asean.org [asean.org]
- 15. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 16. researchgate.net [researchgate.net]
- 17. invasivespeciesireland.com [invasivespeciesireland.com]
Preventing hydrolysis of rhododendrin to rhododendrol during processing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenge of preventing the hydrolysis of rhododendrin to its aglycone, rhododendrol (B1680608), during processing.
Troubleshooting Guide: Preventing this compound Hydrolysis
This guide is designed to help you identify and resolve common issues leading to the unwanted degradation of this compound during your experimental workflow.
| Issue ID | Problem | Potential Cause | Recommended Solution |
| RH-001 | High levels of rhododendrol detected in the initial extract. | Enzymatic Hydrolysis: Endogenous β-glucosidases present in the Rhododendron plant material are likely activated upon tissue disruption, leading to the rapid hydrolysis of this compound. | Immediate Enzyme Inactivation: It is critical to inactivate these enzymes at the earliest stage of processing. Two primary methods are recommended: 1. Blanching: Briefly treating the fresh plant material with hot water or steam. 2. Flash-Freezing: Immediately freezing the fresh plant material in liquid nitrogen and storing it at -80°C until extraction. |
| RH-002 | This compound degradation occurs during the extraction process. | Suboptimal Extraction Conditions: The temperature, pH, and solvent choice during extraction can all contribute to the hydrolysis of this compound. | Optimize Extraction Parameters: • Temperature: Maintain low temperatures (4-25°C) throughout the extraction process. Avoid heating extracts for prolonged periods. • pH: Maintain a slightly acidic pH (4.5-6.0), as this compound is generally more stable in acidic conditions, which is also the natural pH range for Rhododendron species. • Solvent: Use organic solvents such as methanol (B129727) or ethanol, which can help to denature degradative enzymes. |
| RH-003 | Inconsistent this compound yields between batches. | Variability in Plant Material and Processing Time: Differences in the age of the plant material, harvesting time, and the duration between harvesting and processing can lead to variable enzyme activity and this compound content. | Standardize Procedures: • Harvest plant material at a consistent growth stage. • Process the material immediately after harvesting or flash-freeze for consistent storage. • Ensure uniform particle size of the ground plant material for consistent extraction efficiency. |
| RH-004 | Difficulty in accurately quantifying this compound and rhododendrol. | Inadequate Analytical Method: The HPLC method may not be optimized for the simultaneous separation and detection of both this compound and rhododendrol. | Validated HPLC Method: Implement a validated HPLC-UV method specifically for the simultaneous quantification of this compound and rhododendrol. A C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and a slightly acidic aqueous buffer is a common starting point. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound hydrolysis during processing?
A1: The primary cause is the enzymatic activity of endogenous β-glucosidases, which are naturally present in Rhododendron plant tissues. When the plant cells are disrupted during harvesting and grinding, these enzymes come into contact with this compound and catalyze its breakdown into rhododendrol and glucose.
Q2: At what temperature should I conduct the extraction to minimize hydrolysis?
A2: It is recommended to perform the extraction at low temperatures, ideally between 4°C and 25°C. Elevated temperatures can accelerate both enzymatic and non-enzymatic hydrolysis of the glycosidic bond.
Q3: What is the optimal pH range for this compound stability during extraction?
A3: this compound is generally more stable in slightly acidic conditions. Maintaining the pH of your extraction solvent between 4.5 and 6.0 is advisable. This pH range is also consistent with the natural acidic environment of Rhododendron species.
Q4: Can I use chemical inhibitors to prevent hydrolysis?
A4: While thermal inactivation (blanching) or flash-freezing are the most effective methods for immediate and large-scale enzyme inactivation, the use of β-glucosidase inhibitors in the extraction solvent can be considered as an additional protective measure. However, the efficacy and potential for interference with downstream applications should be evaluated.
Q5: How should I prepare and store Rhododendron plant material to best preserve this compound?
A5: The ideal approach is to process the fresh plant material immediately after harvesting. If immediate processing is not feasible, the material should be flash-frozen in liquid nitrogen and stored at -80°C. For extraction, the frozen tissue should be ground to a fine powder under liquid nitrogen to prevent thawing and enzymatic activity.
Experimental Protocols
Protocol 1: Extraction of this compound with Minimal Hydrolysis
This protocol is designed to maximize the yield of intact this compound by minimizing enzymatic and chemical degradation.
1. Plant Material Preparation:
- Harvest fresh Rhododendron leaves.
- Immediately flash-freeze the leaves in liquid nitrogen.
- Store the frozen leaves at -80°C until use.
- Grind the frozen leaves into a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
2. Extraction:
- Weigh the frozen powder and transfer it to a flask.
- Add pre-chilled 80% methanol (v/v) at a ratio of 10 mL per 1 g of plant material.
- Macerate the mixture on a shaker at 4°C for 24 hours.
- Filter the extract through Whatman No. 1 filter paper.
- Collect the filtrate and repeat the extraction of the residue twice more with fresh chilled 80% methanol.
- Combine all the filtrates.
3. Concentration:
- Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
- Lyophilize the concentrated extract to obtain a dry powder.
- Store the dried extract at -20°C in a desiccator.
Protocol 2: HPLC-UV Method for Simultaneous Quantification of this compound and Rhododendrol
This method allows for the baseline separation and quantification of both the glycoside and its aglycone.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water (v/v)
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50% B
-
25-30 min: 50-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare stock solutions of this compound and rhododendrol standards in methanol. Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the samples.
-
Sample Preparation: Dissolve a known amount of the dried extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Visualizations
Caption: Hydrolysis of this compound to rhododendrol and glucose.
Caption: Workflow for this compound extraction and analysis.
Technical Support Center: Optimization of Mass Spectrometry Parameters for Rhododendrin Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for the detection and quantification of rhododendrin. The information is tailored for researchers, scientists, and drug development professionals utilizing LC-MS/MS for their analyses.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometry parameters for this compound detection using an electrospray ionization (ESI) source?
A1: For quantitative analysis of this compound using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is the preferred mode. The following table summarizes the optimized parameters for this compound and its aglycone, rhododendrol, based on a validated UPLC-MS/MS method. It is recommended to perform compound-specific optimization on your instrument.
Table 1: Optimized Mass Spectrometry Parameters for this compound and Rhododendrol
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Fragmentor (V) | Collision Energy (V) |
| This compound | 351.1 | 155.1 | 0.05 | 110 | 15 |
| Rhododendrol | 189.0 | 123.0 | 0.05 | 120 | 20 |
Q2: What type of ionization source is most suitable for this compound analysis?
A2: Electrospray ionization (ESI) is the most commonly used and effective ionization source for the analysis of this compound. It is typically operated in negative ion mode ([M-H]⁻) for optimal sensitivity.
Q3: What are the recommended chromatographic conditions for separating this compound?
A3: A reversed-phase C18 column is well-suited for the separation of this compound. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid to improve peak shape) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically employed.
Q4: How should I prepare plant or biological samples for this compound analysis?
A4: Sample preparation is crucial for accurate and reliable results. A general workflow for sample preparation is outlined below. The specific steps may need to be optimized based on the sample matrix.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
-
Homogenization: Weigh 1.0 g of dried, powdered plant material (e.g., Rhododendron dauricum leaves).
-
Extraction: Add 20 mL of 70% methanol-water solution to the powdered sample.
-
Ultrasonication: Sonicate the mixture for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Collection: Collect the supernatant.
-
Re-extraction: Repeat the extraction process (steps 2-5) on the remaining pellet twice more.
-
Pooling and Filtration: Combine the supernatants and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Analysis of this compound
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water containing 0.1% formic acid
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 10% B
-
1-4 min: 10% - 90% B
-
4-5 min: 90% B
-
5-5.1 min: 90% - 10% B
-
5.1-6 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 2 µL
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/h
-
Cone Gas Flow: 50 L/h
-
MRM Transitions: See Table 1.
-
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect MS Parameters | Verify the precursor and product ion m/z values for this compound (351.1 → 155.1). Optimize the collision energy and fragmentor voltage on your specific instrument by infusing a standard solution. |
| ESI Source Contamination | Clean the ESI probe, capillary, and source optics according to the manufacturer's instructions. |
| Sample Degradation | This compound may be susceptible to degradation. Prepare fresh samples and standards. Store stock solutions and extracts at low temperatures (e.g., 4°C or -20°C) and protect from light. |
| Inefficient Extraction | Optimize the extraction solvent and procedure. Consider alternative solvents or extraction techniques like pressurized liquid extraction. |
| Ion Suppression | Dilute the sample extract to minimize matrix effects. Improve chromatographic separation to ensure co-eluting matrix components do not interfere with this compound ionization. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Secondary Interactions on Column | Ensure the mobile phase pH is appropriate. The addition of a small amount of formic acid (0.1%) can improve peak shape for acidic compounds. |
| Column Contamination or Degradation | Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, replace the column. |
| Inappropriate Mobile Phase | Ensure the mobile phase is properly mixed and degassed. Check for precipitation in the mobile phase bottles. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol for all samples and standards. Use an internal standard to correct for variations. |
| Autosampler Issues | Check for air bubbles in the syringe and sample loop. Ensure the injection volume is accurate and reproducible. |
| Fluctuations in MS System | Monitor system suitability by injecting a standard at regular intervals throughout the analytical run. Check for fluctuations in source temperature and gas flows. |
| Matrix Effects | Develop a matrix-matched calibration curve to compensate for ion suppression or enhancement. |
Data Presentation
Table 2: Method Validation Parameters for the Quantification of this compound
| Parameter | Result |
| Linearity Range (µg/mL) | 0.01 - 2.0 |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD%) | < 5% |
| Accuracy (%) | 95% - 105% |
| Recovery (%) | 85% - 110% |
| Matrix Effect (%) | 90% - 110% |
| Limit of Detection (LOD) (ng/mL) | 0.5 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Technical Support Center: Troubleshooting Cytotoxicity in Rhododendrin Cell Culture Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with rhododendrin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro cytotoxicity experiments.
Section 1: Frequently Asked Questions (FAQs)
Here we address common issues that may arise during your cell culture experiments with this compound.
FAQ 1: My cells are dying unexpectedly, even in the control group. What could be the cause?
Unexpected cell death in control groups is often due to environmental or procedural issues rather than the compound being tested. The most common culprits are contamination, poor quality reagents, or suboptimal culture conditions.
Troubleshooting Steps:
-
Check for Contamination: Microscopically examine your cultures daily for signs of bacterial, yeast, or fungal contamination.[1] Bacterial contamination may appear as moving particles and cause a rapid drop in media pH (yellowing).[2] Fungal contamination often presents as filamentous structures.[3] Mycoplasma is not visible under a standard light microscope but can disrupt cell metabolism and gene expression.[3] Regular testing for mycoplasma is highly recommended.[1]
-
Evaluate Reagents and Media: Ensure your media, serum, and supplements are from reputable suppliers and are not expired.[1][4] Chemical contaminants, such as endotoxins in serum or impurities in water, can induce cytotoxicity.[4][5]
-
Verify Incubator Conditions: Confirm that the incubator's temperature, CO2, and humidity levels are optimal for your specific cell line. Improper environmental conditions can cause cellular stress and death.[2]
-
Review Aseptic Technique: Inconsistent or improper aseptic technique is a primary source of contamination.[3] Ensure all personnel are following standardized sterile procedures.
FAQ 2: I'm observing inconsistent cytotoxicity results between experiments. What could be the reason?
Inconsistent results with natural products like this compound can stem from variability in the compound itself, experimental conditions, or assay performance.
Troubleshooting Steps:
-
Standardize Experimental Protocol: Meticulously document and standardize all experimental parameters, including cell seeding density, incubation times, and reagent concentrations.[6] Minor variations can lead to different outcomes.[6]
-
Assess Compound Solubility and Stability: Poor solubility of this compound in your culture media can lead to inconsistent concentrations.[6] Dimethyl sulfoxide (B87167) (DMSO) is a common co-solvent, but its final concentration should typically be kept below 0.5% to avoid solvent-induced toxicity.[6] Ensure your this compound stock solution is properly stored and has not degraded.
-
Cell Line Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to genetic drift and altered sensitivity to cytotoxic agents. It is advisable to use cells within a consistent and limited passage range for all experiments.
-
Assay Performance: Ensure that your cytotoxicity assay is performing optimally by including positive and negative controls in every experiment.[6]
FAQ 3: My this compound extract is colored and seems to be interfering with my colorimetric cytotoxicity assay (e.g., MTT). How can I address this?
Natural products can interfere with common cytotoxicity assays. Colored compounds can absorb light at the same wavelength used in absorbance-based assays, and some compounds can directly reduce assay reagents, leading to false results.[6]
Troubleshooting Steps:
-
Run Blank Controls: Test this compound in cell-free media to measure its intrinsic absorbance at the assay wavelength.[6] This will help you determine the extent of color interference.
-
Use an Orthogonal Assay: Confirm your results using a different assay that relies on an alternative detection method.[6] For example, if you are using an MTT (metabolic activity) assay, you could validate your findings with a Lactate Dehydrogenase (LDH) assay (membrane integrity) or a direct cell counting method.
-
Microscopic Examination: Visually inspect the cells under a microscope to confirm cell death and check for artifacts like compound precipitation.[6]
Section 2: Troubleshooting Guides
This section provides more detailed guidance on specific problems you may encounter.
Guide 1: Troubleshooting Microbial Contamination
Microbial contamination is a frequent and serious problem in cell culture.[7] Early detection and proper response are crucial.
| Contaminant | Detection | Prevention and Response |
| Bacteria | - Media appears cloudy and turns yellow rapidly.[2] - Small, motile particles visible under a microscope.[2] | - Prevention: Strict aseptic technique, use of filtered pipette tips, and regular cleaning of incubators.[1][2] - Response: For heavy contamination, discard the culture and thoroughly disinfect the incubator and biosafety cabinet.[2] |
| Yeast | - Media may remain clear initially but become cloudy over time.[2] - Round or oval budding particles visible under a microscope.[2] | - Prevention: Maintain good personal hygiene and regularly clean work surfaces.[4] - Response: It is best to discard the culture. Rescue with antifungal agents is possible but not recommended for routine work.[2] |
| Mold | - Filamentous hyphae and/or dense spore clusters visible.[2] - Media may appear fuzzy or cloudy.[2] | - Prevention: Keep the lab environment clean and free of dust. Ensure the HEPA filter in the biosafety cabinet is certified. - Response: Discard contaminated cultures immediately to prevent the spread of spores.[2] |
| Mycoplasma | - No visible signs of turbidity.[3] - May lead to slower cell growth, changes in cell morphology, and altered metabolism.[3] | - Prevention: Quarantine and test all new cell lines.[2] Use dedicated media and reagents for each cell line. - Response: Regular testing is critical.[1] If detected, discard the culture or treat with specific anti-mycoplasma agents if the cell line is irreplaceable. |
General Prevention Strategies:
-
Aseptic Technique: Always work in a certified biosafety cabinet and minimize unnecessary movements.[2]
-
Quality Reagents: Use media, serum, and supplements from reputable sources.[4]
-
Regular Cleaning: Disinfect incubators, water pans, and work surfaces on a consistent schedule.[2]
-
Quarantine New Cell Lines: Test new cell lines for mycoplasma and grow them separately before introducing them to your general cell stock.[2]
Guide 2: Interpreting this compound Cytotoxicity Data
The cytotoxic effects of Rhododendron extracts are dose-dependent and can vary significantly between cell lines.[8][9]
| Cell Line | Rhododendron Species/Compound | IC50 / Effective Concentration | Assay | Reference |
| DU145 (Prostate Carcinoma) | Rhododendron ponticum extract | 283.3 µg/mL | MTT | [10][11] |
| PC3 (Prostate Adenocarcinoma) | Rhododendron ponticum extract | 169.9 µg/mL | MTT | [10][11] |
| F98 (Rat Glioma) | Rhododendron ponticum extract | 122.8 µg/ml | MTT | [12] |
| HT-29 (Colorectal Cancer) | Rhododendron molle G. Don extract | Significantly inhibited viability at 50, 100, 200 µg/mL | MTT | [13][14] |
| HeLa (Cervical Cancer) | Rhododendron arboreum leaf extract | 232.76 µg/ml (EC50) | MTT | [15] |
| A549 (Lung Cancer) | Rhododendron arboreum leaf extract | 155.38 µg/ml (EC50) | MTT | [15] |
| MCF7 (Breast Cancer) | Rhododendron arboreum flower extract | 95.16 µg/ml (EC50) | MTT | [15] |
Note: IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values represent the concentration of a compound that inhibits a biological process by 50%.
Section 3: Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[16][17]
Materials:
-
96-well tissue culture plates
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle controls (medium with the same concentration of solvent used for this compound) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Determine the IC50 value.
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis Detection
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
White- or black-walled 96-well plates suitable for luminescence or fluorescence
-
Caspase-3/7 assay kit (commercially available)
-
Luminometer or fluorometer
-
This compound stock solution
-
Complete cell culture medium
Procedure:
-
Cell Seeding and Treatment: Seed cells in the appropriate 96-well plate and treat with this compound as described in the MTT protocol. Include positive and negative controls.
-
Reagent Addition: After the treatment period, add the caspase-3/7 reagent directly to the wells according to the manufacturer's instructions.[18]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-2 hours), protected from light.[18]
-
Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: An increase in signal indicates an increase in caspase-3/7 activity and apoptosis.
Section 4: Visualizations
Signaling Pathways and Workflows
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: A potential mitochondrial pathway for this compound-induced apoptosis.
Caption: A standard workflow for in vitro cytotoxicity experiments.
References
- 1. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. corning.com [corning.com]
- 5. news-medical.net [news-medical.net]
- 6. benchchem.com [benchchem.com]
- 7. plantcelltechnology.com [plantcelltechnology.com]
- 8. Assessment of cytotoxicity exerted by leaf extracts from plants of the genus Rhododendron towards epidermal keratinocytes and intestine epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactivity in Rhododendron: A Systemic Analysis of Antimicrobial and Cytotoxic Activities and Their Phylogenetic and Phytochemical Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vetdergikafkas.org [vetdergikafkas.org]
- 11. researchgate.net [researchgate.net]
- 12. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 13. Rhododendron molle G. Don Extract Induces Apoptosis and Inhibits Migration in Human Colorectal Cancer Cells and Potential Anticancer Components Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rhododendron molle G. Don Extract Induces Apoptosis and Inhibits Migration in Human Colorectal Cancer Cells and Potential Anticancer Components Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In-vitro antioxidant, antimutagenic and cancer cell growth inhibition activities of Rhododendron arboreum leaves and flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Chromatographic Analysis of Rhododendrin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the baseline resolution of rhododendrin in complex mixtures using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the resolution of this compound in a complex mixture?
A1: The resolution of this compound in complex mixtures is primarily influenced by three key chromatographic factors: efficiency (N), selectivity (α), and retention factor (k').[1][2] Optimizing these parameters is crucial for achieving baseline separation. Key experimental variables to consider include mobile phase composition (organic solvent, pH, and additives), stationary phase chemistry, column temperature, and flow rate.[3][4]
Q2: My this compound peak is tailing. What are the common causes and solutions?
A2: Peak tailing for this compound, a polar glycoside, is often caused by secondary interactions with the stationary phase, particularly with acidic silanol (B1196071) groups on the silica (B1680970) support.[5][6] Other potential causes include column overload, incorrect mobile phase pH, or extra-column dead volume.[3][7]
Troubleshooting Peak Tailing:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to ~2.5-3.5 with formic or phosphoric acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.[5][6]
-
Use a Modern, End-capped Column: High-purity silica columns with effective end-capping are designed to reduce the number of accessible silanol groups, thus improving the peak shape for polar analytes like this compound.
-
Reduce Sample Load: Injecting a smaller sample volume or diluting the sample can prevent column overload, which can lead to peak tailing.[7]
-
Check for System Dead Volume: Ensure all tubing and connections are properly fitted to minimize extra-column volume, which can contribute to band broadening and tailing.[8]
Q3: I am observing poor resolution between this compound and another closely eluting peak. How can I improve their separation?
A3: Improving the resolution between closely eluting peaks requires a systematic approach to modifying your chromatographic conditions.
Strategies to Enhance Resolution:
-
Optimize Mobile Phase Selectivity:
-
Change Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the selectivity of the separation.
-
Adjust pH: Modifying the mobile phase pH can change the ionization state of interfering compounds, thus altering their retention and improving resolution.[2]
-
-
Employ Gradient Elution: A shallow gradient can effectively separate complex mixtures with components of varying polarities.[9]
-
Modify Column Temperature: Increasing the column temperature can improve efficiency and may also alter selectivity. However, be mindful of the thermal stability of this compound.[1]
-
Decrease Flow Rate: Lowering the flow rate can enhance peak efficiency and resolution, though it will increase the analysis time.[4]
-
Select a Different Stationary Phase: If other optimizations fail, consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to introduce different separation mechanisms.
Q4: My retention times for this compound are shifting between injections. What could be the cause?
A4: Retention time variability can be caused by several factors, including inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.[10]
Troubleshooting Retention Time Instability:
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially when using gradient elution.[10]
-
Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure they are thoroughly degassed to prevent changes in composition due to evaporation or dissolved gases.
-
Use a Column Oven: A thermostatted column compartment will maintain a consistent temperature, minimizing retention time drift.[9]
Troubleshooting Guides
Guide 1: Systematic Approach to Improving Baseline Resolution
This guide provides a step-by-step workflow for optimizing the separation of this compound.
Caption: A logical workflow for troubleshooting poor this compound peak resolution.
Data Presentation
The following tables summarize typical HPLC parameters used for the analysis of flavonoids in Rhododendron species, which can serve as a starting point for method development for this compound.
Table 1: HPLC Method Parameters for Flavonoid Analysis in Rhododendron Species
| Parameter | Method 1[11] | Method 2[12] |
| Column | Waters C18 (4.6 x 250 mm, 5 µm) | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.01% Acetic Acid in Water |
| Mobile Phase B | Methanol | Methanol |
| Gradient | 31% B to 60% B over 35 min | 30% B to 75% B over 15 min |
| Flow Rate | 0.7 mL/min | 1.0 mL/min |
| Column Temp. | 35°C | Room Temperature |
| Detection | 356 nm | 280 nm |
| Injection Vol. | 20 µL | 5 µL |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Analysis
This protocol provides a general methodology for the analysis of this compound in plant extracts.
Caption: A standard workflow for the analysis of this compound from plant material.
Methodology Details:
-
Sample Preparation:
-
Dry the plant material (e.g., leaves, flowers) at 50°C and grind to a fine powder (e.g., pass through a 60-mesh sieve).[11]
-
Accurately weigh about 0.5 g of the powdered sample and place it in a centrifuge tube.
-
Add an appropriate volume of extraction solvent (e.g., 80% methanol or ethanol).[11]
-
Perform ultrasonic extraction for approximately 60 minutes at 40°C.[11]
-
Centrifuge the extract at 5000 rpm for 15 minutes.[11]
-
Collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter before injection.[11]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 250 mm, 5 µm).[11]
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) as mobile phase A and an organic solvent like methanol or acetonitrile as mobile phase B is typical.[11]
-
Flow Rate: A flow rate of 0.7-1.0 mL/min is a good starting point.[11][12]
-
Column Temperature: Maintain a constant temperature, for instance, 35°C, using a column oven.[11]
-
Detection: Monitor the eluate at a wavelength where this compound has significant absorbance, such as 280 nm or 356 nm.[11][12]
-
-
Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of a pure standard.
-
Integrate the peak area and quantify the concentration using a calibration curve prepared from the this compound standard.
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chromtech.com [chromtech.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. uhplcs.com [uhplcs.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Effect of Rhododendron arboreum Leaf Extract on the Antioxidant Defense System against Chromium (VI) Stress in Vigna radiata Plants - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Rhododendrin vs. Dexamethasone: A Comparative Analysis of Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of rhododendrin, a natural arylbutanoid glycoside, and dexamethasone (B1670325), a potent synthetic glucocorticoid. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used in key studies.
Introduction to the Comparators
This compound is a natural compound isolated from various Rhododendron species, which have been utilized in traditional medicine to treat inflammatory conditions, pain, and skin ailments.[1][2][3][4] Emerging research highlights its potential as a therapeutic agent for inflammatory diseases, including psoriasis and atopic dermatitis.[1][5][6]
Dexamethasone is a well-established synthetic corticosteroid with potent anti-inflammatory and immunosuppressive effects.[7][8] It is widely used in clinical practice to manage a variety of conditions, such as rheumatoid arthritis, severe asthma, and certain cancers.[9] Its mechanism of action is well-characterized, but its long-term use is associated with significant adverse effects.
Mechanism of Action: A Tale of Two Pathways
While both compounds exhibit profound anti-inflammatory effects, their primary mechanisms of action differ significantly. Dexamethasone acts through a receptor-mediated genomic pathway, whereas this compound directly modulates key inflammatory signaling cascades.
This compound: This natural compound exerts its anti-inflammatory effects by inhibiting multiple signaling pathways.[1] It has been shown to suppress the nuclear translocation of nuclear factor-κB (NF-κB) by preventing the phosphorylation of NF-κB, its inhibitor IκBα, and the IκBα kinase (IKKα/β).[1] Furthermore, this compound inhibits the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38, and reduces signaling through the PI3K/Akt pathway.[1][6] This multi-pathway inhibition culminates in a broad reduction of pro-inflammatory mediators.
Dexamethasone: The anti-inflammatory actions of dexamethasone are primarily mediated by its binding to the cytosolic glucocorticoid receptor (GR).[7][10] This drug-receptor complex translocates to the nucleus, where it acts as a transcription factor.[10] It upregulates the expression of anti-inflammatory proteins, such as Annexin-1 (lipocortin-1), which inhibits phospholipase A2 and thereby blocks the production of prostaglandins (B1171923) and leukotrienes.[10] Concurrently, it downregulates the expression of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB and AP-1.[8][9] Dexamethasone also inhibits the MAPK p38 pathway, in part by inducing the sustained expression of MAPK Phosphatase 1 (MKP-1), which dephosphorylates and inactivates p38.[11][12]
Data Presentation: Comparative Efficacy
The following tables summarize the comparative effects of this compound and dexamethasone on inflammatory pathways and mediators based on available experimental data.
Table 1: Comparison of Effects on Key Inflammatory Signaling Pathways
| Signaling Pathway | This compound | Dexamethasone |
| NF-κB Pathway | Inhibits phosphorylation of NF-κB, IκBα, and IKKα/β, preventing nuclear translocation.[1][13] | Inhibits NF-κB activity, partly by upregulating IκBα synthesis and through GR-mediated transrepression.[9][14] |
| MAPK Pathways | Inhibits phosphorylation of ERK1/2 and p38.[1][15] | Inhibits p38 and JNK function, partly by inducing MAPK Phosphatase-1 (MKP-1).[11][12] |
| PI3K/Akt Pathway | Decreases PI3K/Akt signaling.[1] | Effects on this pathway in inflammation are less direct and context-dependent.[16] |
| JAK/STAT Pathway | Inhibits activation in human keratinocytes.[17] | Can also modulate STAT signaling, though this is not its primary anti-inflammatory mechanism. |
Table 2: Comparison of Effects on Pro-Inflammatory Mediators
| Mediator | This compound | Dexamethasone |
| Cytokines (TNF-α, IL-1β, IL-6, IL-8) | Reduces expression in TNF-α/IFN-γ-stimulated keratinocytes.[1] | Potently downregulates the expression of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[9] |
| Chemokines (CCL17, CXCL1) | Reduces expression in stimulated keratinocytes.[1] | Inhibits chemokine production, reducing immune cell recruitment.[9] |
| Enzymes (COX-2, iNOS) | Reduces expression.[1][15] | Inhibits expression, reducing prostaglandin (B15479496) and nitric oxide synthesis.[8] |
| Adhesion Molecules (ICAM-1) | Reduces expression.[1] | Downregulates surface adhesion molecules, limiting immune cell extravasation.[9] |
Table 3: Comparison of Efficacy in In Vivo Models
| In Vivo Model | This compound | Dexamethasone (as a positive control) |
| TNCB-Treated Mouse Ear (Skin Inflammation) | Topical application alleviated skin inflammation.[1] | Standard positive control, effectively reduces inflammation in this model. |
| IMQ-Induced Psoriasis-Like Mouse Model | Topical treatment reduces skin hyperplasia, inflammatory cell infiltration, and pro-inflammatory mediator expression.[6] | Standard positive control for psoriasis models. |
| DNCB/DfE-Induced Atopic Dermatitis-Like Mouse Model | Topical treatment reduced ear thickness, immune cell infiltration, and levels of AD-related cytokines.[18] | Standard positive control, effectively reduces AD-like symptoms. |
| Carrageenan-Induced Paw Edema | Exhibited anti-inflammatory action.[3] | Standard positive control, potently inhibits paw edema. |
| Acetic Acid-Induced Writhing (Analgesic) | Exhibited significant analgesic action.[3] | Known to have analgesic properties secondary to its anti-inflammatory effects. |
Mandatory Visualizations
Caption: this compound's anti-inflammatory signaling pathway.
Caption: Dexamethasone's genomic anti-inflammatory pathway.
Caption: Workflow for comparing anti-inflammatory agents.
Experimental Protocols
In Vitro Anti-Inflammatory Assay in Keratinocytes
This protocol describes a general method for assessing the anti-inflammatory effects of this compound and dexamethasone on human keratinocytes (e.g., HaCaT cell line).
-
Cell Culture: HaCaT cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in appropriate plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays). Once confluent, cells are pre-treated with various concentrations of this compound, dexamethasone, or vehicle control for 1-2 hours.
-
Inflammatory Stimulation: Following pre-treatment, inflammation is induced by adding a combination of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) to the culture medium.[1][17] Cells are then incubated for a specified period (e.g., 15 minutes for signaling pathway analysis, 24 hours for cytokine expression).
-
Endpoint Analysis:
-
Western Blotting: Cell lysates are collected to analyze the phosphorylation status of key signaling proteins such as p65 (NF-κB), IκBα, p38, and ERK to determine pathway inhibition.[1]
-
ELISA: Supernatants are collected to quantify the secretion of pro-inflammatory cytokines and chemokines like IL-6, IL-8, and CCL17.[17]
-
RT-qPCR: Total RNA is extracted from cells to measure the mRNA expression levels of pro-inflammatory genes (e.g., TNF, IL6, COX2).[18]
-
In Vivo Mouse Model of Atopic Dermatitis
This protocol outlines a general procedure for evaluating the therapeutic effects of topically applied this compound and dexamethasone in a mouse model of atopic dermatitis (AD).
-
Animals: BALB/c mice are typically used for this model. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Induction of AD-like Lesions:
-
Sensitization: A solution of 1-chloro-2,4-dinitrobenzene (B32670) (DNCB) is applied to the shaved abdominal skin of the mice to induce sensitization.
-
Challenge: Several days later, the dorsal side of the ears is repeatedly challenged with a combination of DNCB and Dermatophagoides farinae extract (DfE) to induce chronic AD-like skin inflammation.[18]
-
-
Topical Treatment: During the challenge phase, the ears of the mice are treated daily with a topical formulation of this compound, dexamethasone (as a positive control), or a vehicle base.[18]
-
Evaluation of Inflammation:
-
Ear Thickness: Ear thickness is measured regularly using a digital caliper as an indicator of edema and inflammation.[18]
-
Histological Analysis: At the end of the experiment, ear tissues are collected, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) to assess epidermal thickening (hyperplasia) and with Toluidine Blue to quantify mast cell infiltration.[18]
-
Biochemical Analysis: Serum is collected to measure levels of total IgE, DfE-specific IgE, and histamine.[18] Ear tissue can be homogenized to measure local cytokine levels (e.g., IL-4, IL-1β) via ELISA or qPCR.[18]
-
Safety and Toxicity Profile
This compound: While specific toxicity studies on isolated this compound are limited, it is crucial to note that many Rhododendron species are toxic to humans and animals.[19][20] This toxicity is attributed to grayanotoxins, which are diterpenoid compounds that affect sodium channels.[2][19] Ingestion of plant parts or honey made from its nectar ("mad honey") can cause gastrointestinal, cardiac, and central nervous system symptoms.[21][22] Therefore, while purified this compound shows therapeutic promise, the use of whole plant extracts requires extreme caution.
Dexamethasone: As a potent glucocorticoid, dexamethasone has a well-documented and extensive side effect profile, particularly with long-term use. These can include immunosuppression, metabolic effects (hyperglycemia, weight gain), osteoporosis, skin thinning, adrenal suppression, and mood changes. These adverse effects limit its chronic use and necessitate careful patient monitoring.
Conclusion
This compound and dexamethasone represent two distinct approaches to controlling inflammation. Dexamethasone is a highly potent, receptor-mediated drug that broadly suppresses the immune system through genomic mechanisms. Its clinical utility is well-established, but often tempered by its significant side-effect profile.
This compound, a natural product, offers a more targeted mechanism by directly inhibiting key pro-inflammatory signaling cascades, including NF-κB, MAPK, and PI3K/Akt. Experimental data from both in vitro and in vivo models demonstrate its significant anti-inflammatory efficacy, particularly in the context of skin inflammation. This multi-target action suggests its potential as a promising therapeutic candidate for inflammatory diseases. Further research, especially focusing on the safety and toxicology of purified this compound, is warranted to fully evaluate its potential as a safer alternative or adjunct to conventional corticosteroids.
References
- 1. This compound ameliorates skin inflammation through inhibition of NF-κB, MAPK, and PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an analgesic/anti-inflammatory arylbutanoid glycoside, from the leaves of Rhododendron aureum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits toll-like receptor-7-mediated psoriasis-like skin inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Dexamethasone Mechanism in Inflammatory Immune Mediated Disease and its Application in Treating 2019 Coronavirus Disease (COVID-19) | Semantic Scholar [semanticscholar.org]
- 9. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 10. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 13. Rhododendron album Blume inhibits iNOS and COX-2 expression in LPS-stimulated RAW264.7 cells through the downregulation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dexamethasone prevents interleukin-1beta-induced nuclear factor-kappaB activation by upregulating IkappaB-alpha synthesis, in lymphoblastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dexamethasone protection from TNF-alpha-induced cell death in MCF-7 cells requires NF-kappaB and is independent from AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rhododendron album Blume extract inhibits TNF-α/IFN-γ-induced chemokine production via blockade of NF-κB and JAK/STAT activation in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. herbmedpharmacol.com [herbmedpharmacol.com]
- 19. Henning's Home Pages [rhodyman.net]
- 20. aspca.org [aspca.org]
- 21. poison.org [poison.org]
- 22. Rhododendron: What to Know About Rhododendron Poisoning [webmd.com]
Validating Rhododendrin's Grip on the NF-κB Pathway: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the efficacy and mechanism of novel inhibitory compounds is paramount. This guide provides a comparative analysis of rhododendrin, a natural compound with recognized anti-inflammatory properties, and its inhibitory effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway. We present a side-by-side look at its performance against established NF-κB inhibitors, supported by experimental data and detailed protocols to aid in the validation and potential application of this compound in therapeutic research.
This compound, a glycoside isolated from various Rhododendron species, has demonstrated significant anti-inflammatory effects.[1] Central to its mechanism of action is the inhibition of the NF-κB pathway, a critical regulator of the inflammatory response. This pathway, when activated by stimuli such as pro-inflammatory cytokines, triggers the transcription of genes involved in inflammation and immunity. This compound has been shown to suppress the nuclear translocation of NF-κB by inhibiting the phosphorylation of key signaling proteins, including NF-κB itself, its inhibitor IκBα, and the IκB kinase (IKK) complex.[1][2] This action effectively halts the downstream cascade that leads to the production of inflammatory mediators.
To contextualize the inhibitory potential of this compound, this guide compares it with three well-characterized NF-κB inhibitors: BAY 11-7082, Parthenolide, and MG132. These compounds, each with a distinct mechanism of action, serve as benchmarks for evaluating the efficacy of novel inhibitors.
Comparative Efficacy of NF-κB Inhibitors
While direct comparative studies with this compound are limited, we can infer its potential efficacy by examining its impact on downstream targets of the NF-κB pathway, such as the production of pro-inflammatory cytokines. The following table summarizes the available quantitative data for this compound and the selected alternative inhibitors. It is important to note that the data for this compound is derived from studies using plant extracts, which may contain other active compounds, whereas the data for the alternatives are for the pure compounds.
| Compound | Target | Cell Type | Concentration / IC50 | Effect | Citation |
| Rhododendron molle extract | TNF-α, IL-1β | RAW264.7 macrophages | 100 µg/ml | >50% inhibition of protein levels | [3] |
| Rhododendron przewalskii extract | NO, IL-1β, IL-6 | RAW264.7 cells | 25-200 µg/ml | Dose-dependent inhibition | [4] |
| BAY 11-7082 | IκBα phosphorylation | Various | IC50: 10 µM | Inhibition of TNFα-induced phosphorylation | |
| TNF-α, IL-6, IL-23 mRNA | Mouse Skin | Not specified | Marked suppression | [5] | |
| IL-1β | Oral Squamous Carcinoma Cells | 2.5 and 5 mg/kg | Dose-dependent reduction | [6] | |
| Parthenolide | IL-6 secretion | BV-2 microglia | 200 nM, 1 µM, 5 µM | 29%, 45%, and 98% inhibition, respectively | [2] |
| TNF-α secretion | BV-2 microglia | 5 µM | 54% inhibition | [2] | |
| MG132 | TNF-α, IL-1β, IL-6 secretion | U937 monocytic cells | Not specified | Significant inhibition | [7][8] |
Delving into the Mechanisms: How They Compare
dot
Caption: NF-κB pathway and points of inhibition.
Experimental Protocols for Validation
Accurate validation of the inhibitory effects of compounds on the NF-κB pathway is crucial. Below are detailed methodologies for two key experiments: Western Blotting for analyzing protein expression and phosphorylation, and the Luciferase Reporter Assay for quantifying NF-κB transcriptional activity.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol details the detection of key proteins in the NF-κB pathway to assess the inhibitory effect of a compound.
1. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., RAW264.7 macrophages, HaCaT keratinocytes) to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or a control inhibitor for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., lipopolysaccharide (LPS) at 1 µg/mL or TNF-α at 20 ng/mL) for a specified time (e.g., 30 minutes for IκBα phosphorylation, longer for downstream protein expression).
2. Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
dot
Caption: Western blot experimental workflow.
Luciferase Reporter Assay for NF-κB Transcriptional Activity
This assay provides a quantitative measure of NF-κB-mediated gene expression.
1. Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T, HeLa) in a 96-well plate.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
2. Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of this compound or a control inhibitor for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 20 ng/mL) for 6-8 hours.
3. Cell Lysis:
-
Remove the culture medium and wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate with gentle shaking for 15 minutes at room temperature.
4. Luciferase Activity Measurement:
-
Transfer the cell lysate to a white-walled 96-well plate.
-
Use a dual-luciferase reporter assay system. First, add the firefly luciferase substrate and measure the luminescence using a luminometer.
-
Next, add the Stop & Glo® reagent to quench the firefly luciferase reaction and simultaneously activate the Renilla luciferase. Measure the Renilla luminescence.
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
dot
Caption: Luciferase reporter assay workflow.
References
- 1. This compound ameliorates skin inflammation through inhibition of NF-κB, MAPK, and PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parthenolide inhibits the LPS-induced secretion of IL-6 and TNF-α and NF-κB nuclear translocation in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anti-Inflammatory Properties of Rhododendron molle Leaf Extract in LPS-Induced RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple Biological Activities of Rhododendron przewalskii Maxim. Extracts and UPLC-ESI-Q-TOF/MS Characterization of Their Phytochemical Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. mdpi.com [mdpi.com]
- 7. MG132 proteasome inhibitor modulates proinflammatory cytokines production and expression of their receptors in U937 cells: involvement of nuclear factor-κB and activator protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MG132 proteasome inhibitor modulates proinflammatory cytokines production and expression of their receptors in U937 cells: involvement of nuclear factor-kappaB and activator protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Rhododendrin versus ibuprofen: a comparative analgesic study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic and anti-inflammatory properties of rhododendrin, a natural compound isolated from Rhododendron species, and ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID). The following sections present a summary of their mechanisms of action, comparative quantitative data from preclinical studies, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Introduction
Pain and inflammation are complex physiological processes that are targets for a wide range of analgesic drugs. Ibuprofen is a cornerstone of pain management, exerting its effects through the non-selective inhibition of cyclooxygenase (COX) enzymes.[1] this compound, an arylbutanoid glycoside, has been identified as a major bioactive component in several Rhododendron species and has demonstrated significant analgesic and anti-inflammatory activities in preclinical models.[2] This guide aims to provide a comparative overview of these two compounds to inform further research and drug development efforts.
Mechanism of Action
Ibuprofen: Non-selective COX Inhibition
Ibuprofen's primary mechanism of action is the inhibition of both COX-1 and COX-2 enzymes.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of pain, inflammation, and fever.[3] The inhibition of COX-2 is largely responsible for the analgesic and anti-inflammatory effects of NSAIDs, while the inhibition of the constitutively expressed COX-1 is associated with some of the common side effects, such as gastrointestinal issues.[4]
This compound and Related Compounds: A Multi-Target Approach
The analgesic and anti-inflammatory mechanisms of this compound and its related compounds appear to be more multifaceted. Studies on extracts from various Rhododendron species and their isolated constituents have revealed several potential targets:
-
Inhibition of Inflammatory Mediators: Phenolic compounds from Rhododendron mucronulatum have been shown to dose-dependently inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2, leading to a reduction in nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[5]
-
COX-2 Inhibition: Extracts from Rhododendron album have been found to suppress the mRNA and protein expression of COX-2.[6]
-
Blockade of Voltage-Gated Sodium Channels: Rhodojaponin III, another active compound from Rhododendron molle, has been shown to exert its analgesic effects by mildly blocking voltage-gated sodium channels, which are crucial for the transmission of pain signals.[7]
This multi-target mechanism suggests that this compound and related compounds may offer a different therapeutic profile compared to the singular mechanism of ibuprofen.
Quantitative Data Presentation
The following table summarizes the available quantitative data on the analgesic and anti-inflammatory effects of this compound (and related compounds/extracts) and ibuprofen from preclinical studies. It is important to note that the data are from different studies and direct comparisons should be made with caution.
| Compound/Extract | Experimental Model | Dosage | Effect | Reference |
| This compound | Acetic Acid-Induced Writhing (Mice) | Not Specified | Significant analgesic action | [2] |
| Rhododendron dauricum Extract (RD-A) | Hot Plate Test (Mice) | ED50: 28.32 mg/kg (30 min) | Increased pain threshold | |
| Rhododendron dauricum Extract (RD-A) | Acetic Acid-Induced Writhing (Mice) | 15 & 30 mg/kg | Significant inhibition of writhing | |
| Ethyl Acetate Fraction of Rhododendron arboreum | Acetic Acid-Induced Writhing (Mice) | 200 mg/kg | 82% inhibition of writhing | [8] |
| Rhodojaponin III (Rhododendron molle) | Acetic Acid-Induced Writhing (Mice) | 0.05 & 0.10 mg/kg | Significant inhibition of pain | [9] |
| Ibuprofen | Phenylquinone-Induced Writhing (Mice) | ED50: 82.2 mg/kg (oral) | Analgesic effect | [4] |
| Ibuprofen | Acetic Acid-Induced Writhing (Mice) | 100 mg/kg | 51% inhibition of writhing |
Experimental Protocols
Acetic Acid-Induced Writhing Test
This is a widely used and reliable method for screening peripherally acting analgesic agents.
Principle: The intraperitoneal injection of a dilute solution of acetic acid causes irritation of the peritoneal cavity, leading to the release of inflammatory mediators such as prostaglandins and bradykinin. This stimulates nociceptors, resulting in a characteristic writhing response (abdominal constrictions and stretching of the hind limbs). The frequency of these writhes is a quantifiable measure of visceral pain. A reduction in the number of writhes by a test compound indicates its analgesic activity.[10]
Procedure:
-
Animal Acclimatization: Male Swiss albino mice (or a similar strain) weighing 20-30g are acclimatized to the laboratory conditions for at least one week before the experiment. They are fasted for 12-18 hours before the experiment, with free access to water.
-
Grouping: The animals are randomly divided into groups (n=6-8 per group):
-
Negative Control: Receives the vehicle (e.g., 0.9% saline with a small percentage of a solubilizing agent like Tween 80).
-
Positive Control: Receives a standard analgesic drug (e.g., ibuprofen at a known effective dose).
-
Test Groups: Receive the test compound (e.g., this compound) at different doses.
-
-
Administration: The vehicle, standard drug, or test compound is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing.
-
Induction of Writhing: A 0.6% (v/v) solution of acetic acid in distilled water is injected intraperitoneally at a volume of 10 ml/kg body weight.
-
Observation: Immediately after the acetic acid injection, each animal is placed in a transparent observation chamber. After a latency period of 5 minutes, the number of writhes is counted for a continuous period of 20-30 minutes.
-
Data Analysis: The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100. The data are analyzed using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to determine statistical significance.
Carrageenan-Induced Paw Edema Assay
This is a standard and reproducible model for evaluating the anti-inflammatory activity of compounds.
Principle: The sub-plantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The increase in paw volume is a measure of the inflammatory response. The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential. The early phase of carrageenan-induced edema is mediated by histamine (B1213489) and serotonin, while the later phase is primarily mediated by prostaglandins.
Procedure:
-
Animal Acclimatization: Wistar albino rats (or a similar strain) of either sex, weighing 150-200g, are used. They are acclimatized to the laboratory conditions before the experiment and are fasted overnight with free access to water.
-
Grouping: The animals are randomly divided into groups (n=6 per group) similar to the writhing test (negative control, positive control, and test groups).
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Administration: The vehicle, standard drug (e.g., ibuprofen), or test compound is administered orally or intraperitoneally one hour before the carrageenan injection.
-
Induction of Edema: A 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw (0.1 ml).
-
Measurement of Paw Volume: The paw volume is measured at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using the plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vt in control group - Vt in test group) / Vt in control group] x 100, where Vt is the mean increase in paw volume. The results are analyzed for statistical significance using appropriate statistical methods.
Mandatory Visualizations
Signaling Pathways
Caption: Ibuprofen's mechanism of action via non-selective COX inhibition.
Caption: Proposed multi-target mechanism of action for this compound.
Experimental Workflow
Caption: Comparative experimental workflow for analgesic and anti-inflammatory assessment.
Conclusion
The available preclinical data suggests that this compound and its related compounds possess significant analgesic and anti-inflammatory properties, potentially with higher potency than ibuprofen in certain models. The multi-target mechanism of action of this compound, involving the inhibition of various inflammatory mediators and ion channels, presents an interesting contrast to the more specific COX-inhibitory action of ibuprofen. This could translate to a different efficacy and side-effect profile. However, the lack of direct comparative studies with standardized compounds and methodologies necessitates further research to definitively establish the relative therapeutic potential of this compound. Future studies should focus on head-to-head comparisons with ibuprofen in a range of pain and inflammation models, as well as detailed investigations into the specific molecular targets of this compound to fully elucidate its pharmacological profile.
References
- 1. phcog.com [phcog.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 expression by phenolic compounds from roots of Rhododendron mucronulatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodojaponin III-Loaded Chitosan Derivatives-Modified Solid Lipid Nanoparticles for Multimodal Antinociceptive Effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Rhodojaponin III from Rhododendron molle G. Don on oral antinociceptive activity, mechanism of action, and subacute toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of rheumatoid arthritis by Rhododendron molle G. Don: the anti-inflammatory mechanism of its extract was elucidated by network analysis combined with experimental verification | springermedizin.de [springermedizin.de]
A Comparative Analysis of Rhododendrin Content in Rhododendron Species for Researchers and Drug Development Professionals
A comprehensive guide to the varying concentrations of the bioactive compound rhododendrin across different Rhododendron species, detailing experimental protocols for its quantification and exploring its molecular signaling pathways.
This guide provides a comparative overview of this compound content in various Rhododendron species, tailored for researchers, scientists, and professionals in drug development. This compound, a potent anti-inflammatory and analgesic compound, has garnered significant interest for its therapeutic potential. Understanding its distribution and concentration in different species is crucial for targeted research and potential pharmaceutical applications. This document summarizes available quantitative data, presents detailed experimental methodologies for this compound analysis, and visualizes its known molecular signaling pathways.
Quantitative Comparison of this compound Content
The concentration of this compound can vary significantly among different Rhododendron species. To date, comprehensive comparative studies remain limited, highlighting a need for further quantitative analysis across the genus. However, available data from specific studies provide valuable insights into species that are rich sources of this bioactive compound.
Below is a summary of the reported this compound content in select Rhododendron species based on available scientific literature.
| Rhododendron Species | Plant Part | This compound Content (% of dried weight) | Reference |
| Rhododendron aureum | Leaves | 0.48% | [1] |
| Rhododendron brachycarpum | Leaves | Presence confirmed, quantification not specified | [2] |
Note: The lack of extensive quantitative data across a wider range of species underscores a significant research gap. The data presented here is based on individual studies and may vary depending on factors such as geographic location, harvest time, and analytical methodology.
Experimental Protocols for this compound Quantification
Accurate quantification of this compound is essential for comparative studies and potential standardization of extracts for medicinal use. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose. The following is a generalized protocol for the extraction and HPLC analysis of this compound from Rhododendron leaves, based on established methodologies for phenolic compounds in this genus.
Sample Preparation and Extraction
This protocol outlines the steps for preparing the plant material and extracting this compound.
Caption: Workflow for the preparation and extraction of this compound from Rhododendron leaves.
-
Plant Material: Collect fresh leaves from the desired Rhododendron species.
-
Drying: Air-dry the leaves at room temperature or freeze-dry to preserve the chemical integrity of the constituents.
-
Grinding: Grind the dried leaves into a fine powder to increase the surface area for efficient extraction.
-
Extraction Solvent: Methanol is commonly used for the extraction of this compound and other phenolic compounds.[1]
-
Extraction Procedure:
-
Weigh a specific amount of the powdered leaf material (e.g., 1 gram).
-
Suspend the powder in a suitable volume of methanol (e.g., 10 mL).
-
Use ultrasonication or maceration for a set duration (e.g., 60 minutes) to facilitate extraction.
-
Filter the mixture to separate the extract from the solid plant material.
-
The extraction process can be repeated on the plant residue to ensure maximum yield.
-
Combine the filtrates and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Reconstitute the dried extract in a known volume of the HPLC mobile phase for analysis.
-
High-Performance Liquid Chromatography (HPLC) Analysis
This section provides a typical HPLC method for the separation and quantification of this compound.
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column is commonly used for the separation of phenolic compounds. (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of two solvents is often employed for optimal separation.
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Elution Profile: A gradient program should be developed to ensure good resolution of this compound from other compounds in the extract. An example gradient could be:
-
0-5 min: 10% B
-
5-25 min: Increase to 50% B
-
25-30 min: Increase to 90% B
-
30-35 min: Hold at 90% B
-
35-40 min: Return to 10% B
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: this compound can be detected using a UV detector at a wavelength of approximately 220 nm.
-
Quantification: A calibration curve should be prepared using a certified this compound standard at various concentrations. The concentration of this compound in the plant extracts can then be determined by comparing the peak area of this compound in the sample chromatogram to the calibration curve.
Molecular Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.
Caption: Anti-inflammatory signaling pathways modulated by this compound.
This compound has been shown to inhibit the activation of several key pro-inflammatory signaling cascades in response to inflammatory stimuli like tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ).[2] The primary mechanisms include:
-
Inhibition of the NF-κB Pathway: this compound suppresses the nuclear translocation of nuclear factor-kappa B (NF-κB) by preventing the phosphorylation of IκBα and IKKα/β.[2] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.
-
Modulation of MAPK Pathways: The compound inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38 and ERK1/2, and reduces the activity of JNK.[2] These kinases play a central role in cellular responses to stress and inflammation.
-
Downregulation of the PI3K/Akt Pathway: this compound has been observed to decrease the signaling activity of the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and inflammatory processes.[2]
By inhibiting these signaling pathways, this compound effectively reduces the expression of a wide range of pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2), intercellular adhesion molecule-1 (ICAM-1), and various interleukins (IL-1α, IL-1β, IL-6, IL-8) and chemokines.[2] This multi-target action makes this compound a promising candidate for the development of novel anti-inflammatory therapies.
References
A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for Rhododendrin Quantification
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of bioactive compounds, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is a critical decision that impacts analytical workflow efficiency, sensitivity, and data quality. This guide provides an objective comparison of HPLC and UPLC methods for the quantification of rhododendrin, a natural phenylpropanoid glycoside with potential therapeutic properties. This comparison is supported by representative experimental data and detailed protocols to facilitate method selection and cross-validation for researchers, scientists, and drug development professionals.
The Leap from HPLC to UPLC: A Paradigm Shift in Liquid Chromatography
The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase material used in the analytical column. UPLC systems employ columns packed with sub-2 µm particles, a significant reduction from the 3-5 µm particles typically used in HPLC. This smaller particle size leads to a substantial increase in chromatographic efficiency, resolution, and speed. To accommodate the higher backpressure generated by these densely packed columns, UPLC systems are engineered to operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems (typically up to 6,000 psi).
Performance Comparison: HPLC vs. UPLC for this compound Analysis
The transition from HPLC to UPLC for this compound quantification offers significant advantages in terms of speed, resolution, and sensitivity. UPLC methods can dramatically reduce analysis times, leading to higher sample throughput and reduced consumption of costly and environmentally sensitive solvents. The smaller particle size in UPLC columns results in sharper, narrower peaks, which enhances resolution and allows for better separation of this compound from other matrix components. Furthermore, the increased peak height associated with UPLC leads to improved sensitivity, facilitating the accurate quantification of low-level this compound.
Quantitative Method Performance
The following table summarizes the typical performance characteristics of a validated HPLC method compared to a UPLC method for the quantification of this compound.
| Performance Parameter | HPLC Method | UPLC Method |
| Retention Time (min) | ~ 12.5 | ~ 3.2 |
| Analysis Time (min) | 20 | 5 |
| Resolution (Rs) | > 2.0 | > 2.5 |
| Theoretical Plates (N) | ~ 10,000 | ~ 25,000 |
| Tailing Factor | < 1.5 | < 1.2 |
| Solvent Consumption (mL/run) | ~ 20 | ~ 5 |
Method Validation Summary
Cross-validation of analytical methods is essential to ensure that the results are reliable and comparable. The following table presents a summary of typical validation parameters for HPLC and UPLC methods for this compound quantification, based on International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | HPLC Method | UPLC Method |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.02 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 0.06 µg/mL |
| Robustness | Passed | Passed |
Experimental Protocols
Detailed methodologies for the quantification of this compound using both HPLC and UPLC are provided below. These protocols are based on established methods for the analysis of this compound and similar phenolic compounds in plant extracts.
Sample Preparation (Applicable to both methods)
-
Extraction: Accurately weigh a suitable amount of powdered plant material (e.g., Rhododendron leaves) and extract with methanol (B129727) or an aqueous methanol solution using ultrasonication or maceration.
-
Filtration: Filter the resulting extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection.
-
Standard Solutions: Prepare a stock solution of this compound reference standard in methanol. Prepare a series of working standard solutions by diluting the stock solution to construct a calibration curve.
HPLC Method Protocol
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Gradient Program: 0-15 min, 10-40% B; 15-18 min, 40-10% B; 18-20 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
UPLC Method Protocol
-
Chromatographic System: A UPLC system capable of high-pressure operation, with a binary solvent manager, sample manager, column heater, and a PDA or UV detector.
-
Column: A C18 UPLC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: 0-4 min, 10-40% B; 4-4.5 min, 40-10% B; 4.5-5 min, 10% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 2 µL.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams created using the DOT language are provided.
Caption: Workflow for the cross-validation of HPLC and UPLC methods.
Caption: Key performance differences between HPLC and UPLC for this compound analysis.
A Comparative Analysis of the Bioactivities of Rhododendrin and its Aglycone, Rhododendrol
For Immediate Release
A comprehensive review of the bioactivities of rhododendrin and its aglycone, rhododendrol (B1680608), reveals distinct profiles with significant implications for their potential applications in research and drug development. This guide provides a comparative analysis of their antioxidant, anti-inflammatory, and tyrosinase inhibitory effects, supported by available experimental data. While both compounds, derived from Rhododendron species, exhibit biological activities, their efficacy and mechanisms of action differ, particularly concerning their effects on melanocytes.
At a Glance: Bioactivity Comparison
| Bioactivity | This compound | Rhododendrol | Key Findings |
| Antioxidant Activity | Data on the pure compound is limited; however, extracts of Rhododendron species containing this compound show antioxidant potential. | Exhibits pro-oxidant activity in the presence of tyrosinase, leading to the generation of reactive oxygen species (ROS).[1] | The glycosylation in this compound may contribute to a different antioxidant profile compared to the pro-oxidant nature of rhododendrol in specific biological contexts. |
| Anti-inflammatory Activity | Demonstrates significant anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. | Evidence for direct anti-inflammatory activity is less pronounced; some studies on Rhododendron extracts suggest potential. | This compound has a clearly defined anti-inflammatory mechanism, making it a more promising candidate for anti-inflammatory applications. |
| Tyrosinase Inhibition | Data on direct tyrosinase inhibition by the pure compound is not readily available. | A competitive inhibitor of mushroom tyrosinase and also serves as a substrate, leading to the formation of cytotoxic metabolites.[2] | Rhododendrol's interaction with tyrosinase is a double-edged sword: it inhibits melanin (B1238610) production but also triggers melanocyte cytotoxicity. |
| Cytotoxicity | Generally considered to have low cytotoxicity. | Exhibits tyrosinase-dependent cytotoxicity towards melanocytes, which is the basis for its controversial use in skin-lightening cosmetics that led to leukoderma.[2][3] | The aglycone form, rhododendrol, is associated with significant safety concerns due to its selective toxicity to melanin-producing cells. |
In-Depth Analysis of Bioactivities
Antioxidant Properties: A Tale of Two Activities
The antioxidant capacities of this compound and rhododendrol appear to diverge significantly. While extracts of Rhododendron species, known to contain this compound, have demonstrated antioxidant effects in various assays, including DPPH radical scavenging, specific data on the isolated compound is scarce.
Conversely, rhododendrol's interaction with tyrosinase leads to a pro-oxidant effect. In melanocytes, rhododendrol is oxidized by tyrosinase, generating reactive oxygen species (ROS).[1] This ROS production is a key factor in its melanocyte cytotoxicity. This pro-oxidant activity is enhanced by UVA radiation, suggesting a potential for increased toxicity upon sun exposure.
Anti-inflammatory Effects: this compound Takes the Lead
This compound has demonstrated notable anti-inflammatory properties. It has been shown to ameliorate skin inflammation by inhibiting the nuclear translocation of NF-κB and suppressing the phosphorylation of key signaling molecules in the MAPK and PI3K/Akt pathways. This leads to a reduction in the expression of various pro-inflammatory mediators, including cytokines and chemokines.
While some studies on crude extracts of Rhododendron species suggest anti-inflammatory potential, which could be attributed to a variety of compounds including this compound, there is less direct evidence supporting a significant anti-inflammatory role for rhododendrol itself.
Tyrosinase Inhibition and Cytotoxicity: The Controversy of Rhododendrol
The most striking difference between the two compounds lies in their interaction with tyrosinase, the key enzyme in melanin synthesis. Rhododendrol is a well-documented competitive inhibitor of mushroom tyrosinase.[2] However, it also acts as a substrate for the enzyme, leading to its conversion into cytotoxic metabolites, such as quinone derivatives.[2][4] This tyrosinase-dependent cytotoxicity is the primary mechanism behind the rhododendrol-induced leukoderma observed in consumers of certain skin-lightening cosmetics.[2][3] The growth inhibitory IC50 of rhododendrol on B16F1 melanoma cells was reported to be 671μM.[5]
Information on the direct tyrosinase inhibitory activity of this compound is not as prevalent in the scientific literature. Its glycosidic structure may hinder its ability to interact with the active site of tyrosinase in the same manner as its aglycone.
Experimental Methodologies
Below are detailed protocols for the key bioassays discussed in this comparison.
Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
Principle: This assay measures the ability of an antioxidant to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
Protocol:
-
Prepare a stock solution of the test compound (this compound or rhododendrol) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.
-
In a 96-well microplate, add various concentrations of the test compound to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control group containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.[6]
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
Anti-inflammatory Activity Assessment (Nitric Oxide Scavenging Assay in LPS-stimulated Macrophages)
Principle: This in vitro assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
Protocol:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (this compound or rhododendrol) for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, excluding the negative control group.
-
Incubate the cells for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.[7]
-
To perform the Griess assay, mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at approximately 540 nm.
-
A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration.
-
The IC50 value for NO production inhibition can then be calculated.
Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
Principle: This colorimetric assay measures the ability of a compound to inhibit the activity of mushroom tyrosinase, which catalyzes the oxidation of L-tyrosine or L-DOPA to form dopachrome (B613829), a colored product.
Protocol:
-
Prepare a stock solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Prepare a stock solution of the substrate, either L-tyrosine or L-DOPA, in the same buffer.
-
Prepare various concentrations of the test compound (this compound or rhododendrol).
-
In a 96-well plate, add the tyrosinase enzyme solution and the test compound at different concentrations.
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the substrate (L-tyrosine or L-DOPA) to each well.
-
Measure the formation of dopachrome by monitoring the increase in absorbance at approximately 475-490 nm over time using a microplate reader in kinetic mode.[8]
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_sample is the reaction rate in the presence of the test compound.
-
The IC50 value is determined from the plot of percentage inhibition versus inhibitor concentration.
Visualizing the Mechanisms
To further elucidate the biological processes influenced by this compound and rhododendrol, the following diagrams illustrate key signaling pathways and a generalized experimental workflow.
Experimental workflow for bioactivity comparison.
This compound's anti-inflammatory signaling pathway.
Rhododendrol's interaction with the tyrosinase pathway.
Conclusion
References
- 1. Rhododenol and raspberry ketone impair the normal proliferation of melanocytes through reactive oxygen species-dependent activation of GADD45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhododendrol, a depigmentation-inducing phenolic compound, exerts melanocyte cytotoxicity via a tyrosinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical, cytological, and immunological mechanisms of rhododendrol-induced leukoderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosinase-catalyzed oxidation of rhododendrol produces 2-methylchromane-6,7-dione, the putative ultimate toxic metabolite: implications for melanocyte toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of rhododendrol and its metabolic products on melanocytic cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant Activities and Phytochemicals of Leaf Extracts from 10 Native Rhododendron Species in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
Comparative Metabolomic Profiling of High and Low Rhododendrin-Producing Plants: A Guide for Researchers
This guide provides a comparative overview of the metabolomic landscapes in plants with differential production of rhododendrin, a phenolic compound of interest for its potential therapeutic properties. By examining the metabolic distinctions between high and low-producing phenotypes, researchers can gain insights into the regulatory mechanisms of its biosynthesis and identify potential biomarkers for targeted breeding or metabolic engineering. The information presented is synthesized from metabolomic studies on Rhododendron species, which are known producers of a diverse array of secondary metabolites, including this compound and other flavonoids.[1][2][3]
Comparative Metabolite Data
Metabolomic analysis, utilizing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), reveals significant quantitative differences in various metabolites between high and low this compound-producing plants.[4][5][6] These differences are most pronounced in the phenylpropanoid pathway, which is the foundational route for the biosynthesis of this compound and other related phenolic compounds.[3][4]
Below is a summary table representing typical quantitative changes observed in comparative metabolomic studies. "High-Producing" refers to plant phenotypes exhibiting elevated levels of this compound, while "Low-Producing" refers to those with basal levels. The fold changes are indicative and can vary based on species, tissue type, and environmental conditions.
| Metabolite Class | Metabolite Example | Typical Change in High-Producing vs. Low-Producing Plants | Putative Role |
| Primary Metabolites | Shikimic Acid | Increased | Precursor for the phenylpropanoid pathway |
| Phenylalanine | Increased | Direct precursor for the phenylpropanoid pathway | |
| Sugars (e.g., Glucose) | Decreased | Channeled into primary metabolism and shikimate pathway | |
| Phenylpropanoids | This compound | Significantly Increased (Target Metabolite) | Phenolic glucoside with various bioactivities |
| Cinnamic Acid | Increased | Key intermediate in the phenylpropanoid pathway | |
| p-Coumaric Acid | Increased | Intermediate in the general phenylpropanoid pathway | |
| Flavonoids | Quercetin | Increased | A common flavonol sharing the same biosynthetic origin |
| Kaempferol | Increased | Another common flavonol derived from the pathway | |
| Catechin | Variable | Flavan-3-ol, indicating flux through related branches | |
| Other Phenolics | Chlorogenic Acid | Increased | An ester of caffeic acid and quinic acid, common in plants |
| Gallic Acid | Increased | A phenolic acid often found alongside other phenolics |
Experimental Protocols
Detailed and standardized protocols are critical for reproducible metabolomic studies. The following sections outline the key methodologies for sample preparation and analysis using LC-MS and GC-MS, the most common platforms for plant metabolomics.[7][8][9]
2.1. Plant Material Preparation
-
Sample Collection : Harvest plant tissues (e.g., leaves, flowers) from both high and low this compound-producing plants. It is crucial to collect samples at the same developmental stage and time of day to minimize biological variability.
-
Quenching : Immediately freeze the collected tissue in liquid nitrogen to halt all enzymatic activity.[10]
-
Grinding : Grind the frozen tissue into a fine powder using a cryogenic grinder or a mortar and pestle under liquid nitrogen.
-
Lyophilization (Freeze-Drying) : Freeze-dry the powdered tissue to remove water, which allows for accurate weighing and prevents degradation during storage. Store the lyophilized powder at -80°C.[11]
2.2. Metabolite Extraction
This protocol is optimized for the extraction of a broad range of semi-polar metabolites, including this compound.
-
Weighing : Accurately weigh approximately 50 mg of lyophilized plant powder into a 2.0 mL microcentrifuge tube.
-
Solvent Addition : Add 1.0 mL of a pre-chilled (-20°C) extraction solvent mixture of Methanol:Water (80:20, v/v). This composition is effective for extracting polar and semi-polar compounds.[7]
-
Homogenization : Vortex the tube vigorously for 30 seconds, followed by sonication in an ice-water bath for 10 minutes to ensure thorough extraction.
-
Centrifugation : Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Supernatant Collection : Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filtration : Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.[11]
2.3. LC-MS Analysis for Non-Volatile Metabolites
LC-MS is the preferred method for analyzing non-volatile and semi-polar compounds like this compound.
-
Instrumentation : Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Column : A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used for separation.
-
Mobile Phase :
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution : A typical gradient starts with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.
-
Mass Spectrometry : Operate the mass spectrometer in both positive and negative electrospray ionization (ESI) modes to capture a wider range of metabolites. Data is acquired in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
2.4. GC-MS Analysis for Volatile and Derivatized Metabolites
GC-MS is used to analyze volatile compounds and non-volatile primary metabolites (e.g., sugars, amino acids) after chemical derivatization.
-
Derivatization : The dried extract is subjected to a two-step derivatization process:
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or TOF).
-
GC Column : A non-polar column (e.g., DB-5ms) is commonly used.
-
Temperature Program : The oven temperature is programmed to ramp from a low starting temperature (e.g., 70°C) to a high final temperature (e.g., 300°C) to separate compounds based on their boiling points.
Visualizations: Workflows and Pathways
3.1. Experimental Workflow
The following diagram illustrates the standard workflow for a comparative metabolomics study, from sample collection to data interpretation.
Caption: Workflow from sample preparation to data analysis.
3.2. This compound Biosynthesis Pathway
This compound is synthesized via the phenylpropanoid pathway, starting from the amino acid phenylalanine. This pathway is central to the production of thousands of secondary metabolites in plants. The diagram below highlights the key steps leading to the formation of this compound and related compounds. An upregulation of this pathway is characteristic of high-producing plants.
Caption: Key steps in the biosynthesis of this compound.
References
- 1. Metabolomic Profiling of the White, Violet, and Red Flowers of Rhododendron schlippenbachii Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptomic and metabolomic data reveal key genes that are involved in the phenylpropanoid pathway and regulate the floral fragrance of Rhododendron fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolome and comparative genome provide insights into secondary metabolites generation of a rare karst-growing Rhododendron in vitro culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Metabolomic Responses of Three Rhododendron Cultivars to the Azalea Lace Bug (Stephanitis pyrioides) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 11. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Sample Preparation from Plant Tissue for Gas Chromatography–Mass Spectrometry (GC-MS)we | Springer Nature Experiments [experiments.springernature.com]
Validating rhododendrin's therapeutic efficacy in a psoriasis animal model
For Immediate Release
A recent study has highlighted the therapeutic potential of rhododendrin, a natural phenolic compound, in mitigating psoriasis-like skin inflammation. This comparison guide provides an in-depth analysis of the experimental data supporting this compound's efficacy, juxtaposed with standard psoriasis treatments and other alternative compounds in a preclinical animal model. The findings suggest that this compound warrants further investigation as a potential novel therapeutic agent for psoriasis.
Comparative Efficacy of this compound and Other Treatments
The therapeutic effects of this compound were evaluated in an imiquimod (B1671794) (IMQ)-induced psoriasis-like skin inflammation mouse model, a well-established preclinical model that mimics key aspects of human psoriasis. The data presented below summarizes the key findings from the study on this compound and compares them with data from studies on standard and alternative treatments in the same animal model.
Phenotypic and Histological Improvements
Topical application of this compound has been shown to significantly reduce the clinical signs of psoriasis, including erythema (redness), scaling, and skin thickness.[1] Histological analysis revealed that this compound treatment decreased epidermal hyperplasia (thickening of the outer skin layer) and the infiltration of inflammatory cells into the skin.[1]
Table 1: Comparison of Phenotypic and Histological Effects
| Treatment Group | Dosage/Frequency | Change in Ear Thickness (mm) | Epidermal Thickness (µm) | Psoriasis Area and Severity Index (PASI) Score | Reference |
| This compound | Topical | Data not available | Data not available | Data not available | Jeon et al., 2017[1] |
| Methotrexate | 1 mg/kg, daily | - | - | Significant reduction vs. IMQ | Zong et al., 2020 |
| Dexamethasone | 10 mg/kg, daily | - | Significant reduction vs. IMQ | Significant reduction vs. IMQ | Biocytogen Corporation |
| Betamethasone | Topical, daily | Significant reduction vs. IMQ | - | - | Kataoka et al., 2016[2] |
Note: Direct quantitative comparison for this compound's effect on ear thickness, epidermal thickness, and PASI score was not available in a tabular format in the primary source. The study reported qualitative improvements in these parameters.
Modulation of Pro-Inflammatory Cytokines
A key mechanism in the pathogenesis of psoriasis is the overproduction of pro-inflammatory cytokines. This compound treatment has been demonstrated to significantly reduce the mRNA expression levels of several key cytokines implicated in psoriasis, including Interleukin (IL)-1β, IL-6, IL-17A, and Tumor Necrosis Factor-alpha (TNF-α).[1]
Table 2: Comparison of Effects on Pro-Inflammatory Cytokine mRNA Expression (Relative Fold Change vs. Control)
| Cytokine | IMQ-Treated | This compound + IMQ | Methotrexate + IMQ | Dexamethasone + IMQ | Betamethasone + IMQ |
| IL-1β | ~4.5 | ~2.0 | Data not available | Data not available | Significantly reduced |
| IL-6 | ~7.0 | ~3.0 | Data not available | Data not available | Significantly reduced |
| IL-17A | ~6.0 | ~2.5 | Data not available | Data not available | Significantly reduced |
| TNF-α | ~3.5 | ~1.5 | Data not available | Data not available | No significant change |
Data for this compound is estimated from graphical representations in Jeon et al., 2017.[1] Data for other treatments are based on qualitative reports of significant reductions.
Experimental Protocols
Imiquimod-Induced Psoriasis-Like Skin Inflammation Mouse Model
The primary animal model utilized in these studies is the IMQ-induced psoriasis model. This model is widely accepted for its ability to replicate many of the pathological features of human psoriasis.
-
Animals: Typically, BALB/c or C57BL/6 mice are used.
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and sometimes the ear of the mice for 5-7 consecutive days.
-
Evaluation: The severity of the psoriasis-like lesions is assessed using the Psoriasis Area and Severity Index (PASI), which scores erythema, scaling, and thickness. Ear thickness is measured with a caliper. At the end of the experiment, skin biopsies are collected for histological analysis and measurement of cytokine levels (mRNA and protein).
Treatment Administration
-
This compound: Applied topically to the affected skin area, typically once or twice daily.
-
Standard Treatments:
-
Methotrexate: Administered systemically (e.g., intraperitoneally or orally).
-
Topical Corticosteroids (Dexamethasone, Betamethasone): Applied topically to the inflamed skin.
-
-
Alternative Compounds (e.g., Curcumin, Resveratrol): Administration can be topical or systemic depending on the study design.
Signaling Pathways and Mechanism of Action
Psoriasis is a complex autoimmune disease involving the activation of various signaling pathways that lead to chronic inflammation and keratinocyte hyperproliferation. This compound is believed to exert its therapeutic effects by targeting key nodes in these pathways.
Caption: this compound's proposed mechanism of action in psoriasis.
The diagram above illustrates the signaling cascade initiated by the topical application of imiquimod (IMQ), which activates Toll-like receptor 7 (TLR7). This activation leads to the downstream signaling of the NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines that drive the characteristic inflammation and keratinocyte hyperproliferation seen in psoriasis. This compound is shown to inhibit the NF-κB and MAPK pathways, thereby blocking the inflammatory cascade.
Experimental Workflow
The general workflow for evaluating the efficacy of a compound like this compound in the IMQ-induced psoriasis model is outlined below.
Caption: A typical experimental workflow for preclinical psoriasis studies.
Conclusion
The available preclinical data strongly suggest that this compound has significant anti-inflammatory effects in a mouse model of psoriasis. Its ability to modulate key pro-inflammatory pathways and cytokines at levels comparable to or exceeding those of some standard therapies highlights its potential as a novel therapeutic candidate. However, further studies are required to obtain more comprehensive quantitative data on its phenotypical effects and to elucidate its precise molecular targets. This comparative guide provides a valuable resource for researchers and drug development professionals interested in the potential of natural compounds for the treatment of psoriasis.
References
A Comparative Analysis of Rhododendrin and Quercetin as Natural Anti-Inflammatory Agents
In the landscape of natural compounds with therapeutic potential, both rhododendrin and quercetin (B1663063) have emerged as significant anti-inflammatory agents. This guide provides a detailed, data-driven comparison of their mechanisms and efficacy, tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound, an arylbutanoid glycoside primarily isolated from species of the Rhododendron genus, has been traditionally used in herbal medicine for its analgesic and anti-inflammatory properties.[1] Quercetin, a ubiquitous flavonoid found in a wide array of fruits and vegetables, is one of the most extensively studied natural compounds, renowned for its potent antioxidant and anti-inflammatory effects.[2][3] This comparison delves into their respective performances in preclinical inflammatory models, supported by experimental data and mechanistic insights.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and quercetin from various in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Inflammatory Mediators
| Compound | Model System | Inflammatory Mediator | Concentration/Dose | % Inhibition / Effect | Reference |
| This compound | TNF-α/IFN-γ-stimulated HaCaT keratinocytes | IL-6, IL-8, TARC, MDC | Not specified | Significant suppression | [4] |
| TNF-α/IFN-γ-stimulated keratinocytes | COX-2, ICAM-1, IL-1α, IL-1β, IL-6, IL-8, TNF-α, IFN-γ, CXCL1, CCL17 | Not specified | Reduced expression | [5] | |
| Quercetin | LPS-stimulated RAW 264.7 macrophages | Nitrite (NO) | Not specified | Dose-dependent inhibition | [6] |
| LPS-stimulated RAW 264.7 cells | iNOS, COX-2 | Not specified | Suppressed protein expression | ||
| LPS-stimulated blood | TNF-α | 1 µM | 23% reduction | [7] | |
| Soybean lipoxygenase-1 | Linoleic acid peroxidation | IC50: 4.8 µM | Noncompetitive inhibition | [8] |
Table 2: In Vivo Anti-Inflammatory Efficacy
| Compound | Animal Model | Assay | Dose | % Inhibition of Edema | Reference |
| This compound | Mice | TNCB-treated ear skin | Not specified | Alleviated skin inflammation | [5] |
| Rats | Carrageenan-induced paw edema | Not specified | Significant anti-inflammatory action | [1] | |
| Quercetin | Rats | Carrageenan-induced paw edema | 10 mg/kg | Significantly reduced exudate volume, protein, and cell counts | [9][10] |
| Mice | Carrageenan-induced mechanical hypernociception | 30-100 mg/kg (i.p.) | Up to 59% inhibition | [11] |
Mechanisms of Anti-Inflammatory Action
Both this compound and quercetin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.
This compound: A Multi-Pathway Inhibitor
This compound demonstrates its anti-inflammatory prowess by inhibiting multiple signaling pathways. It has been shown to suppress the nuclear translocation of nuclear factor-κB (NF-κB) by preventing the phosphorylation of NF-κB, its inhibitor IκBα, and the IκBα kinase (IKKα/β).[5] Furthermore, this compound inhibits mitogen-activated protein kinases (MAPKs), including ERK1/2 and p38, and curtails the c-Jun N-terminal kinase (JNK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[5] This comprehensive inhibition leads to a broad reduction in the expression of pro-inflammatory mediators.[5]
References
- 1. This compound, an analgesic/anti-inflammatory arylbutanoid glycoside, from the leaves of Rhododendron aureum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhododendron album Blume extract inhibits TNF-α/IFN-γ-induced chemokine production via blockade of NF-κB and JAK/STAT activation in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates skin inflammation through inhibition of NF-κB, MAPK, and PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition mode of soybean lipoxygenase-1 by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory effect of quercetin on carrageenan-induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Rhododendrin Extraction Techniques for Researchers
For drug development professionals and scientists investigating the therapeutic potential of rhododendrin, selecting an optimal extraction method is a critical first step. This guide provides a quantitative comparison of various techniques for extracting this compound from Rhododendron species, supported by experimental data and detailed methodologies.
Quantitative Comparison of Extraction Techniques
The efficiency of this compound extraction varies significantly depending on the chosen method and the specific Rhododendron species. The following tables summarize the quantitative data available on extraction yields and this compound content.
| Extraction Technique | Plant Material | Solvent | Extraction Yield (% w/w) | This compound Content | Source |
| Maceration | Rhododendron arboreum leaves | Methanol (B129727) | 6.83% (of dried leaves) | Not specified | [1] |
| Maceration | Rhododendron arboreum flowers | Methanol | 10.42% (of dried plant material) | Not specified | [2] |
| Maceration | Rhododendron aureum leaves | Methanol | Not specified | 3.1% (of methanol extract) | [3] |
| Resin Column Separation | Rhododendron dauricum | 40% Ethanol (B145695) | >20% (crude extract) | 0.4 - 8% (of final extract) | [4] |
| Vapor Distillation | Rhododendron fresh leaves and twigs | Water | 2.52 - 3.5% (rhododendron oil) | Not specified | [5] |
Note: Direct comparative studies quantifying this compound yield and purity across multiple extraction techniques are limited in the reviewed literature. The data presented is compiled from individual studies focusing on different methods and species.
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific plant material and laboratory equipment.
Maceration
Maceration is a simple and widely used technique for extracting phytochemicals.
Materials:
-
Dried and powdered Rhododendron plant material (leaves or flowers)
-
Methanol or 80% Methanol
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh the powdered plant material.
-
Submerge the powder in a suitable solvent (e.g., methanol) in a sealed container, typically at a 1:10 solid-to-liquid ratio (w/v)[6].
-
Allow the mixture to stand at room temperature for 48-72 hours with occasional agitation[6].
-
Filter the mixture to separate the extract from the plant residue[6].
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction[6].
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 45°C to obtain the crude extract[6].
-
Dry the crude extract in a vacuum oven to remove any residual solvent[6].
Supercritical Fluid Extraction (SFE)
SFE using carbon dioxide (CO₂) is a green and efficient method for extracting non-polar to moderately polar compounds.
Materials and Equipment:
-
Dried and ground Rhododendron plant material
-
Supercritical fluid extractor
-
CO₂ (food grade)
-
Co-solvent (e.g., ethanol)
Procedure:
-
Load the ground plant material into the extraction vessel of the SFE system.
-
Set the extraction parameters. Optimal conditions can vary, but a starting point for the extraction of compounds from Rhododendron species can be a pressure of 300-400 bar and a temperature of 50-60 °C.
-
Introduce supercritical CO₂ into the vessel. A co-solvent like ethanol (e.g., 1-30%) can be added to the CO₂ stream to increase the polarity of the solvent and enhance the extraction of more polar compounds.
-
The extraction time can range from 60 to 90 minutes.
-
The extracted material is collected in a separator where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and leave behind the extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency and shorter extraction times.
Materials and Equipment:
-
Dried and powdered Rhododendron plant material
-
Solvent (e.g., 70% ethanol)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Mix the powdered plant material with the chosen solvent in a flask.
-
Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Sonicate the mixture for a specified duration (e.g., 30-60 minutes) and temperature.
-
After sonication, centrifuge the mixture to separate the extract from the solid plant material.
-
Filter the supernatant to remove any remaining fine particles.
-
Concentrate the extract using a rotary evaporator.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant matrix, accelerating the extraction process.
Materials and Equipment:
-
Dried and powdered Rhododendron plant material
-
Solvent (e.g., ethanol-water mixture)
-
Microwave extraction system
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place the powdered plant material and the solvent in a microwave-safe extraction vessel.
-
Set the microwave power and extraction time. These parameters need to be optimized for the specific material and target compound.
-
Start the microwave irradiation. The microwave energy will heat the solvent and plant material, causing the cell walls to rupture and release the target compounds.
-
After extraction, allow the vessel to cool down.
-
Filter the extract to separate the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
This compound's Anti-Inflammatory Signaling Pathway
This compound has been shown to exhibit anti-inflammatory effects by modulating key signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent. This compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are critical in the inflammatory response.
Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Workflow for this compound Extraction and Analysis
The general workflow for extracting and quantifying this compound from plant material involves several key steps, from sample preparation to final analysis.
Caption: General workflow for this compound extraction and analysis.
References
- 1. Effect of Rhododendron arboreum Leaf Extract on the Antioxidant Defense System against Chromium (VI) Stress in Vigna radiata Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. This compound, an analgesic/anti-inflammatory arylbutanoid glycoside, from the leaves of Rhododendron aureum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN100333732C - Dahurian rhododendron leaf extract and extracting method thereof - Google Patents [patents.google.com]
- 5. CN101716218A - Process for extracting rhododendron oil - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Rhododendrin and Hyperoside on Pro-inflammatory Cytokine Inhibition
For Immediate Release
[City, State] – [Date] – A comprehensive side-by-side analysis of rhododendrin and hyperoside (B192233) reveals distinct and overlapping mechanisms in the modulation of pro-inflammatory cytokines. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed comparison of their effects, supported by experimental data, to inform future research and therapeutic development in inflammatory diseases.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8), are key mediators of the inflammatory cascade. This compound and hyperoside, two naturally occurring phenolic compounds, have demonstrated significant anti-inflammatory properties by targeting the production of these cytokines. This guide offers a comparative analysis of their efficacy and mechanisms of action.
Data Presentation: Quantitative Inhibition of Pro-inflammatory Cytokines
The following tables summarize the quantitative data on the inhibitory effects of this compound and hyperoside on various pro-inflammatory cytokines.
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Cytokines
| Cell Line | Inflammatory Stimulus | Cytokine | Concentration of this compound | % Inhibition / Effect | Reference |
| HaCaT keratinocytes | TNF-α/IFN-γ | IL-6 | 20 µg/mL | Significant decrease in mRNA and protein expression | [1][2][3] |
| HaCaT keratinocytes | TNF-α/IFN-γ | IL-8 | 20 µg/mL | Significant decrease in mRNA and protein expression | [1][2][3] |
| Mouse Skin | Imiquimod (IMQ) | IL-1, IL-6, IL-8, TNF-α | Topical application | Decreased mRNA expression | [4] |
| HaCaT keratinocytes | TNF-α/IFN-γ | IL-1α, IL-1β, TNF-α | 20 µM | Reduced expression | [5][6] |
Table 2: Inhibitory Effects of Hyperoside on Pro-inflammatory Cytokines
| Cell Line | Inflammatory Stimulus | Cytokine | Concentration of Hyperoside | % Inhibition / Effect | Reference |
| Mouse peritoneal macrophages | Lipopolysaccharide (LPS) | TNF-α | 5 µM | 32.31 ± 2.8% | [7][8] |
| Mouse peritoneal macrophages | Lipopolysaccharide (LPS) | IL-6 | 5 µM | 41.31 ± 3.1% | [7][8] |
| BV2 microglial cells | Lipopolysaccharide (LPS) | IL-1β | Not specified | Significant inhibition | [9] |
| BV2 microglial cells | Lipopolysaccharide (LPS) | TNF-α | Not specified | Significant inhibition | [9] |
| Human nucleus pulposus cells | TNF-α | IL-1β | Concentration-dependent | Inhibition of expression | [10] |
| Human nucleus pulposus cells | TNF-α | IL-6 | Concentration-dependent | Inhibition of expression | [10] |
| HT22 cells | Lipopolysaccharide (LPS) | IL-1β, IL-6, IL-8, TNF-α | 20 µM | Alleviated levels | [11][12] |
| HK-2 cells | High Glucose (HG) | IL-1β, IL-6 | Not specified | Reversed upregulation | [13] |
Experimental Protocols
Cell Culture and Treatment
-
HaCaT Keratinocytes: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments, cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with a combination of TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) for 24 hours.[1][2][3]
-
RAW 264.7 Macrophages: Cells are maintained in DMEM with 10% FBS and 1% penicillin-streptomycin. For inflammatory stimulation, cells are treated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL. Hyperoside is added to the culture medium at various concentrations prior to or concurrently with LPS stimulation.[14][15][16][17]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Cell culture supernatants are collected after treatment with the respective compounds and inflammatory stimuli.
-
The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8) in the supernatants are measured using commercially available ELISA kits, following the manufacturer's instructions.
-
Briefly, 96-well plates are coated with a capture antibody specific for the target cytokine.
-
After blocking, samples and standards are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
Finally, a substrate solution is added to produce a colorimetric reaction, which is quantified by measuring the absorbance at a specific wavelength using a microplate reader.[10][13][17][18]
Western Blot Analysis for Signaling Pathway Proteins
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is then incubated with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., NF-κB p65, IκBα, p38, ERK, JNK).[1][19][20][21]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][19][20][21]
Mandatory Visualization
Side-by-Side Analysis
Both this compound and hyperoside demonstrate potent anti-inflammatory effects by inhibiting the production of key pro-inflammatory cytokines. However, their specific targets and the extent of their inhibitory actions show some distinctions.
This compound has been shown to effectively reduce the expression of a broad range of pro-inflammatory mediators, including TNF-α, IL-1α, IL-1β, IL-6, and IL-8, in skin inflammation models.[5] Its mechanism of action involves the suppression of the NF-κB, MAPK, and PI3K/Akt signaling pathways.[5] Specifically, this compound can inhibit the phosphorylation of key proteins in these pathways, thereby preventing the nuclear translocation of transcription factors that are essential for the expression of pro-inflammatory genes.[5]
Hyperoside also exhibits robust anti-inflammatory activity, with extensive evidence of its ability to inhibit TNF-α, IL-1β, and IL-6 in various cell types, including macrophages and microglial cells.[7][8][9] Its primary mechanisms of action also involve the modulation of the NF-κB and MAPK signaling pathways.[9] Hyperoside has been reported to inhibit the degradation of IκBα, a crucial step in the activation of NF-κB, and to suppress the phosphorylation of p38 MAPK.[7][8][9] Additionally, hyperoside has been shown to modulate other pathways, such as the JAK/STAT pathway and the NLRP3 inflammasome, highlighting its multifaceted anti-inflammatory profile.
Comparative Insights:
-
Target Cytokines: Both compounds effectively inhibit a similar panel of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. This compound has also been specifically noted for its inhibition of IL-1α and IL-8 in keratinocytes.[5]
-
Signaling Pathways: Both compounds target the central inflammatory signaling pathways of NF-κB and MAPK. The available data suggests that this compound may have a broader inhibitory effect on the MAPK pathway, affecting ERK, p38, and JNK, while the inhibitory action of hyperoside is often highlighted on the p38 MAPK pathway.[5][9]
-
Cell-Specific Effects: The current body of research indicates that this compound has been more extensively studied in the context of skin inflammation and keratinocytes, while hyperoside has been investigated in a wider range of cell types, including immune cells like macrophages and microglia.
Conclusion
This compound and hyperoside are promising natural compounds for the development of novel anti-inflammatory therapeutics. Both molecules effectively suppress the production of pro-inflammatory cytokines by targeting fundamental signaling pathways such as NF-κB and MAPK. While their overall anti-inflammatory profiles are similar, subtle differences in their specific molecular targets and cell-type-specific effects may offer opportunities for targeted therapeutic applications. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate their relative potencies and therapeutic potential. This guide provides a foundational comparison to aid researchers in navigating the existing data and designing future investigations into these potent anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhododendron album Blume extract inhibits TNF-α/IFN-γ-induced chemokine production via blockade of NF-κB and JAK/STAT activation in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound inhibits toll-like receptor-7-mediated psoriasis-like skin inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates skin inflammation through inhibition of NF-κB, MAPK, and PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hyperoside inhibits lipopolysaccharide-induced inflammatory responses in microglial cells via p38 and NFκB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hyperoside ameliorates TNF-α-induced inflammation, ECM degradation and ER stress-mediated apoptosis via the SIRT1/NF-κB and Nrf2/ARE signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hyperoside Attenuate Inflammation in HT22 Cells via Upregulating SIRT1 to Activities Wnt/β-Catenin and Sonic Hedgehog Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hyperoside Protects HK-2 Cells Against High Glucose-Induced Apoptosis and Inflammation via the miR-499a-5p/NRIP1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. herbmedpharmacol.com [herbmedpharmacol.com]
- 19. Hyperin inhibits nuclear factor kappa B and activates nuclear factor E2-related factor-2 signaling pathways in cisplatin-induced acute kidney injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Validation of rhododendrin's antioxidant capacity using DPPH and ABTS assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of rhododendrin's antioxidant capacity, validated through the widely recognized DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. This analysis is supported by experimental data from scientific literature and detailed protocols for the cited experiments.
Executive Summary
Quantitative Antioxidant Capacity
While direct IC50 values for pure this compound in DPPH and ABTS assays are not extensively documented in the available literature, the antioxidant capacity of extracts from various Rhododendron species, where this compound is a constituent, has been widely evaluated. These values provide a strong indication of the potential antioxidant efficacy of its components. For context, the IC50 values of several Rhododendron extracts are presented below alongside common antioxidant standards. A lower IC50 value indicates a higher antioxidant activity.
| Sample | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) | Reference Compound | DPPH Assay IC50 (µg/mL) |
| Rhododendron pseudochrysanthum Extract | 7.5[1] | Not Reported | (+)-Catechin | 2.1[1] |
| Rhododendron oldhamii Extract | 7.5[1] | Not Reported | Ascorbic Acid | 38.90[2] |
| Rhododendron kanehirai Extract | 7.7[1] | Not Reported | ||
| Rhododendron ponticum Extract | 1.23[3] | Not Reported | ||
| Rhododendron przewalskii Extract | 31[3] | Not Reported | ||
| Rhododendron arboreum (Ethanol Extract) | 64.28[2] | Not Reported |
Signaling Pathways of Antioxidant Action
This compound exerts its antioxidant and anti-inflammatory effects by modulating key cellular signaling pathways. Scientific evidence points to its ability to inhibit pro-inflammatory pathways such as NF-κB, MAPK, and PI3K/Akt. By suppressing these pathways, this compound can reduce the expression of inflammatory mediators and mitigate oxidative stress.
Caption: this compound's modulation of key signaling pathways to reduce oxidative stress.
Experimental Protocols
The following are generalized methodologies for the DPPH and ABTS assays, based on protocols commonly used for the evaluation of antioxidant activity in natural products. These can be adapted for the specific analysis of this compound.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Caption: A generalized workflow for the DPPH radical scavenging assay.
Calculation of Scavenging Activity:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength.
References
A Comparative Toxicological Profile: Rhododendrin vs. Grayanotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of rhododendrin and grayanotoxins, two distinct compounds found in plants of the Rhododendron genus. While both originate from the same plant family, their mechanisms of action and toxicity profiles differ significantly. Grayanotoxins are potent neurotoxins responsible for the well-documented toxicity of Rhododendron species, whereas this compound is primarily recognized for its anti-inflammatory and analgesic properties, with its toxicity being conditional and cell-type specific.
Executive Summary
Grayanotoxins are the primary toxic agents in Rhododendron plants, exerting their effects by persistently activating voltage-gated sodium channels, leading to severe cardiovascular and neurological symptoms.[1][2][3] In contrast, this compound itself shows little evidence of systemic toxicity. However, its aglycone, rhododendrol (B1680608), can be metabolized by tyrosinase in melanocytes to form cytotoxic reactive quinones, leading to localized skin depigmentation.[4][5][6] This fundamental difference in mechanism—widespread channel disruption versus cell-specific metabolic activation—defines their disparate toxicological landscapes.
Quantitative Toxicity Data
Quantitative data underscores the significant difference in toxicity between grayanotoxins and the compounds associated with this compound. Grayanotoxins exhibit high acute toxicity with low LD50 values, while specific LD50 values for this compound are not readily found in scientific literature, likely due to its much lower toxicity profile. The toxicity data for rhododendrol is primarily reported as in vitro cytotoxic concentrations.
Table 1: Acute Toxicity of Grayanotoxins
| Compound | Test Species | Route of Administration | LD50 |
|---|---|---|---|
| Grayanotoxin I | Mice | Intraperitoneal (i.p.) | 1.31 mg/kg |
| Grayanotoxin III | Mice | Intraperitoneal (i.p.) | 0.84 mg/kg |
| Grayanotoxin-III | Rats | Intravenous (i.v.) | 50 µg/kg (0.05 mg/kg) |
Data compiled from multiple sources.
Table 2: Cytotoxicity of Rhododendrol and Rhododendron Extracts
| Compound/Extract | Cell Line | Assay | IC50 / Effect |
|---|---|---|---|
| Rhododendrol | B16F1 Melanoma Cells | WST Assay (Growth Inhibition) | 671 µM |
| Rhododendrol Metabolites (RD-catechol, RD-cyclic catechol) | B16F1 and NHEM cells | Cell Growth Inhibition | Significantly more potent than rhododendrol |
| Rhododendron ponticum Extract | DU145 Prostate Carcinoma | MTT Assay | 283.3 µg/mL |
| Rhododendron ponticum Extract | PC3 Prostate Adenocarcinoma | MTT Assay | 169.9 µg/mL |
Data compiled from multiple sources.[7][8]
Mechanisms of Toxicity
The toxicological pathways for grayanotoxins and this compound are distinct. Grayanotoxins physically interact with a critical ion channel, leading to systemic effects, while rhododendrol's toxicity is a result of enzymatic activation within a specific cell type.
Grayanotoxin: Voltage-Gated Sodium Channel Agonist
Grayanotoxins bind to site II of voltage-gated sodium channels (VGSCs) on the cell membranes of excitable tissues like neurons and muscle cells.[2] This binding locks the channel in an activated or open state, preventing its inactivation and leading to a persistent influx of sodium ions.[6] The resulting continuous depolarization of the cell membrane leads to:
-
Cardiovascular Effects : Pronounced hypotension (low blood pressure) and bradycardia (slow heart rate), which can progress to various forms of atrioventricular block and, in severe cases, cardiovascular collapse.[1][2]
-
Neurological Effects : Dizziness, weakness, excessive salivation, and vomiting.[2][9] In severe intoxications, convulsions and loss of coordination may occur.[2]
This compound and Rhododendrol: Tyrosinase-Dependent Melanocyte Cytotoxicity
This compound is a glycoside, which can be hydrolyzed into glucose and its aglycone, rhododendrol. The toxicity associated with this compound is not systemic but is highly specific to melanocytes, the pigment-producing cells in the skin.
The mechanism involves the enzyme tyrosinase, which is abundant in melanocytes and is essential for melanin (B1238610) synthesis.[5][6]
-
Enzymatic Oxidation : Tyrosinase metabolizes rhododendrol.
-
Formation of Reactive Metabolites : This process creates highly reactive intermediates, specifically RD-quinone and RD-cyclic quinone.[4][5]
-
Cellular Damage : These quinones are cytotoxic. They deplete essential cellular antioxidants like glutathione (B108866) (GSH) and bind to cellular proteins, leading to oxidative stress, endoplasmic reticulum stress, and ultimately, apoptosis (programmed cell death) of the melanocyte.[4][5][6]
This targeted toxicity is the basis for the leukoderma (skin depigmentation) observed in individuals topically exposed to rhododendrol.[6]
Experimental Protocols
The data presented in this guide are derived from standard toxicological and pharmacological assays.
Acute Systemic Toxicity (LD50 Determination)
The LD50 values for grayanotoxins are typically determined through acute toxicity studies in animal models, such as mice or rats.
-
Animal Model : Male guinea pigs or mice are often used.[10]
-
Compound Administration : The toxin is administered via a specific route, commonly intraperitoneal (i.p.) or intravenous (i.v.).
-
Dose-Ranging : Animals are divided into groups and receive different doses of the compound.
-
Observation : Animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.
-
LD50 Calculation : Statistical methods, such as the up-and-down procedure or probit analysis, are used to calculate the dose that is lethal to 50% of the test population.[10]
In Vitro Cytotoxicity (IC50 Determination)
The cytotoxic effects of rhododendrol and Rhododendron extracts are assessed using cultured cell lines.
-
Cell Culture : Human or animal cell lines (e.g., B16F1 melanoma, HaCaT keratinocytes, DU145 prostate cancer) are grown in a controlled laboratory environment.[7][8][11]
-
Compound Exposure : Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assay : Cell viability is measured using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST assay. These assays measure the metabolic activity of living cells, which is proportional to the number of viable cells.[7][8]
-
IC50 Calculation : The IC50 value, the concentration of the compound that inhibits cell growth or viability by 50%, is determined by plotting cell viability against the compound concentration and analyzing the resulting dose-response curve.[7]
Conclusion
The toxicological profiles of grayanotoxins and this compound are fundamentally different. Grayanotoxins are potent, systemically acting toxins that pose a significant risk of poisoning through the consumption of Rhododendron plant parts or contaminated honey.[1][9] Their action on voltage-gated sodium channels is well-characterized and leads to predictable and severe clinical signs.
This compound, in contrast, appears to have a much more favorable safety profile systemically. Its toxicity is conditional, requiring enzymatic activation by tyrosinase within melanocytes to produce its cytotoxic effects. This makes its toxicity cell-type specific and primarily a concern for topical applications rather than systemic ingestion. For drug development professionals, this distinction is critical. While grayanotoxins are classic examples of plant-derived poisons, this compound and its aglycone rhododendrol represent compounds whose bioactivity and safety are intricately linked to their metabolic pathways in specific target cells.
References
- 1. Rhododendron: What to Know About Rhododendron Poisoning [webmd.com]
- 2. Rhododendron Toxicity [rhodyman.net]
- 3. aspca.org [aspca.org]
- 4. Tyrosinase-catalyzed oxidation of rhododendrol produces 2-methylchromane-6,7-dione, the putative ultimate toxic metabolite: implications for melanocyte toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhododendrol - Wikipedia [en.wikipedia.org]
- 6. Rhododendrol, a depigmentation-inducing phenolic compound, exerts melanocyte cytotoxicity via a tyrosinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vetdergikafkas.org [vetdergikafkas.org]
- 8. Effects of rhododendrol and its metabolic products on melanocytic cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. poison.org [poison.org]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Assessment of cytotoxicity exerted by leaf extracts from plants of the genus Rhododendron towards epidermal keratinocytes and intestine epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating the pharmacological effects of rhododendrin and rosavins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of rhododendrin, a natural compound found in Rhododendron species, and rosavins, a group of compounds characteristic of Rhodiola rosea. This document synthesizes experimental data to differentiate their biological activities, mechanisms of action, and potential therapeutic applications.
Executive Summary
This compound and rosavins are both plant-derived bioactive compounds with demonstrated pharmacological potential. This compound is primarily recognized for its potent analgesic and anti-inflammatory properties. In contrast, rosavins, key constituents of the adaptogen Rhodiola rosea, exhibit a broader spectrum of activities, including neuroprotective, anti-cancer, antioxidant, and immunomodulatory effects. While both compounds show promise in modulating inflammatory pathways, their primary therapeutic indications and mechanisms of action appear distinct. This guide aims to provide a clear, data-driven comparison to inform future research and drug development efforts.
Pharmacological Effects: A Comparative Overview
The primary pharmacological activities of this compound and rosavins are summarized below, with supporting quantitative data presented in the subsequent tables.
This compound: Focused Analgesic and Anti-inflammatory Actions
This compound has been traditionally used in herbal medicine for treating inflammatory conditions and pain.[1] Modern pharmacological studies have substantiated these uses, demonstrating significant analgesic and anti-inflammatory effects in various preclinical models.[2][3] Its mechanism of action is primarily attributed to the inhibition of key inflammatory signaling pathways.
Rosavins: A Broad Spectrum of Adaptogenic and Protective Effects
Rosavins are considered one of the principal active components of Rhodiola rosea, an adaptogenic herb.[4] Their pharmacological profile is extensive, encompassing neuroprotective, anti-fatigue, anti-depressant, anti-cancer, and cardioprotective activities.[4][5] These effects are linked to their ability to modulate cellular stress responses and various signaling cascades.
Quantitative Data Presentation
The following tables summarize the available quantitative data for the pharmacological effects of this compound and rosavins. Direct comparative studies are limited; therefore, the data is presented for each compound individually based on available literature.
Table 1: Anti-inflammatory Activity
| Compound/Extract | Assay | Model/Cell Line | IC50 / Inhibition | Reference |
| Rhododendron luteum Methanolic Extract | COX-1 Inhibition | In vitro | 311.18 ± 10.95 µg/mL | [4] |
| Rhododendron luteum Methanolic Extract | COX-2 Inhibition | In vitro | 608.09 ± 14.78 µg/mL | [4] |
| Rhododendron przewalskii Aqueous Extract | TNF-α Production | LPS-stimulated RAW 264.7 cells | Significant reduction at 25-200 µg/mL | [6] |
| Rhododendron przewalskii Ethanol Extract | TNF-α Production | LPS-stimulated RAW 264.7 cells | Significant reduction at 25-200 µg/mL | [6] |
| Rosavins (Rhodiola rosea extract) | Pro-inflammatory Cytokine Expression | I/R-injured mice and HBMVECs | Downregulation | [2] |
Table 2: Analgesic Activity
| Compound/Extract | Assay | Model | Dosage | % Inhibition / Effect | Reference |
| This compound | Acetic Acid-Induced Writhing | Mice | Not specified | Significant analgesic action | [2] |
| Rhododendron arboreum Ethyl Acetate Fraction | Acetic Acid-Induced Writhing | Mice | 200 mg/kg i.p. | 82% inhibition | [7] |
Table 3: Anti-Cancer Activity of Rosavins
| Compound | Cell Line | IC50 | Reference |
| Rosavin | Small-Cell Lung Carcinoma (H69, H526, H446) | Not specified, but demonstrated inhibition of proliferation | [8] |
| Compound 1 (related structure) | HTB-26 (Breast Cancer) | 10-50 µM | [3] |
| Compound 1 (related structure) | PC-3 (Pancreatic Cancer) | 10-50 µM | [3] |
| Compound 1 (related structure) | HepG2 (Hepatocellular Carcinoma) | 10-50 µM | [3] |
Table 4: Neuroprotective Activity of Rosavins
| Compound/Extract | Model | Effect | Reference |
| Rosavins (Rhodiola rosea extract) | MCAO model of ischemic stroke in mice | Reduced infarct volume, neuronal loss, and cytotoxicity | [2] |
| Rosavin | MCAO/IR rats | Improved neurological deficits, reduced cerebral infarct volume | [9] |
| Rosin | L-glutamate-induced neurotoxicity in primary cortical neurons | Cell Viability: 75 ± 6% vs. L-glutamate control | [10] |
Signaling Pathways and Mechanisms of Action
This compound
This compound exerts its anti-inflammatory effects by targeting multiple key signaling pathways. It has been shown to suppress the activation of NF-κB , a critical transcription factor in the inflammatory response. This is achieved by inhibiting the phosphorylation of NF-κB, its inhibitor IκBα, and the IκBα kinase (IKKα/β). Furthermore, this compound inhibits mitogen-activated protein kinases (MAPKs) , including ERK1/2 and p38, and reduces the signaling of JNK and the PI3K/Akt pathway.[6] This multi-targeted inhibition leads to a reduction in the expression of various pro-inflammatory mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. Rosavin protects the blood-brain barrier against ischemia/reperfusion-induced cerebral injury by regulating MAPK-mediated MMPs pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-ESI-MS/MS Characterization of Concentrated Polyphenolic Fractions from Rhododendron luteum and Their Anti-Inflammatory and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multiple Biological Activities of Rhododendron przewalskii Maxim. Extracts and UPLC-ESI-Q-TOF/MS Characterization of Their Phytochemical Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessing the Quality and Potential Efficacy of Commercial Extracts of Rhodiola rosea L. by Analyzing the Salidroside and Rosavin Content and the Electrophysiological Activity in Hippocampal Long-Term Potentiation, a Synaptic Model of Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of Rosavin via HIF-1α signaling in a rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Rhododendrin: A Guide for Laboratory Professionals
The SDS is the authoritative source for detailed information regarding a chemical's hazards, handling, storage, and disposal. In the absence of a specific SDS for Rhododendrin, the following step-by-step guide, based on general laboratory chemical disposal procedures, should be followed. This ensures a high standard of safety and regulatory compliance.
Step-by-Step General Chemical Disposal Protocol
This protocol outlines the essential stages for safely managing and disposing of laboratory chemical waste.
1. Waste Identification and Characterization: The initial and most crucial step is to accurately identify the chemical waste.[1] This involves understanding its composition and consulting the SDS to determine its specific hazards, such as flammability, corrosivity, reactivity, or toxicity.[2][3] This characterization will dictate the appropriate disposal pathway.
2. Assembling Personal Protective Equipment (PPE): Before handling any chemical waste, it is imperative to don the appropriate PPE. This typically includes safety glasses, chemical-resistant gloves, and a laboratory coat.[4] All handling of volatile or hazardous materials should be conducted within a fume hood to minimize inhalation exposure.[1]
3. Waste Segregation: A cardinal rule of chemical safety is the segregation of incompatible chemicals to prevent dangerous reactions.[1] For instance, acids must be kept separate from bases, and oxidizers should not be mixed with flammable materials. Each category of chemical waste should be collected in its own designated container.[1][5]
4. Container Selection and Labeling: Chemical waste must be stored in appropriate containers that are chemically compatible with the waste they hold.[2][3] Containers must be in good condition, free from leaks or damage, and have secure, tight-fitting lids.[2] Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (avoiding abbreviations or formulas), and the date when waste accumulation began.[1]
5. Storage of Chemical Waste: Waste containers should be stored in a designated, well-ventilated "Satellite Accumulation Area" within the laboratory.[3] This area should be under the control of laboratory personnel.[2] It is crucial to keep waste containers closed except when adding waste.[3]
6. Arranging for Disposal: Once a waste container is full, or in accordance with institutional timelines, arrangements must be made for its disposal through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] Never dispose of hazardous chemicals down the drain.[3]
Summary of Chemical Disposal Procedures
| Step | Key Action | Critical Considerations |
| 1. Identification | Consult the Safety Data Sheet (SDS) for the specific chemical. | Determine hazards (ignitability, corrosivity, reactivity, toxicity).[2][3] |
| 2. PPE | Wear appropriate personal protective equipment. | Safety glasses, gloves, lab coat; use a fume hood for volatile chemicals.[1][4] |
| 3. Segregation | Separate incompatible chemicals into different waste streams. | Prevents dangerous reactions; use designated containers for each waste class.[1][5] |
| 4. Containment | Use chemically compatible, sealed, and undamaged containers. | Label clearly with "Hazardous Waste," full chemical names, and start date.[1][2][3] |
| 5. Storage | Store in a designated Satellite Accumulation Area. | Keep containers closed; ensure good ventilation.[2][3] |
| 6. Disposal | Contact your institution's EHS for waste pickup. | Do not pour hazardous chemicals down the drain.[3] |
Laboratory Chemical Disposal Workflow
The following diagram illustrates the logical sequence of steps for the proper disposal of laboratory chemical waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Rhododendrin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Rhododendrin, a naturally occurring compound found in Rhododendron species. Adherence to these procedural steps will help mitigate risks and ensure safe operational and disposal practices.
Immediate Safety and Hazard Information
Hazard Summary:
-
Primary Route of Exposure: Inhalation of powder, skin contact, and ingestion.
-
Potential Health Effects: Based on the toxicity of the plant source, potential effects of significant exposure could include gastrointestinal irritation, and in cases of ingestion of plant material, more severe symptoms have been reported.[1][2][4]
-
Physical Hazards: As a fine powder, it may form combustible dust concentrations in the air.
Quantitative Toxicity Data (for Rhododendron species):
| Toxic Principle | Affected Organisms | Dosage for Toxic Signs | Clinical Signs |
| Grayanotoxins | Humans, Cattle, Sheep, Goats, Horses, Dogs, Cats | Ingestion of as little as 0.2% of body weight in leaves can cause signs of poisoning.[4] | Vomiting, diarrhea, hypersalivation, weakness, coma, hypotension, CNS depression, cardiovascular collapse, and in severe cases, death.[2][4] |
Note: This data pertains to the ingestion of plant material containing grayanotoxins and is provided as a precautionary reference due to the lack of specific data for pure this compound.
Operational Plan: Personal Protective Equipment (PPE) and Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound powder:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A lab coat.
-
Respiratory Protection: When handling larger quantities or when there is a risk of aerosolization, a properly fitted N95 respirator or a higher level of respiratory protection should be used. All work with the powder should ideally be conducted within a chemical fume hood.
Experimental Protocol: Safe Handling of this compound Powder
This protocol outlines the step-by-step procedure for safely weighing and preparing solutions of this compound.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Cover the work surface within the fume hood with absorbent bench paper.
-
Assemble all necessary equipment (e.g., balance, spatula, weighing paper, glassware, solvent) within the fume hood.
-
-
Weighing:
-
Carefully open the container of this compound inside the fume hood.
-
Use a clean spatula to transfer the desired amount of powder onto weighing paper on the balance.
-
Avoid creating dust. If any powder is spilled, clean it up immediately following the spill response procedure outlined below.
-
Securely close the this compound container.
-
-
Solution Preparation:
-
Carefully add the weighed this compound powder to the solvent in your designated glassware.
-
Stir or sonicate as required to dissolve the compound.
-
Ensure the vessel is appropriately labeled with the compound name, concentration, solvent, and date.
-
-
Post-Handling:
-
Wipe down the spatula and any other equipment that came into contact with the powder with a damp cloth. Dispose of the cloth as chemical waste.
-
Carefully fold the bench paper inward and dispose of it in the designated solid waste container.
-
Wipe down the work surface of the fume hood.
-
Remove gloves and lab coat before leaving the laboratory.
-
Wash hands thoroughly with soap and water.
-
Workflow for Safe Handling of this compound
Disposal and Emergency Plans
Proper disposal of this compound waste and a clear plan for emergency situations are critical components of laboratory safety.
Disposal Plan
-
Solid Waste: All solid waste contaminated with this compound (e.g., used weighing paper, contaminated gloves, bench paper) should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be disposed of in a designated hazardous liquid waste container. Do not pour down the drain.
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The empty container can then be disposed of according to institutional guidelines.
Emergency Response: this compound Spill
In the event of a this compound powder spill, follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Assess the Spill:
-
Small Spill (manageable by lab personnel): If the spill is small and you are trained and equipped to handle it, proceed with cleanup.
-
Large Spill (requires assistance): If the spill is large, if you are unsure of the hazard, or if you feel it is unsafe to clean up, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
-
Secure the Area:
-
Restrict access to the spill area.
-
If the spill is in a fume hood, keep the hood running.
-
If outside a fume hood, ensure the area is well-ventilated, if safe to do so.
-
-
Spill Cleanup (for small, manageable spills):
-
Don the appropriate PPE (respirator, gloves, safety goggles, lab coat).
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully wipe up the spill from the outside in.
-
Place all contaminated materials into a sealed, labeled hazardous waste bag or container.
-
Clean the spill area with soap and water.
-
Dispose of all waste as hazardous waste.
-
-
Post-Cleanup:
-
Report the spill to your supervisor.
-
Review the incident to prevent future occurrences.
-
This compound Spill Response Plan
References
- 1. Rhododendron Toxicity [rhodyman.net]
- 2. aspca.org [aspca.org]
- 3. The genus Rhododendron: an ethnopharmacological and toxicological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guide to Poisonous Plants â College of Veterinary Medicine and Biomedical Sciences â Colorado State University [poisonousplants.cvmbs.colostate.edu]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
